Ethylurea
Description
The exact mass of the compound this compound is 88.063662883 g/mol and the complexity rating of the compound is 52.8. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53556. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECOJGRJDOGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873854 | |
| Record name | N-Ethylurea | |
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Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Elite Foam MSDS] | |
| Record name | Polyurethane foam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16757 | |
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CAS No. |
625-52-5 | |
| Record name | Ethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Urea, N-ethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethylurea | |
| Source | EPA DSSTox | |
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| Record name | Ethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-ETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K14B03X18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethylurea: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylurea (CAS No. 625-52-5) is a simple N-alkyl substituted urea that serves as a versatile and crucial building block in organic synthesis.[1][2] Its strategic importance is particularly pronounced in the field of medicinal chemistry, where the urea moiety is a privileged scaffold known for its ability to form stable hydrogen bonds with biological targets such as proteins and receptors.[3][4] This interaction is fundamental to modulating drug potency, selectivity, and pharmacokinetic properties.[5][6] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, analytical methodologies, and significant role as a precursor in the development of therapeutic agents, with a particular focus on antineoplastic drugs.
Core Properties of this compound
This compound is a white to off-white crystalline solid under standard conditions.[2][7] Its polarity, conferred by the urea functional group, allows for solubility in water and various polar organic solvents, a critical attribute for its application in diverse reaction media.[5]
Physicochemical and Spectral Data
A summary of the key physical, chemical, and spectral properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 625-52-5 | [1][7] |
| Molecular Formula | C₃H₈N₂O | [1][7] |
| Molecular Weight | 88.11 g/mol | [1][8] |
| Appearance | White to off-white/pale yellow crystalline solid | [2][7] |
| Melting Point | 87-90 °C | [7] |
| Boiling Point | 163.08 °C (rough estimate) | [7] |
| Density | 1.213 g/cm³ | [7][9] |
| Solubility | Soluble in water (0.1 g/mL), methanol, and ethanol. | [7] |
| pKa | 14.39 ± 0.46 (Predicted) | [7] |
| InChIKey | RYECOJGRJDOGPP-UHFFFAOYSA-N | [7][8] |
| SMILES | CCNC(=O)N | [8] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established methods for forming N-substituted ureas. The choice of synthetic route often depends on the availability of starting materials, scalability, and the avoidance of toxic reagents like phosgene, which was used in more traditional methods.[5]
Key Synthetic Pathway: From Ethylamine and Potassium Cyanate
A common and practical laboratory-scale synthesis involves the reaction of an amine salt with a cyanate salt in an aqueous medium. The underlying principle is the in situ formation of isocyanic acid (HNCO) from the cyanate under acidic conditions, which is then readily attacked by the primary amine.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. whitman.edu [whitman.edu]
- 3. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | 625-52-5 [chemicalbook.com]
- 5. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 625-52-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Role and Properties of Ethylurea
An In-depth Technical Guide to the Synthesis and Purification of Ethylurea
Prepared by: Gemini, Senior Application Scientist
This compound (C₃H₈N₂O) is a simple N-substituted urea derivative that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a reactive urea functional group attached to an ethyl substituent, makes it an important intermediate in the production of pharmaceuticals, pesticides, and other specialized chemical compounds.[1][3] Understanding its synthesis and purification is fundamental for researchers in drug discovery and process chemistry who require high-purity material for subsequent reactions. This guide provides a detailed examination of the prevalent synthesis methodologies, robust purification protocols, and analytical techniques for quality assessment, grounded in established chemical principles and field-proven practices.
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is critical for its handling, reaction design, and purification. It is a white crystalline solid, soluble in water and polar organic solvents like ethanol, a characteristic attributed to the polarity of the urea group and its capacity for hydrogen bonding.[1][3]
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O | [1][3] |
| Molecular Weight | 88.11 g/mol | [4][5] |
| Appearance | White crystalline solid | [1][3] |
| Melting Point | 87-90 °C (lit.) | [3] |
| Solubility | Soluble in water, ethanol, acetone | [1][6] |
| CAS Number | 625-52-5 | [4] |
Part 1: Core Synthesis Methodologies
The synthesis of this compound, like other substituted ureas, can be approached through several pathways. The choice of method often depends on factors such as the availability of starting materials, desired scale, safety considerations, and required purity. Traditional methods often involve isocyanates, which are highly efficient but pose handling challenges due to their toxicity.[7] Alternative routes using urea as a starting material offer a safer, more economical approach.
Methodology 1: Synthesis from Urea and Ethylamine
This is a common and cost-effective industrial method that utilizes inexpensive and readily available starting materials. The reaction proceeds by the nucleophilic attack of ethylamine on one of the carbonyl carbons of urea, leading to the displacement of ammonia and the formation of this compound.
Causality and Mechanistic Insight: The reaction is typically performed at elevated temperatures. The heat provides the necessary activation energy for the C-N bond of urea to break, facilitating the departure of ammonia as a leaving group. The reaction can be driven to completion by removing the ammonia gas as it forms, shifting the equilibrium according to Le Châtelier's principle. Toluene is often used as a solvent, allowing for higher reaction temperatures while being relatively inert.[8]
Caption: Reaction scheme for this compound synthesis from urea and ethylamine.
Experimental Protocol: Synthesis from Urea and Ethylamine
-
Setup: To a reaction kettle equipped with a mechanical stirrer, reflux condenser, and a gas outlet, add toluene and urea.[8]
-
Heating: Seal the vessel and begin stirring. Heat the mixture to the desired reaction temperature (typically reflux).
-
Addition of Amine: Slowly introduce ethylamine into the heated, stirring mixture. The reaction is exothermic and addition should be controlled to maintain the temperature.
-
Reaction: Continue stirring at reflux for a specified time (e.g., 0.5-2 hours) after the addition is complete to ensure the reaction goes to completion.[8] Ammonia gas will be evolved and should be safely vented or trapped in an acid solution.
-
Crystallization: Cool the reaction mixture to 40-50 °C. Transfer the mixture to a crystallization dish and allow it to cool further to 0-5 °C to precipitate the this compound product.[8]
-
Isolation: Collect the white, scaly crystals by filtration, wash with a small amount of cold toluene or another non-polar solvent, and dry under vacuum.
Methodology 2: Synthesis from Ethyl Isocyanate
The reaction of an isocyanate with an amine (or ammonia) is a highly efficient and direct route to substituted ureas.[7][9] For this compound, this involves the reaction of ethyl isocyanate with ammonia.
Causality and Mechanistic Insight: Isocyanates are highly electrophilic at the carbonyl carbon due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Ammonia acts as a potent nucleophile, readily attacking this electrophilic center. The reaction is a direct nucleophilic addition and is typically rapid and high-yielding, often proceeding smoothly at room temperature without the need for a catalyst.
Caption: Reaction scheme for this compound synthesis from ethyl isocyanate.
Experimental Protocol: Synthesis from Ethyl Isocyanate
-
Setup: In a well-ventilated fume hood, dissolve ethyl isocyanate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) in a flask equipped with a magnetic stirrer.
-
Addition of Ammonia: Cool the solution in an ice bath. Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise.
-
Reaction: A white precipitate of this compound will form almost immediately. Allow the mixture to stir for 30-60 minutes at room temperature to ensure the reaction is complete.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting material.
-
Drying: Dry the purified this compound under vacuum.
Comparison of Synthesis Routes
| Feature | Method 1: Urea + Ethylamine | Method 2: Ethyl Isocyanate + Ammonia |
| Reactants | Urea, Ethylamine | Ethyl Isocyanate, Ammonia |
| Cost | Low (inexpensive starting materials) | Higher (isocyanates are more expensive) |
| Safety | Safer; avoids highly toxic isocyanates | High hazard; isocyanates are toxic and moisture-sensitive[7] |
| Conditions | High temperature, removal of NH₃ | Mild conditions (often room temp.) |
| Yield & Purity | Generally good, may require purification | Often high yield and high purity |
| Scalability | Well-suited for large-scale industrial production | Suitable for lab-scale; requires strict safety controls on a large scale |
Part 2: Purification and Quality Control
Regardless of the synthetic route, the crude product often contains unreacted starting materials or by-products. Purification is a critical step to achieve the high-purity this compound required for research and development.
Purification by Recrystallization
Recrystallization is the most effective method for purifying solid organic compounds like this compound.[10][11] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[11] For this compound, a mixture of ethanol and water is often effective.[2]
Caption: General workflow for the purification of this compound by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the this compound just dissolves completely.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[10][12]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.
Analytical Quality Control
The purity and identity of the final product must be confirmed through analytical methods.
-
Melting Point Determination: A sharp melting point range close to the literature value (87-90 °C) is a primary indicator of high purity.
-
Spectroscopy: Spectroscopic analysis confirms the chemical structure of the synthesized compound.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity by separating the main compound from trace impurities.[13][14]
| Technique | Expected Observations for this compound | Source |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and the NH/NH₂ protons. | [4][15][16] |
| ¹³C NMR | Signals for the carbonyl carbon (~160 ppm) and the two carbons of the ethyl group. | [15] |
| IR Spectroscopy | Strong C=O stretch (~1650 cm⁻¹), N-H stretches (~3200-3400 cm⁻¹), and C-N stretches. | [4][15] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (88.11 g/mol ). | [4][5][17] |
Part 3: Safety and Handling
Working with the chemicals involved in this compound synthesis requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]
-
Ventilation: All procedures, especially those involving volatile amines, toxic isocyanates, or heated solvents, should be performed in a well-ventilated chemical fume hood.[18]
-
Handling: Avoid inhalation of dusts or vapors and prevent contact with skin and eyes.[3][18] Minimize dust generation when handling solid this compound.[18]
-
Storage: Store this compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[18][19]
Conclusion
The synthesis and purification of this compound can be accomplished through multiple effective routes. The choice between using urea/ethylamine or an ethyl isocyanate-based method depends on a balance of safety, cost, and scale. The urea-based method is preferable for large-scale synthesis due to its superior safety profile and lower cost, while the isocyanate route offers high efficiency for lab-scale preparations. In all cases, a carefully executed recrystallization protocol is essential for obtaining a high-purity product. Rigorous analytical characterization is the final, indispensable step to validate the identity and purity of the synthesized this compound, ensuring its suitability for downstream applications in research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12254, this compound. Retrieved from [Link]
-
ChemBK (2024). This compound. Retrieved from [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
-
Solubility of Things (n.d.). This compound. Retrieved from [Link]
-
New Jersey Department of Health (2009). Hazardous Substance Fact Sheet - N-Nitroso-N-ethylurea. Retrieved from [Link]
-
Wiley (n.d.). This compound. In SpectraBase. Retrieved from [Link]
-
PrepChem.com (n.d.). Synthesis of ethylenediurea. Retrieved from [Link]
-
ChemBK (2024). Urea, ethyl-. Retrieved from [Link]
-
Rani, N., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(9), 2649. Available from: [Link]
-
Doumani, T. F. (1943). The synthesis of certain ethyl, phenyl, and nitrophenyl derivatives of urea. Journal of the American Chemical Society, 65(6), 1234-1235. Available from: [Link]
-
U.S. Army Biomedical Research and Development Laboratory (1993). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
NIST (2025). Urea, ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Kumar, S., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. New Journal of Chemistry, 42(13), 10738-10742. Available from: [Link]
- Sun Oil Company (1971). US Patent 3,597,443A: Method for the production of ethylene urea. Google Patents.
-
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. Available from: [Link]
-
NIST (n.d.). Mass spectrum of Urea, ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
-
ResearchGate (2015). Can anyone suggest how to make crystalline N-ethylurea?. Retrieved from [Link]
-
ResearchGate (n.d.). Traditional synthesis routes for urea derivatives, involving hazardous reagents. Retrieved from [Link]
-
CUNY Bronx Community College (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Recrystallization. Retrieved from [Link]
-
Beilstein Journals (2015). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research (2015). Alternative Route for Synthesis of Urea-Formaldehyde Resin & Its Kinetic Study. Retrieved from [Link]
-
Hangen, F. A. (1933). The synthesis of ethylene urea. DSpace@MIT. Retrieved from [Link]
-
ResearchGate (n.d.). Large scale preparation of N-substituted urea. Retrieved from [Link]
-
BioSpectra (n.d.). UREA TESTING METHODS. Retrieved from [Link]
-
NileRed (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Retrieved from [Link]
-
BioProcess International (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]
-
Buchwald, S. L., et al. (2014). Synthesis of Urea Derivatives from CO2 and Silylamines. Journal of Organic Chemistry, 79(10), 4477-4483. Retrieved from [Link]
-
Organic Syntheses (n.d.). Nitrosomthis compound. Retrieved from [Link]
- Stamicarbon N.V. (1959). US Patent 2,892,870A: Process for purifying and crystallizing urea. Google Patents.
-
Agbaba, D., et al. (1998). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 817-823. Retrieved from [Link]
-
Wikipedia (n.d.). Urea extraction crystallization. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
ResearchGate (n.d.). NMR data. a) ¹H‐NMR spectra of different urea isotopes. Retrieved from [Link]
-
ResearchGate (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 625-52-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Urea, ethyl- [webbook.nist.gov]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound(625-52-5) 1H NMR spectrum [chemicalbook.com]
- 17. Urea, ethyl- [webbook.nist.gov]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. fishersci.com [fishersci.com]
Ethylurea solubility in water and organic solvents
An In-Depth Technical Guide to the Solubility of Ethylurea in Water and Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (C₃H₈N₂O) is a fundamental building block in modern medicinal chemistry and organic synthesis, valued for its role in creating a diverse range of pharmaceutical and agrochemical compounds.[1][2][3][4] A critical, yet often overlooked, physicochemical parameter governing its utility is solubility. Poor solubility can create significant hurdles, from unpredictable results in early-stage research to poor bioavailability in final drug products.[5][6] This guide provides a comprehensive examination of this compound's solubility profile, delving into the molecular principles that dictate its behavior in aqueous and organic media. We will explore quantitative solubility data, present authoritative experimental methodologies for its determination, and discuss the practical implications for researchers, scientists, and drug development professionals.
Introduction: The Molecular Profile of this compound
This compound is a simple derivative of urea where one hydrogen atom on an amino group is replaced by an ethyl group. This seemingly minor modification imparts specific properties that make it a versatile intermediate.[1] Its structure, featuring a polar urea functional group, is central to its chemical behavior and, most importantly, its solubility. Understanding this parameter is not merely an academic exercise; it is essential for reaction optimization, formulation development, and ensuring the reliability of biological assays.[5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃H₈N₂O | [1][2][8][9] |
| Molecular Weight | 88.11 g/mol | [1][2] |
| CAS Number | 625-52-5 | [2][8] |
| Appearance | White to beige crystalline solid | [1][4][8][10] |
| Melting Point | 87-94 °C | [2][3][10] |
The Science of Solubility: Why this compound Dissolves
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" is the guiding principle, and for this compound, its polar nature is the dominant factor.
-
The Power of Hydrogen Bonding : The urea moiety in this compound is both a hydrogen bond donor (the -NH₂ and -NH- groups) and a hydrogen bond acceptor (the carbonyl C=O group). In polar protic solvents like water, this compound can readily form multiple hydrogen bonds with solvent molecules.[1] This strong solute-solvent interaction is the primary driver of its high aqueous solubility.[1][11]
-
Polarity and Dipole Interactions : The presence of polar covalent bonds (C=O, N-H, C-N) creates a significant molecular dipole. This allows this compound to interact favorably with other polar solvents, such as alcohols and acetone, through dipole-dipole forces.[1]
-
Influence of the Alkyl Group : The nonpolar ethyl group slightly diminishes the overall polarity compared to urea. However, its relatively small size presents minimal steric hindrance, allowing solvent molecules to effectively solvate the polar urea core.[1] This balance is crucial; as the alkyl chain length increases in urea derivatives, aqueous solubility tends to decrease.
Quantitative Solubility Profile
While this compound is broadly described as soluble in polar solvents, quantitative data is essential for precise experimental design. The available data indicates high solubility in water and moderate to high solubility in several common organic solvents.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | 100 mg/mL (at room temp.) | [2][3][4][8][10][12] |
| Methanol | 25 mg/mL | [2][3] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
It is important to note that the solubility of most solids, including this compound, is temperature-dependent, generally increasing as the temperature rises.[13] For applications requiring high concentrations, determining the solubility at the specific working temperature is recommended.
Authoritative Methodologies for Solubility Determination
Accurate and reproducible solubility measurement is fundamental to good science. The "shake-flask" method is universally regarded as the gold standard for determining equilibrium (thermodynamic) solubility.[5][14]
The Shake-Flask Method: A Self-Validating Protocol
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the undissolved solid. Its trustworthiness comes from allowing the system to reach a true thermodynamic minimum.
Experimental Protocol: Shake-Flask Determination of Thermodynamic Solubility
-
Preparation : Add an excess of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial or flask). The presence of undissolved solid throughout the experiment is critical to ensure equilibrium is maintained.[14][15]
-
Equilibration : Agitate the suspension at a constant, controlled temperature using a shaker or orbital mixer. The equilibration time is crucial; for thermodynamic solubility, this typically requires 24 to 48 hours to ensure the dissolution and precipitation rates have equalized.[5]
-
Phase Separation : After equilibration, separate the saturated solution (supernatant) from the excess solid. This is commonly achieved via:
-
Quantification : Carefully extract an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration of this compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC) : Offers high specificity and accuracy.
-
UV-Vis Spectrophotometry : A simpler method, provided this compound has a distinct chromophore and no other components interfere at the analysis wavelength.[5]
-
-
Calculation : Determine the solubility from the measured concentration of the saturated solution, typically expressed in units of mg/mL or mol/L.
Potentiometric Titration for Intrinsic Solubility
For ionizable compounds, potentiometric titration offers a rapid and precise alternative for determining intrinsic solubility (the solubility of the neutral form).[16][17] This method involves monitoring pH changes during titration to calculate the point at which the compound precipitates from solution.[16] While less directly applicable to the non-ionizable this compound, it is a powerful tool in the broader context of drug development for determining the pH-dependent solubility of active pharmaceutical ingredients (APIs) that may be synthesized from this compound.
Field-Proven Insights & Applications
The solubility profile of this compound directly impacts its application in research and industry.
-
Drug Discovery and Formulation : The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets.[7][18] When this compound is used as a synthetic precursor, its solubility dictates the choice of reaction solvents.[2][4] Furthermore, the solubility characteristics of the final API are a primary determinant of its bioavailability and ultimate clinical success.[5][6]
-
Hydrotropic Agent : Urea and its derivatives can act as hydrotropes—compounds that increase the aqueous solubility of other poorly soluble substances.[19][20] This phenomenon is exploited in liquid formulations to keep APIs in solution at high concentrations. Molecular dynamics studies suggest this is due to the self-aggregation of the urea derivatives, which creates hydrophobic pockets that can sequester the poorly soluble drug.[19]
Conclusion
This compound possesses a favorable solubility profile for many applications, characterized by high solubility in water and good solubility in polar organic solvents. This behavior is rooted in the strong hydrogen-bonding capability of its urea functional group. For researchers and drug development professionals, a quantitative understanding of this property is non-negotiable. The shake-flask method remains the definitive standard for obtaining reliable thermodynamic solubility data, providing a solid foundation for robust process development, formulation design, and successful synthesis of novel chemical entities.
References
- Solubility of Things. This compound.
- ChemBK. This compound. (2024-04-09).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).
- Thermo Scientific Alfa Aesar. This compound, 98% 25 g.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Echemi. This compound Formula.
- BioAssay Systems. Shake Flask Solubility Services.
- National Institutes of Health.
- ChemicalBook. This compound CAS#: 625-52-5.
- National Institute of Standards and Technology. Urea, ethyl-.
- Sigma-Aldrich. N-Ethylurea 97 625-52-5.
- ACS Publications.
- ACS Publications.
- National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Thermo Scientific Chemicals. This compound, 98% 25 g.
- ChemicalBook. This compound | 625-52-5. (2025-09-16).
- Hindawi.
- Hindawi.
- National Institutes of Health.
- Solubility of Things. Urea.
- PubMed.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fishersci.fi [fishersci.fi]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 625-52-5 [chemicalbook.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Urea, ethyl- [webbook.nist.gov]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 625-52-5 [chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethylurea
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethylurea (CAS No. 625-52-5), a molecule of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific principles and practical insights into data acquisition and interpretation.
Introduction: The Importance of Spectroscopic Analysis
In modern chemical and pharmaceutical research, the unambiguous identification and structural elucidation of molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a detailed molecular portrait. This compound, with its simple yet informative structure, serves as an excellent case study for demonstrating the power of these integrated spectroscopic methods. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing not only the spectral data itself but also the rationale behind the experimental choices and a thorough interpretation of the results.
Molecular Structure and Spectroscopic Overview
Before delving into the specifics of each spectroscopic technique, it is essential to understand the molecular structure of this compound. This understanding forms the basis for predicting and interpreting the resulting spectra.
Figure 1: 2D structure of the this compound molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can gain insights into the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy of this compound
The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| -NH₂ | ~5.45 | Broad Singlet | 2H | N/A |
| -NH- | ~5.92 | Triplet | 1H | ~5.5 Hz |
| -CH₂- | ~2.97 | Quartet | 2H | ~7.2 Hz |
| -CH₃ | ~0.98 | Triplet | 3H | ~7.2 Hz |
Data sourced from ChemicalBook. [1]
Interpretation and Experimental Rationale:
-
Solvent Choice (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. Crucially, the acidic protons of the amide and amine groups are observable in DMSO-d₆ as they exchange slowly with residual water, whereas in solvents like D₂O, these peaks would disappear due to rapid deuterium exchange.
-
-NH₂ Protons (δ ~5.45): The two protons of the primary amine group appear as a broad singlet. The broadness is a result of quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential hydrogen bonding.
-
-NH- Proton (δ ~5.92): The proton on the secondary amide nitrogen appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. This coupling is a clear indication of the ethyl group's attachment to this nitrogen.
-
-CH₂- Protons (δ ~2.97): The methylene protons are deshielded by the adjacent electron-withdrawing nitrogen atom, causing them to appear at a higher chemical shift. They are split into a quartet by the three neighboring methyl protons.
-
-CH₃ Protons (δ ~0.98): The methyl protons are the most shielded in the molecule, appearing at the lowest chemical shift. They are split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectroscopy of this compound
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Table 2: ¹³C NMR Data for this compound
| Assignment | Chemical Shift (ppm) |
| C=O | ~158 |
| -CH₂- | ~35 |
| -CH₃ | ~16 |
Data sourced from ChemicalBook. [2]
Interpretation and Experimental Rationale:
-
Carbonyl Carbon (C=O, δ ~158): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the double-bonded oxygen atom. Its chemical shift is characteristic of a urea carbonyl group.
-
Methylene Carbon (-CH₂-, δ ~35): This carbon is deshielded by the adjacent nitrogen atom, resulting in a chemical shift in the aliphatic region.
-
Methyl Carbon (-CH₃, δ ~16): The terminal methyl carbon is the most shielded carbon, appearing at the lowest chemical shift.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds within the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and amide) |
| ~2950 | Medium | C-H stretching (aliphatic) |
| ~1660 | Strong | C=O stretching (Amide I band) |
| ~1620 | Medium | N-H bending (Amide II band) |
| ~1460 | Medium | C-N stretching |
Interpretation based on general IR correlation tables and data for similar compounds. [3][4][5][6]
Interpretation and Experimental Rationale:
-
N-H Stretching (3400 - 3200 cm⁻¹): The broad and strong absorption in this region is characteristic of N-H stretching vibrations. The broadening is due to hydrogen bonding. The presence of both primary and secondary amine/amide groups contributes to this band.
-
C-H Stretching (~2950 cm⁻¹): The medium intensity absorption just below 3000 cm⁻¹ is indicative of C-H stretching in the ethyl group's sp³ hybridized carbons.
-
C=O Stretching (Amide I, ~1660 cm⁻¹): This very strong absorption is a hallmark of the carbonyl group. In ureas, this band, often referred to as the Amide I band, is a reliable indicator of the C=O double bond.
-
N-H Bending (Amide II, ~1620 cm⁻¹): This band arises from the in-plane bending of the N-H bonds and is another characteristic feature of amides and ureas.
-
C-N Stretching (~1460 cm⁻¹): The absorption in this region is attributed to the stretching of the carbon-nitrogen single bonds.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 88 | High | [M]⁺ (Molecular Ion) |
| 73 | Moderate | [M - CH₃]⁺ |
| 60 | Moderate | [M - C₂H₄]⁺ |
| 44 | High | [CH₂=N=C=O]⁺ |
| 30 | High | [CH₃CH₂NH]⁺ |
Data sourced from NIST Chemistry WebBook.
Interpretation and Experimental Rationale:
-
Molecular Ion ([M]⁺, m/z 88): The presence of a strong molecular ion peak at m/z 88 confirms the molecular weight of this compound (C₃H₈N₂O).
-
Fragmentation Pattern: The fragmentation pattern is consistent with the structure of this compound. The loss of a methyl radical (CH₃) leads to the fragment at m/z 73. The peak at m/z 60 corresponds to the loss of ethene via a McLafferty-type rearrangement. The prominent peaks at m/z 44 and 30 are due to cleavage of the C-N and C-C bonds, respectively, leading to stable fragment ions.
IV. Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, it is crucial to follow standardized experimental protocols.
NMR Spectroscopy Protocol (for solid samples)
Figure 2: General workflow for NMR sample preparation and data acquisition.
Causality in Protocol:
-
Filtration: Removing solid particulates is critical as they disrupt the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.
-
Deuterated Solvents: These are used to avoid large solvent signals that would otherwise overwhelm the analyte signals. The deuterium also provides a lock signal for the spectrometer to maintain field stability.
-
Shimming: This process corrects for inhomogeneities in the magnetic field across the sample volume, which is essential for obtaining sharp, well-resolved peaks.
ATR-FTIR Spectroscopy Protocol (for solid samples)
Figure 3: Standard procedure for Attenuated Total Reflectance (ATR) FTIR analysis.
Causality in Protocol:
-
Background Spectrum: Collecting a background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself from the sample spectrum, ensuring that the final spectrum only shows the absorbance of the sample.[7]
-
Applying Pressure: Good contact between the solid sample and the ATR crystal is necessary for the evanescent wave to penetrate the sample effectively, which is crucial for obtaining a high-quality spectrum.[8][9]
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Figure 4: General workflow for Electron Ionization Mass Spectrometry.
Causality in Protocol:
-
High Vacuum: The entire process is carried out under a high vacuum to prevent ions from colliding with air molecules, which would interfere with their path to the detector.
-
70 eV Electron Beam: This specific energy is used because it provides sufficient energy to ionize and fragment most organic molecules in a reproducible manner, allowing for the creation of standardized mass spectral libraries.[1][10]
V. Conclusion
The integrated application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The protocols and interpretations presented in this guide are grounded in established scientific principles and are designed to be a valuable resource for researchers in the chemical and pharmaceutical sciences. By understanding not just the data, but also the "why" behind the experimental choices, scientists can more effectively and efficiently elucidate the structures of novel compounds.
References
-
Srivastava, V. Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
NIST. Urea, ethyl-. NIST Chemistry WebBook. [Link]
-
Bruker. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]
-
Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Jasco. Quantitative Analysis of Powdered Solids with FTIR-ATR. [Link]
-
Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]
-
Manivannan, A., & Rajendran, S. (2011). FTIR Spectrum of pure Urea. ResearchGate. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Sources
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. This compound(625-52-5) 13C NMR [m.chemicalbook.com]
- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. agilent.com [agilent.com]
- 9. jasco.co.uk [jasco.co.uk]
- 10. bitesizebio.com [bitesizebio.com]
A Comprehensive Guide to the Thermochemical Landscape of Ethylurea for Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Critical Role of Thermochemical Data in Drug Development
In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) and its excipients is paramount. Among these, the thermochemical profile of a molecule is a cornerstone of preformulation studies, providing critical insights into its stability, energy, and behavior under various thermal stresses.[1][2][3] This guide focuses on the thermochemical data of ethylurea (C₃H₈N₂O), a simple urea derivative that serves as a valuable model compound and a potential building block in medicinal chemistry.[4]
For researchers and drug development professionals, the thermochemical data of a compound like this compound is not merely academic. It has profound practical implications, influencing decisions at multiple stages of the development pipeline, from initial candidate selection to final dosage form design.[1][2] The enthalpy of formation, for instance, provides a measure of the molecule's intrinsic stability. Heat capacity data is essential for understanding how the substance will respond to temperature changes during manufacturing and storage. The enthalpy and entropy of fusion are critical parameters that govern a drug's solubility and dissolution rate, which in turn are key determinants of its bioavailability.[5][6][7]
This in-depth technical guide provides a comprehensive overview of the essential thermochemical data of this compound. It is structured to deliver not just the data itself, but also the "how" and "why" behind its acquisition and application. We will delve into the experimental methodologies for determining these properties, offering detailed protocols and highlighting critical considerations for ensuring data integrity. Furthermore, we will explore the theoretical underpinnings through computational chemistry and examine the thermal decomposition behavior of this compound. By synthesizing experimental data, procedural expertise, and practical applications, this guide aims to equip researchers with the knowledge to effectively leverage thermochemical data in their pursuit of safer and more effective medicines.
Part 1: Experimental Thermochemical Data of this compound
The foundation of any thermochemical analysis lies in accurate and reliable experimental data. This section presents the key thermochemical parameters for solid this compound, compiled from authoritative sources. These values serve as the benchmark for both theoretical calculations and practical applications.
Quantitative Thermochemical Data Summary
The following table summarizes the key experimental thermochemical data for this compound in the solid state. These values have been sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a trusted repository of chemical and physical data.
| Thermochemical Property | Symbol | Value | Units | Reference |
| Standard Molar Enthalpy of Combustion | ΔcH°solid | -1976 | kJ/mol | [8] |
| Standard Molar Enthalpy of Formation | ΔfH°solid | -340 | kJ/mol | [8] |
| Molar Heat Capacity (at 298.15 K) | Cp,solid | Value not explicitly found for this compound | J/mol·K | |
| Enthalpy of Fusion | ΔfusH | 17.8 | kJ/mol | [8] |
| Entropy of Fusion | ΔfusS | 48.8 | J/mol·K | [8] |
Note: While a specific value for the molar heat capacity of this compound at 298.15 K was not found in the initial broad search, a study by Ferloni and DellaGatta (1995) investigated the heat capacities of several alkylureas, including this compound, over a range of temperatures. Researchers are encouraged to consult this primary literature for detailed heat capacity data.[8]
Part 2: Experimental Methodologies for Thermochemical Characterization
The acquisition of high-quality thermochemical data is contingent upon rigorous experimental design and execution. This section provides a detailed overview of the two primary techniques used to determine the thermochemical properties of this compound: Bomb Calorimetry for measuring the enthalpy of combustion and Differential Scanning Calorimetry (DSC) for determining heat capacity and the energetics of phase transitions.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is a fundamental thermochemical property determined using a bomb calorimeter. This technique measures the heat released when a substance is completely combusted in a constant-volume container filled with excess oxygen.
-
Constant Volume: The combustion occurs in a sealed, rigid container (the "bomb"). This ensures that no work is done by the system on the surroundings (w = -PΔV = 0), and therefore the measured heat change (qv) is equal to the change in internal energy (ΔU) of the reaction.[9][10]
-
Excess Oxygen: To ensure complete combustion to CO₂, H₂O, and N₂, a significant excess of pure oxygen is used. Incomplete combustion would lead to the formation of byproducts like carbon monoxide and result in an inaccurate, lower heat of combustion value.
-
Nitrogen Correction: this compound contains nitrogen. During combustion at high pressures and temperatures, some nitrogen can oxidize to form nitric acid (HNO₃), an exothermic process that contributes to the measured heat release. To obtain the true enthalpy of combustion of the compound, a correction for the heat of formation of nitric acid must be applied.[11] This is typically done by titrating the bomb washings with a standard base after the experiment.
-
Calibration: The heat capacity of the calorimeter system (the bomb, water, stirrer, etc.) must be precisely determined. This is achieved by combusting a standard reference material with a well-known heat of combustion, such as benzoic acid.
The following protocol for determining the enthalpy of combustion of this compound is designed to be a self-validating system, incorporating steps for calibration, control, and correction to ensure the accuracy and reliability of the results.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 0.5 - 1.0 g of high-purity this compound into a crucible. The exact mass should be recorded to at least four decimal places.
-
A small, known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the this compound sample.
-
-
Bomb Assembly and Pressurization:
-
Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.
-
Seal the bomb and purge it with a small amount of oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with pure oxygen to approximately 30 atm.
-
-
Calorimeter Setup:
-
Place the sealed bomb in the calorimeter bucket.
-
Accurately measure a known volume of water (e.g., 2000 mL) into the bucket, ensuring the bomb is fully submerged.
-
Assemble the calorimeter, placing the lid on with the stirrer and thermometer in position.
-
-
Temperature Measurement and Ignition:
-
Allow the system to equilibrate while stirring, recording the temperature at regular intervals (e.g., every minute for 5 minutes) to establish a baseline.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at short intervals (e.g., every 30 seconds) as it rises, continuing until the temperature begins to fall.
-
Continue recording the temperature at regular intervals for another 5 minutes to establish the post-combustion cooling curve.
-
-
Data Analysis and Corrections:
-
Plot the temperature versus time data to determine the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.
-
Calculate the heat released during the combustion (q_comb) using the heat capacity of the calorimeter (C_cal) and ΔT.
-
Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid.
-
Calculate the standard internal energy of combustion (ΔU°c) per mole of this compound.
-
Convert ΔU°c to the standard enthalpy of combustion (ΔH°c) using the equation: ΔH°c = ΔU°c + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Caption: Workflow for the determination of the enthalpy of combustion of this compound using bomb calorimetry.
Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is the primary method for determining heat capacity and the energetics of phase transitions like melting.
-
Reference Material: An inert reference material (often an empty pan) is used to account for the heat flow to the sample holder and sensor. The difference in heat flow between the sample and the reference is directly proportional to the heat absorbed or released by the sample.
-
Heating Rate: A controlled, linear heating rate is applied. The choice of heating rate can affect the resolution and sensitivity of the measurement. For heat capacity measurements, a relatively fast heating rate (e.g., 10-20 °C/min) is often used to maximize the heat flow signal. For resolving complex thermal events, slower heating rates may be necessary.
-
Inert Atmosphere: The experiment is typically conducted under a continuous purge of an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.
-
Calibration: The DSC instrument is calibrated for both temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).
This protocol outlines the steps for determining the heat capacity and enthalpy of fusion of this compound using DSC, with an emphasis on ensuring data quality.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss due to sublimation during the experiment.
-
-
Instrument Setup and Calibration:
-
Calibrate the instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Set the desired temperature program, including the starting and ending temperatures, and the heating rate (e.g., 10 °C/min).
-
-
Heat Capacity Measurement:
-
To determine the heat capacity, a three-step procedure is typically followed:
-
Run a baseline with two empty pans.
-
Run a sapphire standard of known mass.
-
Run the this compound sample.
-
-
The heat capacity of the sample is then calculated by comparing its heat flow signal to that of the sapphire standard at a given temperature.
-
-
Enthalpy of Fusion Measurement:
-
Heat the sample through its melting point.
-
The DSC will record an endothermic peak corresponding to the melting of the this compound.
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔH_fus). The onset of the peak is typically taken as the melting point.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the melting point (T_m), enthalpy of fusion (ΔH_fus), and heat capacity (C_p).
-
The entropy of fusion (ΔS_fus) can be calculated using the equation: ΔS_fus = ΔH_fus / T_m.
-
Caption: Workflow for the determination of heat capacity and enthalpy of fusion of this compound using DSC.
Part 3: Theoretical Thermochemistry of this compound
While experimental measurements provide the gold standard for thermochemical data, computational chemistry offers a powerful complementary approach. Quantum mechanical calculations can predict thermochemical properties, providing insights that can be difficult to obtain experimentally and helping to validate experimental results.
Computational Approach
The thermochemical properties of this compound can be calculated using various ab initio and density functional theory (DFT) methods. A common approach involves using the Gaussian suite of programs.[13][14][15]
Methodology Outline:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Thermochemical Property Calculation: From the results of the frequency calculation, various thermochemical properties, including the standard enthalpy of formation, heat capacity, and entropy, can be calculated.
A computational study on the thermochemical properties of N-phenyl and N-alkyl ureas has been performed using M05-2X and B3LYP density functional theory, demonstrating the utility of these methods for estimating the gas-phase enthalpy of formation of urea derivatives.[16]
Caption: A generalized workflow for the computational determination of this compound's thermochemical properties.
Part 4: Thermal Decomposition of this compound
Understanding the thermal stability and decomposition pathways of a pharmaceutical compound is crucial for determining its shelf life, identifying potential degradation products, and ensuring safe handling and processing.
A theoretical study on the thermal decomposition of alkyl- and phenylureas suggests that these compounds primarily decompose via a four-center pericyclic reaction to yield substituted isocyanates and amines.[16] For this compound, this would correspond to the formation of ethyl isocyanate and ammonia.
Experimental Investigation: TGA-MS/FTIR
A definitive experimental investigation of this compound's thermal decomposition would involve Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR).[19][22]
-
TGA would provide quantitative information about the mass loss of the sample as a function of temperature, revealing the temperature ranges of decomposition.
-
MS or FTIR would identify the gaseous products evolved during each stage of decomposition.
Caption: Proposed primary thermal decomposition pathway of this compound based on theoretical studies.
Part 5: Applications in Drug Development
The thermochemical data of this compound, and by extension other APIs, are not just of theoretical interest but have direct and significant applications in pharmaceutical development.
-
Preformulation: Thermochemical data is a cornerstone of preformulation studies, providing a foundational understanding of the drug substance's physical and chemical properties.[1][2][23]
-
Drug-Excipient Compatibility: DSC is a rapid and effective tool for screening for potential incompatibilities between an API and excipients.[8][24][25][26] Changes in the melting point or the appearance of new thermal events in a drug-excipient mixture can indicate an interaction.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different thermochemical properties, including melting points and enthalpies of fusion. DSC is a key technique for identifying and characterizing polymorphs.
-
Solubility and Dissolution: The enthalpy of fusion is directly related to the ideal solubility of a drug, as described by the van't Hoff equation.[6] A higher enthalpy of fusion generally corresponds to lower solubility, which can impact the drug's dissolution rate and bioavailability.
-
Stability and Shelf-Life: Thermal stability data from TGA and DSC can be used to predict the long-term stability of a drug substance and to establish appropriate storage conditions.
Conclusion
This guide has provided a comprehensive overview of the thermochemical data of this compound, from its experimental determination to its theoretical calculation and practical application in pharmaceutical development. By understanding the principles behind the data and the methodologies used to obtain it, researchers and drug development professionals can make more informed decisions, leading to the development of more robust, stable, and effective drug products. The thermochemical profile of a molecule is a critical piece of the puzzle in the complex process of bringing a new medicine to patients, and a thorough understanding of this profile is essential for success.
References
-
THERMAL ANALYSIS: A USEFUL TOOL IN PREFORMULATION STUDY - PharmaTutor. (2013). Available at: [Link]
-
Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets - MDPI. (n.d.). Available at: [Link]
-
The Published Fusion Enthalpy and its Influence on Solubility Estimation for Alcohols - ARC Journals. (n.d.). Available at: [Link]
-
Urea, ethyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Available at: [Link]
-
Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025). Available at: [Link]
-
Synthesis optimization of urea derivatives. a - ResearchGate. (n.d.). Available at: [Link]
-
Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. (2019). Available at: [Link]
-
Computational Thermochemistry of Six Ureas, Imidazolidin-2-one, N,N '-Trimethyleneurea, Benzimidazolinone, Parabanic Acid, Barbital (5,5 '-Diethylbarbituric Acid), and 3,4,4 '-Trichlorocarbanilide, with an Extension to Related Compounds - ResearchGate. (n.d.). Available at: [Link]
-
Drug – Excipient Incompatibility with Discovery X3 - TA Instruments. (n.d.). Available at: [Link]
-
Drug-Excipient Compatibility Check - NETZSCH Analyzing & Testing. (2020). Available at: [Link]
-
Drug excipient Compatibility | PDF - Slideshare. (n.d.). Available at: [Link]
-
Effect of urea concentration (0, 1, 2, and 3 M) on DSC transition... - ResearchGate. (n.d.). Available at: [Link]
-
Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction - PubMed. (2020). Available at: [Link]
-
ME 354 Lab - Bomb Calorimeter Experiment. (n.d.). Available at: [Link]
-
BE 223. (n.d.). Available at: [Link]
-
Termal analysis: DSC curves of urea, UF, (a) UFZO composites, (b) UFZS... - ResearchGate. (n.d.). Available at: [Link]
-
Thermochemistry in Gaussian. (2000). Available at: [Link]
-
Thermochemistry in Gaussian. (2000). Available at: [Link]
-
HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). Available at: [Link]
-
Studies in bomb calorimetry. A new determination of the energy of combustion of benzoic acid in terms of electrical units - NIST Technical Series Publications. (n.d.). Available at: [Link]
-
TGA, DTA, and DTG curves for urea as a function of temperature under a... - ResearchGate. (n.d.). Available at: [Link]
-
Urea, ethyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Available at: [Link]
-
An Examination of the Thermodynamics of Fusion, Vaporization, and Sublimation of Ibuprofen and Naproxen by Correlation Gas Chromatography | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Thermal analysis for preformulation trials new | PPT - Slideshare. (n.d.). Available at: [Link]
-
Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. (n.d.). Available at: [Link]
-
CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA - Revue Roumaine de Chimie -. (n.d.). Available at: [Link]
-
Computational methods for predicting properties | ProtoQSAR. (n.d.). Available at: [Link]
-
Bomb Calorimetry - Heat of Combustion. (n.d.). Available at: [Link]
-
Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS. (1998). Available at: [Link]
-
Computational Chemistry using Gaussian: an Introduction. (n.d.). Available at: [Link]
-
Review Article On The Pharmaceutical Preformulation - IOSR Journal. (2024). Available at: [Link]
-
Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite - CORE. (2010). Available at: [Link]
-
Machine learning applications for thermochemical and kinetic property prediction - PMC. (n.d.). Available at: [Link]
-
PREFORMULATION STUDIES: PHYSICOCHEMICAL CHARACTERIZATION OF NEW DRUG MOLECULES - Rama University. (2015). Available at: [Link]
-
Bomb Calorimeter - NSUWorks. (n.d.). Available at: [Link]
-
Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning | Journal of Student Research. (2024). Available at: [Link]
-
Preformulation Studies An Overview - International Journal of Pharmaceutical Sciences. (2024). Available at: [Link]
-
DSC characterisation of urea-formaldehyde (UF) resin curing - ResearchGate. (n.d.). Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Available at: [Link]
-
TGA curves of urea samples. | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
SOLVING BOMB CALORIMETER PROBLEMS. (n.d.). Available at: [Link]
-
TG-FTIR study on urea-formaldehyde resin residue during pyrolysis and combustion. (2010). Available at: [Link]
-
TG–DTA, UV and FTIR spectroscopic studies of urea–thiourea mixed crystal - ResearchGate. (n.d.). Available at: [Link]
-
Bomb Calorimetry - The WORST (hardest) Exam Problem - YouTube. (2022). Available at: [Link]
-
Constant Volume Calorimetry - Chemistry LibreTexts. (2023). Available at: [Link]
-
Urea thermolysis studied under flow reactor conditions using DSC and FT-IR | Request PDF - ResearchGate. (n.d.). Available at: [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. seas.upenn.edu [seas.upenn.edu]
- 12. Thermal analysis for preformulation trials new | PPT [slideshare.net]
- 13. gaussian.com [gaussian.com]
- 14. gaussian.com [gaussian.com]
- 15. phoenix.mp.es.osaka-u.ac.jp [phoenix.mp.es.osaka-u.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. researchgate.net [researchgate.net]
- 19. TG-FTIR study on urea-formaldehyde resin residue during pyrolysis and combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. ramauniversity.ac.in [ramauniversity.ac.in]
- 24. biomedres.us [biomedres.us]
- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 26. Drug excipient Compatibility | PDF [slideshare.net]
Foreword: A Proactive Approach to Chemical Safety
An In-depth Technical Guide to the Health and Safety of Ethylurea for Laboratory Professionals
In the dynamic landscape of research and drug development, the safe handling of chemical reagents is a foundational pillar of scientific integrity and personal well-being. This compound (CAS No. 625-52-5), a versatile building block in organic synthesis, is a common reagent in many laboratories.[1] While it may not possess the acute, high-profile hazards of other chemicals, a thorough understanding of its toxicological profile and adherence to rigorous safety protocols are paramount. This guide is designed for the discerning researcher, scientist, and drug development professional, moving beyond mere compliance to foster a deep, mechanistic understanding of safe laboratory practices. It is structured not as a rigid checklist, but as a comprehensive resource to empower you to conduct your work with confidence and a profound respect for the materials you handle.
Physicochemical Characteristics and Hazard Profile
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is typically encountered as a white to beige crystalline solid.[1][2] Its key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O | [3][4] |
| Molecular Weight | 88.11 g/mol | [3][4] |
| Appearance | White to beige crystalline solid | [1][2] |
| Melting Point | 90 - 95 °C (194 - 203 °F) | [4][5] |
| Solubility | Soluble in water, ethanol, and acetone | [2] |
| Flash Point | > 93 °C (> 199.4 °F) | [4][5] |
The high water solubility of this compound is a critical factor in its environmental mobility and dictates specific considerations for spill cleanup and waste disposal.[2][4] While its flash point is relatively high, indicating it is not readily flammable, the possibility of dust ignition under specific conditions should not be entirely discounted.[4][5]
GHS Hazard Classification: A Call for Caution
Under the Globally Harmonized System (GHS), this compound is classified as a hazardous chemical.[5] This classification is based on toxicological data and mandates specific handling precautions. The primary concerns for laboratory personnel are acute toxicity, potential mutagenicity, and irritation.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [5] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |
The designation of "Category 2" for germ cell mutagenicity is particularly significant for researchers.[4] This indicates that while there is evidence of induced heritable mutations in the germ cells of exposed individuals, the data is not sufficient for a Category 1 classification. This necessitates a precautionary approach, especially for personnel of reproductive age, and underscores the importance of minimizing exposure through rigorous engineering controls and personal protective equipment.
Comprehensive Exposure Control Plan
The cornerstone of laboratory safety is the "Hierarchy of Controls," a framework that prioritizes the most effective measures for mitigating risk. This section details a multi-layered strategy for minimizing potential exposure to this compound.
Caption: Hierarchy of Controls applied to this compound management.
Engineering Controls: The First Line of Defense
Primary containment is the most effective method for preventing airborne exposure.
-
Chemical Fume Hood: All weighing and handling of solid this compound that may generate dust, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood.
-
Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure provides excellent protection by capturing dust at the source.
-
General Laboratory Ventilation: Ensure the laboratory is equipped with adequate general ventilation to maintain low ambient concentrations of any potential contaminants.[6] Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][6]
Administrative Controls: Standardizing Safe Practices
Standard Operating Procedures (SOPs) are crucial for ensuring consistent and safe handling.
-
Designated Areas: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of the Safety Data Sheet (SDS), and the laboratory-specific SOPs before beginning work.[7]
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.[6]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be relied upon as the sole means of protection. Its selection must be guided by a thorough risk assessment of the specific procedure being performed.
Caption: Decision workflow for selecting appropriate PPE.
Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on safety glasses or goggles. If a splash risk exists, add a face shield.
-
If required, put on a NIOSH-approved respirator. Ensure a proper fit check is performed.
-
Put on chemical-resistant gloves (nitrile is generally appropriate), pulling the cuffs over the sleeves of the lab coat.[6]
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Remove the lab coat, turning it inside out as you remove it.
-
Perform hand hygiene.
-
Remove face shield and goggles from the back.
-
If used, remove the respirator.
-
Perform thorough hand hygiene with soap and water.
-
Standard Operating Procedures for Handling and Storage
Adherence to detailed protocols for common laboratory tasks is critical for minimizing risk.
Protocol: Weighing Solid this compound
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated enclosure. Place a disposable weighing paper or boat on the balance pan.
-
Tare: Tare the balance.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weighing paper. Avoid generating dust by moving slowly and keeping the spatula low.
-
Cleanup: Immediately after weighing, carefully clean the spatula and any minor dust particles around the balance using a brush or a dampened paper towel. Dispose of the cleaning materials as hazardous waste.
-
Transport: Securely cap the stock container. If transporting the weighed sample, place it in a secondary, labeled, and sealed container.
Storage Requirements
Improper storage can lead to degradation of the chemical and increase safety risks.
-
Container: Store this compound in a tightly closed, clearly labeled container.[6]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Segregate this compound from strong oxidizing agents.[4][5]
-
Ignition Sources: Store away from heat, sparks, and open flames.[4][5]
Emergency Response Protocols
A clear, practiced emergency plan is essential. All personnel must know the location of safety equipment, including fire extinguishers, safety showers, eyewash stations, and spill kits.
Caption: Flowchart for immediate emergency response actions.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops or persists.[5][6]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Fire Fighting
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6]
-
Hazards: During a fire, irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2), may be generated.[4][5]
Accidental Release
For a small, solid spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. A respirator may be necessary if dust is present.[6]
-
Contain and Clean: Gently sweep up the spilled material and place it into a suitable, labeled container for hazardous waste disposal. Avoid actions that generate dust.[5][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Waste Disposal
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.
-
Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[7]
-
Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[4][5][6] Do not dispose of this compound down the drain.
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of the hierarchy of controls, adhering to detailed SOPs, and preparing for potential emergencies, researchers can create a self-validating system of safety. This proactive culture not only protects the individual scientist but also upholds the integrity of the research environment.
References
- Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
- This compound | 625-52-5. (2025, September 16). ChemicalBook.
- This compound. (n.d.). Solubility of Things.
- SAFETY DATA SHEET - this compound. (2025, December 21). Fisher Scientific.
- N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- This compound | C3H8N2O | CID 12254. (n.d.). PubChem - NIH.
- SAFETY DATA SHEET - this compound. (2025, September 7). Thermo Fisher Scientific.
- Hazard Assessment for Urea. (n.d.). Washington State University.
Sources
- 1. This compound | 625-52-5 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
The Biological Significance of Ethylurea: A Progenitor to a Potent Genotoxic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylurea, a simple aliphatic urea derivative, holds a significant position in toxicological and pharmacological research, not for its inherent biological activity, but primarily as a chemical precursor to the potent N-nitroso compound, N-nitrosothis compound (NEU). This guide provides a comprehensive technical overview of the biological significance of this compound, focusing on its chemical properties, its conversion to the highly mutagenic and carcinogenic NEU, the mechanisms of NEU-induced genotoxicity, and the analytical methodologies for their detection. By synthesizing current scientific knowledge, this document serves as a critical resource for professionals in toxicology, drug development, and environmental health, offering insights into the causality behind its biological impact and the experimental frameworks for its study.
Introduction to this compound
This compound (C₃H₈N₂O) is a white to beige crystalline solid soluble in water and methanol.[1][2][3] It serves as a versatile building block in organic synthesis for various pharmaceutical and biologically active compounds.[1][2][4] Beyond its synthetic utility, this compound can be found in the environment as a transformation product of the fungicide cymoxanil.[5] While this compound itself is considered moderately toxic, its primary biological significance stems from its role as a progenitor to the highly reactive and hazardous compound, N-nitrosothis compound (NEU).[1]
The Endogenous Formation of N-Nitrosothis compound (NEU): A Critical Transformation
The most profound biological implication of this compound exposure is its potential for endogenous nitrosation to form N-nitrosothis compound (NEU). This reaction readily occurs in the presence of nitrosating agents, such as nitrous acid (HNO₂), which can be formed from nitrites and nitrates in the acidic environment of the stomach.[6][7]
The reaction between this compound and nitrous acid is a critical step that transforms a relatively benign compound into a potent genotoxic agent.[6] Urea and its derivatives can react with nitrous acid, and in the case of this compound, this leads to the formation of NEU.[8]
Diagram: Formation of N-Nitrosothis compound from this compound
Caption: Nitrosation of this compound to form N-nitrosothis compound in an acidic environment.
N-Nitrosothis compound (NEU): A Potent Genotoxic Carcinogen
N-Nitroso-N-ethylurea (NEU), also known as ethylnitrosourea (ENU), is a highly reactive alkylating agent with well-documented mutagenic, carcinogenic, and teratogenic properties.[6][9][10] It is classified as a substance reasonably anticipated to be a human carcinogen.[10]
Mechanism of Genotoxicity
The biological activity of NEU is attributed to its ability to ethylate DNA bases. NEU is a direct-acting alkylating agent that does not require metabolic activation.[6] It spontaneously decomposes to form an ethyl diazonium ion, which is a powerful electrophile that reacts with nucleophilic sites on DNA bases. This process introduces ethyl groups into the DNA structure, forming DNA adducts.[6][11]
The formation of O⁶-ethylguanine is a particularly mutagenic lesion, as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[11] If not repaired by cellular DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (AGT), these mutations can become permanent, potentially leading to the activation of oncogenes or the inactivation of tumor suppressor genes.[6][12]
Diagram: Mechanism of NEU-Induced DNA Alkylation
Caption: The pathway of NEU-induced DNA damage through alkylation.
Carcinogenicity
Numerous studies in experimental animals have demonstrated the potent carcinogenicity of NEU. It is capable of inducing tumors in a wide range of organs and tissues, including the nervous system, stomach, and kidneys.[9][13][14] Prenatal exposure to NEU has been shown to be particularly effective in inducing tumors of the nervous system.[9] The carcinogenicity of NEU is directly linked to its mutagenic properties and its ability to initiate uncontrolled cell proliferation.[12]
Toxicological Profile
This compound
This compound is described as moderately toxic by parenteral routes and may cause skin, eye, and respiratory irritation.[1][5] There are reports of experimental reproductive effects and mutation data.[1] However, in a study on N-alkylureas, 1-ethylurea was not found to be teratogenic in rats or mice.[15]
N-Nitrosothis compound (NEU)
NEU is a potent toxin. It is poisonous by ingestion, subcutaneous, intraperitoneal, and intravenous routes.[10] Acute exposure can cause significant cellular damage. Due to its high reactivity and instability, particularly at high pH, it poses a considerable handling risk.[10][16]
| Compound | CAS Number | Molecular Formula | Key Toxicological Endpoints |
| This compound | 625-52-5 | C₃H₈N₂O | Moderately toxic, skin/eye/respiratory irritant[1][5] |
| N-Nitrosothis compound (NEU) | 759-73-9 | C₃H₇N₃O₂ | Potent mutagen, carcinogen, teratogen, DNA alkylating agent[6][9][10] |
Experimental Protocols
Protocol for the Determination of N-Nitroso-N-Ethylurea (ENU) in Aqueous Samples by HPLC
This protocol is adapted from methodologies for the analysis of NEU in salt water, which can be modified for other aqueous biological matrices.[17]
Objective: To quantify the concentration of NEU in an aqueous sample using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reagent grade water
-
NEU standard
-
Sample vials
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Sample Preparation:
-
HPLC Analysis:
-
Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for the specific column and system to achieve good separation.
-
Column: C18 reverse-phase column.
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at 230 nm.[17]
-
Run Time: Sufficient to allow for the elution of NEU and any interfering peaks.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the NEU standards against their known concentrations.
-
Determine the concentration of NEU in the samples by interpolating their peak areas from the standard curve.
-
Diagram: Experimental Workflow for NEU Quantification
Caption: Workflow for the quantification of N-Nitrosothis compound (NEU) by HPLC.
Conclusion
The biological significance of this compound is inextricably linked to its role as a precursor to the potent genotoxic agent, N-nitrosothis compound (NEU). While this compound itself exhibits moderate toxicity, its endogenous conversion to NEU under acidic conditions in the presence of nitrites presents a significant health risk. NEU's ability to directly alkylate DNA, leading to mutations and carcinogenesis, underscores the importance of understanding the sources of this compound and nitrosating agents in the human diet and environment. This guide has provided a detailed overview of the chemical transformation, mechanism of action, toxicological profile, and analytical detection of this compound and NEU, offering a foundational resource for professionals dedicated to mitigating the risks associated with these compounds.
References
-
N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
N-Nitroso-N-This compound (IARC Summary & Evaluation, Volume 17, 1978). (n.d.). Inchem.org. Retrieved January 5, 2026, from [Link]
-
This compound | C3H8N2O | CID 12254 - PubChem. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
-
This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved January 5, 2026, from [Link]
-
Carcinogenicity of single doses of N-nitroso-N-mthis compound and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. (1978). PubMed. Retrieved January 5, 2026, from [Link]
-
This compound - ChemBK. (2024, April 9). Retrieved January 5, 2026, from [Link]
-
n-Nitroso-n-Ethylurea - OEHHA. (1987, October 1). CA.gov. Retrieved January 5, 2026, from [Link]
-
Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. Retrieved January 5, 2026, from [Link]
-
Cas 759-73-9,N-NITROSO-N-ETHYLUREA - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved January 5, 2026, from [Link]
-
N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC. (2014, April 24). PubMed Central. Retrieved January 5, 2026, from [Link]
-
The reaction between urea and nitrous acid produces. (n.d.). Allen. Retrieved January 5, 2026, from [Link]
-
Urea react with nitrous acid and gives what as product, explain. (2017, July 19). askIITians. Retrieved January 5, 2026, from [Link]
-
Correlation between the molecular structure of N-alkylureas and N-alkylthioureas and their teratogenic properties. (1981). PubMed. Retrieved January 5, 2026, from [Link]
-
Sciencemadness Discussion Board - Nitrous acid scavenger - Powered by XMB 1.9.11. (2023, October 4). Retrieved January 5, 2026, from [Link]
-
Quantitative determination of urea concentrations in cell culture medium - PMC. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
-
N-nitroso-N-mthis compound and N-nitroso-N-ethylurea Decrease in Nitric Oxide Production in Human Malignant Keratinocytes. (n.d.). Korea Science. Retrieved January 5, 2026, from [Link]
-
N-Nitroso-n-mthis compound | EPA. (n.d.). Retrieved January 5, 2026, from [Link]
- CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents. (n.d.).
-
Analytical methodology for the determination of urea: Current practice and future trends | Request PDF. (2025, August 5). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Urea cycle - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Analytical methods for measuring urea in pharmaceutical formulations. (1997). PubMed. Retrieved January 5, 2026, from [Link]
-
Biochemistry Metabolic pathways - LIMES-Institut. (2017, November 7). Retrieved January 5, 2026, from [Link]
-
Metabolism - PMC. (n.d.). PubMed Central - NIH. Retrieved January 5, 2026, from [Link]
-
List of Metabolic Pathways - BMRB. (n.d.). Retrieved January 5, 2026, from [Link]
-
urea metabolic process - Saccharomyces Genome Database | SGD. (n.d.). Retrieved January 5, 2026, from [Link]
-
Estimating the environmental impacts of 57,000 food products - PMC. (2022, August 8). NIH. Retrieved January 5, 2026, from [Link]
Sources
- 1. This compound | 625-52-5 [chemicalbook.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. The reaction between urea and nitrous acid produces [allen.in]
- 9. inchem.org [inchem.org]
- 10. N-NITROSO-N-ETHYLUREA | 759-73-9 [chemicalbook.com]
- 11. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Carcinogenicity of single doses of N-nitroso-N-mthis compound and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. Correlation between the molecular structure of N-alkylureas and N-alkylthioureas and their teratogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
Foreword: The Versatility of a Simple Scaffold
An In-Depth Technical Guide to the Chemical Reactions of Ethylurea
This compound (C₃H₈N₂O) presents as a simple, unassuming white crystalline solid. However, within its ethyl and urea functionalities lies a rich and versatile reactivity that has made it a valuable building block in organic synthesis.[1] From the creation of potent biological agents to the formation of complex heterocyclic structures, this compound serves as a reliable source of both nitrogen and carbonyl groups.[1] This guide provides an in-depth exploration of its core chemical reactions, moving beyond mere procedural descriptions to elucidate the mechanistic principles and rationale that guide its application in research and development. It is intended for researchers, scientists, and drug development professionals who seek to leverage the full synthetic potential of this fundamental reagent.
Section 1: The Nitrosation of this compound: A Gateway to Potent Alkylating Agents
The reaction of this compound with a nitrosating agent is arguably its most studied and significant transformation. This reaction yields N-ethyl-N-nitrosourea (ENU), a powerful mutagen and carcinogen widely employed in genetic research to induce point mutations for functional genomics studies.[2][3][4] Understanding the precise control of this reaction is paramount due to the hazardous nature of the product.
Mechanistic Insights and Kinetic Profile
The nitrosation of this compound is typically conducted in a cold, acidic aqueous medium using a nitrite salt, such as sodium nitrite (NaNO₂).[5][6] The reaction's progression is governed by a series of well-defined steps:
-
Formation of the Nitrosating Agent: In the presence of acid (H⁺), the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water can lead to the formation of the highly electrophilic nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which are the active nitrosating species.[6][7][8]
-
Nucleophilic Attack: The terminal amino group of this compound acts as a nucleophile, attacking the electrophilic nitrosating agent.
-
Deprotonation: A subsequent deprotonation step yields the final N-nitroso product.
Kinetic studies have demonstrated that the reaction follows third-order kinetics, with the rate being directly proportional to the concentrations of this compound, nitrous acid, and hydrogen ions.[5] This dependency underscores the critical role of pH in driving the reaction efficiently.
Interestingly, more complex mechanistic studies on analogous urea compounds suggest the possibility of an initial, rapid O-nitrosation to form a less stable O-nitrosoisourea intermediate.[9][10] This intermediate is proposed to then undergo a rapid internal rearrangement to yield the thermodynamically more stable N-nitrosourea.[9][10]
Caption: Figure 1: N-Nitrosation of this compound.
Self-Validating Experimental Protocol: Synthesis of N-Ethyl-N-nitrosourea (ENU)
This protocol is designed with inherent checkpoints to ensure reaction control and safety. The synthesis of N-nitroso compounds should only be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Materials: this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), Deionized Water, Ice, Diethyl Ether or Methylene Chloride.
-
Procedure:
-
Reagent Preparation (Causality: Stoichiometry & Concentration): Prepare a solution of this compound in dilute acid (e.g., 1.5M HCl) in a reaction flask.[11] Separately, prepare a concentrated aqueous solution of sodium nitrite (e.g., 4M NaNO₂), using a slight molar excess (e.g., 1.5 equivalents) relative to this compound.[11] The use of defined concentrations ensures reproducible kinetics.
-
Thermal Control (Causality: Stability & Selectivity): Cool the this compound solution to 0°C in an ice-water bath. This step is critical. Nitrous acid is unstable at higher temperatures, and the nitrosation reaction is exothermic. Maintaining a low temperature prevents the degradation of the nitrosating agent and minimizes side reactions.[5]
-
Controlled Addition (Causality: Rate Management): Add the sodium nitrite solution dropwise to the cold, stirring this compound solution over an extended period. A slow addition rate prevents a rapid, uncontrolled exothermic reaction and ensures the nitrous acid is consumed as it is formed.
-
Reaction Monitoring (Validation): The formation of the yellow-pink N-ethyl-N-nitrosourea product is often visually apparent.[3] The reaction can be monitored by TLC if a suitable standard is available.
-
Extraction & Isolation (Causality: Purification): Once the addition is complete, allow the reaction to stir for a short period at 0°C. The product, being less polar than the starting materials, can be extracted into an organic solvent like diethyl ether or methylene chloride.
-
Purification (Validation): The crude product can be purified by recrystallization from a suitable solvent system, such as methylene chloride/hexane, to yield the final product as crystals.[5] The purity should be confirmed by ¹H NMR and melting point analysis.
-
| Parameter | Condition/Observation | Rationale |
| Temperature | 0°C | Stabilizes nitrous acid; controls exothermic reaction. |
| pH | Acidic (pH < 5) | Required to generate the active nitrosating agent (HNO₂/N₂O₃).[6] |
| Kinetics | Third-order | Rate = k[this compound][HNO₂][H⁺].[5] |
| Product | N-Ethyl-N-nitrosourea | Potent alkylating agent.[4] |
Section 2: Multi-Component Condensation Reactions
This compound is an excellent substrate for one-pot, multi-component reactions that build molecular complexity in a single step. The most notable example is the Biginelli reaction, which produces dihydropyrimidinones (DHPMs), a class of heterocyclic compounds with significant pharmacological applications.
Mechanism of the Biginelli Reaction
This acid-catalyzed, three-component condensation involves an aromatic aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and this compound.[12][13]
-
Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and this compound to form an N-acyliminium ion intermediate. This is often the rate-limiting step.
-
Nucleophilic Addition: The enol form of the β-ketoester adds to the iminium ion.
-
Cyclization and Dehydration: The second nitrogen of the urea attacks the ester carbonyl, leading to cyclization. A final dehydration step yields the stable dihydropyrimidinone ring system.
The efficiency of this reaction is often enhanced by using Lewis acid catalysts and employing solvent-free or microwave-assisted conditions to drive the reaction to completion.[12][13]
Caption: Figure 2: Biginelli Reaction Workflow.
General Protocol for Biginelli Condensation
-
Procedure:
-
In a reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), this compound (1.2 mmol), and a catalytic amount of a suitable acid catalyst (e.g., 10 mol% FeCl₃).
-
Heat the mixture (e.g., under solvent-free conditions at 100°C or via microwave irradiation) for the required time (typically 15-60 minutes), monitoring by TLC.
-
Causality (Work-up): After cooling, the solidified reaction mass is often triturated with a solvent like cold ethanol or water. The product, typically a crystalline solid, precipitates out and can be collected by simple filtration. This straightforward work-up is a key advantage of this reaction.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
-
Section 3: Reactions with Carboxylic Acids & Derivatives
The reaction between this compound and carboxylic acids or their derivatives provides a route to N-acylureas. These products are structurally interesting and can be intermediates in more complex syntheses.
Mechanism via O-Acylisourea Intermediate
When a carboxylic acid is reacted with this compound in the presence of a carbodiimide coupling agent (e.g., DCC, EDC), the reaction proceeds through a well-established intermediate.[14][15]
-
Activation: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
O→N Acyl Migration: This intermediate is unstable and undergoes an intramolecular acyl transfer from the oxygen to one of the urea nitrogens. This O→N migration is typically rapid and irreversible, leading to the formation of the stable N-acylurea product.[14]
Caption: Figure 4: Thermal Decomposition of this compound.
Section 5: Applications in Drug Discovery
The this compound moiety is more than just a synthetic intermediate; it is often a key structural motif in pharmacologically active molecules. Its ability to form multiple, stable hydrogen bonds makes it an excellent pharmacophore for interacting with biological targets like enzymes and receptors. [16]
-
Antibacterial Agents: The ethyl urea scaffold has been identified as a promising starting point for developing novel antibacterial agents that target the ATP-binding sites of bacterial DNA gyrase and topoisomerase IV. [17]This provides a strategy to combat resistant bacteria, including fluoroquinolone-resistant MRSA. [17]* Pharmaceutical Synthesis: this compound is a documented starting material or intermediate in the synthesis of various approved drugs, such as degarelix acetate, a gonadotropin-releasing hormone (GnRH) antagonist used in prostate cancer therapy. [] The predictable reactivity and favorable physicochemical properties of the this compound group ensure its continued relevance in the design and development of next-generation therapeutics.
References
-
Mirvish, S. S. (1971). Kinetics of Nitrosamide Formation From Alkylureas, N-Alkylurethans, and Alkylguanidines. Journal of the National Cancer Institute, 46(6), 1183–1193. [Link]
-
Castro, A., Iglesias, E., Leis, J. R., Peña, M. E., & Tato, J. V. (1986). Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. Journal of the Chemical Society, Perkin Transactions 2, 1725-1733. [Link]
-
Vittorio, O., & Dal Piaz, V. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(23), 5673. [Link]
-
ResearchGate. (n.d.). one-pot three-component condensation reaction of aldehyde, ethyl acetoacetate and urea or thiourea. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data. In Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. Retrieved from [Link]
-
Folkers, K., & Johnson, T. B. (1930). The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. Recueil des Travaux Chimiques des Pays-Bas, 48(12), 1280-1286. [Link]
-
González-Alatorre, G., Chávez-Contreras, R., Escamilla-Silva, E. M., & Alvarado, J. F. J. (2004). Kinetic study of the nitrosation of 1,3-dialkylureas in aqueous-perchloric acid medium. ResearchGate. Retrieved from [Link]
-
La-Venia, A., et al. (2016). A scalable and safe continuous flow procedure for in-line generation of Diazomethane and its precursor MNU. Royal Society of Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethylenediurea. PrepChem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction of EAA, Urea and aldehyde. ResearchGate. Retrieved from [Link]
-
Zeiger, E., & Legator, M. S. (1971). Interactive mutagenicity of sodium nitrite, dimethylamine, mthis compound and this compound. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 12(4), 469-473. [Link]
-
Cotrona, K. J., et al. (2017). Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents. Journal of Medicinal Chemistry, 60(9), 3848-3865. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethyl-N-nitrosourea. PubChem. Retrieved from [Link]
-
Kumar, S., & Kumar, S. (2015). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 17(4), 2269-2274. [Link]
-
Boivin, J. L. (1950). PREPARATION OF N-SUBSTITUTED UREAS FROM NITROSOMETHYLUREAS. Canadian Journal of Research, 28b(9), 671-675. [Link]
-
Hangen, F. A. (1933). The synthesis of ethylene urea. DSpace@MIT. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Retrieved from [Link]
-
Sirjean, B., & Glaude, P. A. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6479-6492. [Link]
-
Sirjean, B., & Glaude, P. A. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Semantic Scholar. Retrieved from [Link]
- Young, D. C. (1999). Diformylurea and reaction products of urea and carboxylic acids.
-
Organic Syntheses. (n.d.). nitrosomthis compound. Organic Syntheses. Retrieved from [Link]
-
Toledo, J. C. Jr., et al. (2007). Cellular targets and mechanisms of nitros(yl)ation: An insight into their nature and kinetics in vivo. Proceedings of the National Academy of Sciences, 104(46), 17971-17976. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Organic Chemistry Portal. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- D'Alelio, G. F. (1942). Condensation products of aldehydes and urea derivatives.
-
Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 261-266. [Link]
-
Al-Kaabi, S. S., & Williams, D. L. H. (1983). Kinetic study of the phenylurea–nitrous acid reaction: evidence for an O-nitrosation initial step. Journal of the Chemical Society, Perkin Transactions 2, 513-517. [Link]
-
Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Ureas. Wikipedia. Retrieved from [Link]
- Striegler, K. (1968). Urea and/or thiourea-aldehyde condensation products.
-
Vilar, S., et al. (2013). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. ResearchGate. Retrieved from [Link]
-
Yang, S., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. Retrieved from [Link]
-
Jesdinszki, M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2529. [Link]
-
Caires, F. J., & Ionashiro, M. (2002). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 47(12), 1215-1220. [Link]
-
Allen Institute for AI. (n.d.). The reaction between urea and nitrous acid produces. Allen Institute for AI. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). Sodium nitrate/urea complex. Sciencemadness Discussion Board. Retrieved from [Link]
Sources
- 1. This compound | 625-52-5 [chemicalbook.com]
- 2. Interactive mutagenicity of sodium nitrite, dimethylamine, mthis compound and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-ニトロソ-N-エチル尿素 ISOPAC® | Sigma-Aldrich [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cellular targets and mechanisms of nitros(yl)ation: An insight into their nature and kinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The reaction between urea and nitrous acid produces [allen.in]
- 9. Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Kinetic study of the phenylurea–nitrous acid reaction: evidence for an O-nitrosation initial step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water | Semantic Scholar [semanticscholar.org]
- 16. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethylurea Derivatives: Synthesis, Properties, and Therapeutic Potential
Introduction
The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to form stable, multipoint hydrogen bonds with biological targets.[1][2][3] This capacity makes it a privileged scaffold in drug design, enabling fine-tuning of drug-like properties and potentiation of interactions with proteins and receptors.[1][3] Among the vast landscape of urea-containing compounds, ethylurea derivatives represent a particularly versatile and significant class. From their origins in early chemotherapy to their modern applications as highly specific kinase inhibitors, these molecules have demonstrated a remarkable breadth of biological activity.[4][5]
This technical guide offers a comprehensive exploration of this compound derivatives for researchers, scientists, and drug development professionals. We will delve into their fundamental physicochemical properties, dissect common and advanced synthetic strategies, and provide a detailed overview of their diverse therapeutic applications, including their roles as anticancer, anticonvulsant, and antiviral agents.[1][6][7] By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as an authoritative resource for understanding and harnessing the potential of the this compound scaffold in modern drug discovery.
Core Physicochemical and Structural Properties
The this compound moiety, C₃H₈N₂O, is a relatively simple structure, yet its properties are fundamental to its function in complex biological systems.[8]
-
Hydrogen Bonding: The defining feature of the urea group is its capacity to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This dual nature allows it to form robust, bidentate hydrogen bonds with amino acid residues (e.g., aspartate, glutamate) in the active sites of enzymes, a key interaction for many kinase inhibitors.[1][9]
-
Solubility and Permeability: The introduction of an ethyl group to the urea core slightly increases its lipophilicity compared to unsubstituted urea. This modification can influence a compound's pharmacokinetic properties. The solubilizing effect of alkylureas often follows the trend of butylurea > this compound > mthis compound > urea, which is a critical consideration for oral bioavailability.[1]
-
Conformational Rigidity: The urea functional group is generally planar, which imparts a degree of conformational rigidity to the molecule. This planarity can be crucial for orienting substituent groups correctly within a target's binding pocket, thereby enhancing potency and selectivity.[9]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₈N₂O | PubChem[8] |
| Molecular Weight | 88.11 g/mol | PubChem[8] |
| Melting Point | 87-90 °C | ChemicalBook[10] |
| XLogP3 | -0.7 | PubChem[8] |
| Hydrogen Bond Donors | 2 | PubChem[8] |
| Hydrogen Bond Acceptors | 1 | PubChem[8] |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established methodologies. The choice of method often depends on the desired substitution pattern (symmetrical vs. unsymmetrical) and the sensitivity of the starting materials.
The most traditional and widely used approach involves the reaction of an amine with an isocyanate intermediate.[1][11] This method is highly efficient for producing unsymmetrical ureas, which are common in drug candidates. Alternative, safer methods have been developed to avoid the use of highly toxic reagents like phosgene.[1][12]
General Synthetic Workflow
The primary route to unsymmetrical this compound derivatives involves the reaction of an amine-containing scaffold with a suitable isocyanate. This reaction is typically performed in an anhydrous aprotic solvent, often with a base like triethylamine to scavenge the HCl byproduct if a carbamoyl chloride is used or to facilitate the reaction.[13][14][15]
Phosgene-Free Synthetic Routes
Concerns over the toxicity of phosgene have driven the development of alternative reagents for urea synthesis.[1] These include:
-
N,N'-Carbonyldiimidazole (CDI): A safer alternative that reacts with amines to form an activated intermediate, which then reacts with a second amine.[1]
-
Carbon Dioxide (CO₂): Metal-free methods using CO₂ as a C1 building block at atmospheric pressure have been developed for a more sustainable approach.[16]
-
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can generate isocyanate intermediates in situ from carboxylic acids or amides, which are then trapped by amines to form ureas.[1][16]
Therapeutic Applications and Biological Activities
This compound derivatives exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery for various diseases.
Anticancer Activity
The urea moiety is a pivotal pharmacophore in a number of approved anticancer drugs, particularly kinase inhibitors.[4][5] Many this compound derivatives function by targeting key signaling pathways that are dysregulated in cancer.
Kinase Inhibition: Aryl urea derivatives are potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs), Raf kinases, and LIM kinase (Limk).[7][17][18][19] Sorafenib, a diaryl urea-based drug, is a prime example that inhibits the Raf-MEK-ERK signaling pathway, which is crucial for tumor cell proliferation and angiogenesis.[4][5] The urea group typically forms key hydrogen bonds in the hinge region of the kinase ATP-binding pocket.[20]
Anti-Proliferative Effects: Novel ethylenediurea (EDU) derivatives have shown significant anti-proliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG).[13] Certain compounds inhibit proliferation by 70-90% and can enhance the efficacy of standard chemotherapeutic drugs like doxorubicin and temozolomide.[13] Molecular docking studies suggest that some of these derivatives may act by inhibiting the A2AR adenosine receptor.[13]
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 5a | HT-29 (Colon) | 0.089 µM | EGFR Inhibition | [20] |
| 5a | A549 (Lung) | 0.36 µM | EGFR Inhibition | [20] |
| 6a | A549 (Lung) | 2.566 µM | VEGFR-2 Inhibition (putative) | [21] |
| 28r | HCT-116 (Colon) | 0.25 µM | PI3K/mTOR Pathway Inhibition | [22] |
| EDU Derivative 6 | MDA-MB-231 (Breast) | Proliferation inhibition of 70-90% | A2AR Receptor Inhibition (putative) |[13] |
Anticonvulsant Activity
Urea derivatives have long been explored as potential antiepileptic drugs (AEDs).[23] Recently, derivatives of valproic acid (VPA), a major AED, have shown promise. Specifically, this compound derivatives such as 2-ethyl-3-methyl-pentanoylurea displayed a broad spectrum of anticonvulsant activity in animal models, with a clear superiority over corresponding amides and acids.[6] A key advantage of these new derivatives is their wider safety margin, showing a separation between their anticonvulsant effects and the teratogenicity that limits VPA's use.[6]
Antiviral Activity
The urea scaffold is also present in several antiviral agents.[1] this compound derivatives have been investigated for activity against various viruses, including HIV.[1][22] More recently, diphenylurea derivatives have been identified as a new class of endocytosis inhibitors.[24] These compounds demonstrate broad-spectrum activity by blocking the cellular entry of viruses like SARS-CoV-2 and influenza A virus, which rely on clathrin-mediated endocytosis.[24] This host-directed approach is a promising strategy for developing antivirals that are less susceptible to viral resistance.[24]
Other Biological Activities
-
Antibacterial Agents: Benzothiazole this compound derivatives have been developed as inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), showing activity against several Gram-positive bacterial strains.[1]
-
Plant Growth Regulators: Ethylenediurea (EDU) and its derivatives are known synthetic cytokinins.[13][14][15] They are used to protect plants from oxidative stress caused by tropospheric ozone and can influence seed growth and development.[14][15]
-
Herbicides: Phenylurea herbicides, such as diuron and linuron, act by inhibiting photosynthesis at photosystem II.[25] this compound itself is an environmental transformation product of the fungicide Cymoxanil.[8]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the potency, selectivity, and pharmacokinetic properties of this compound-based drug candidates.
For kinase inhibitors , SAR studies have revealed several key principles:[11][18]
-
Hinge-Binding Moiety: The nature of the aromatic or heteroaromatic ring attached to one side of the urea is crucial for binding to the kinase hinge region.
-
Hydrophobic Pocket: The other side of the urea, often a substituted phenyl ring, interacts with a hydrophobic pocket in the kinase domain. Modifications here (e.g., adding trifluoromethyl or chloro groups) significantly impact potency and selectivity.[11][21]
-
Urea Linker: The N,N'-disubstituted urea core is essential for maintaining the correct geometry and forming the bidentate hydrogen bonds. Methylation of the urea nitrogens can alter this interaction and impact activity.[11]
In anticonvulsant derivatives , the SAR suggests that the urea moiety provides a significant advantage in potency over corresponding amides or carboxylic acids.[6] For anti-proliferative ethylenediurea derivatives , the introduction of longer-chain alkyl substituents (like ethyl) on the aromatic ring leads to compounds with more pronounced activity.[13]
Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of an this compound derivative.
Protocol 1: Synthesis of a 2-(2-oxoimidazolidin-1-yl)ethyl-N-(aryl) Urea Derivative
This protocol is adapted from methodologies used to synthesize anti-proliferative ethylenediurea (EDU) analogs.[13][14]
Objective: To synthesize an unsymmetrical EDU derivative via nucleophilic addition.
Materials:
-
1-(2-Aminoethyl)imidazolidin-2-one
-
Substituted Aryl Isocyanate (e.g., 2-ethylphenyl isocyanate)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Isopropanol
-
Silica Gel for column chromatography
Procedure:
-
Reactant Solubilization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-(2-Aminoethyl)imidazolidin-2-one (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for any acidic impurities and can facilitate the reaction.
-
Isocyanate Addition: Slowly add the desired aryl isocyanate (1.05 eq), dissolved in a small amount of anhydrous acetonitrile, dropwise to the stirring solution. The slight excess of isocyanate ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 12-24 hours).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification:
-
The resulting crude solid or oil is purified by column chromatography on silica gel.
-
A suitable eluent system, such as chloroform/isopropanol (e.g., 9:1 v/v), is used to separate the product from unreacted starting materials and byproducts.[13]
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization:
-
Confirm the structure and identity of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the melting point of the solid product. The obtained data should be consistent with reported values for known compounds or expected values for novel derivatives.[13]
-
Protocol 2: In Vitro Anti-Proliferative Activity Assessment (Resazurin Assay)
This protocol is a standard method to evaluate the effect of a compound on the proliferation of cancer cells.[13]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized this compound derivative against a cancer cell line (e.g., MDA-MB-231).
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized this compound derivative, dissolved in DMSO to create a stock solution
-
Resazurin sodium salt solution
-
96-well microplates
-
Multi-channel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours in the incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-cell" blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂. This duration allows for multiple cell doubling times, making inhibitory effects apparent.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average reading from the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell proliferation for each concentration relative to the vehicle control (defined as 100% proliferation).
-
Plot the percentage of proliferation against the log of the compound concentration and fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound derivatives have firmly established their place as a versatile and powerful scaffold in medicinal chemistry and beyond. Their unique structural and electronic properties, particularly their hydrogen bonding capabilities, have enabled the development of potent and selective inhibitors for a range of therapeutic targets. The success of aryl urea-based kinase inhibitors in oncology highlights the immense potential of this chemical class.[4][5]
Future research is likely to focus on several key areas:
-
Novel Target Identification: Exploring the activity of this compound libraries against new and emerging biological targets to treat a wider range of diseases.
-
Improving Drug-like Properties: Fine-tuning the scaffold to overcome challenges such as poor solubility, metabolic instability, and off-target toxicity, thereby creating safer and more effective medicines.
-
Host-Directed Therapies: Expanding the application of this compound derivatives as broad-spectrum antiviral or antibacterial agents by targeting host cellular processes, a strategy that could help combat drug resistance.[24]
-
Sustainable Synthesis: Further development of green and efficient synthetic methodologies to reduce the environmental impact of producing these valuable compounds.[1][16]
The continued exploration and innovative application of this compound derivatives promise to yield next-generation therapeutics with significant clinical impact, reinforcing the enduring importance of this fundamental chemical scaffold.
References
-
Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (n.d.). MDPI. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Retrieved from [Link]
-
Huang, Y., Cao, M.-H., & Xu, S.-Z. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. Retrieved from [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity. (2024). PMC - NIH. Retrieved from [Link]
-
Synthesis of ethylenediurea. (n.d.). PrepChem.com. Retrieved from [Link]
-
This compound | C3H8N2O. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Yagen, B., et al. (2007). Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid. Journal of Medicinal Chemistry, 50(25), 6243–6254. Retrieved from [Link]
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry. Retrieved from [Link]
-
Urea Derivatives as Anticancer Agents. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of novel urea and thiourea derivatives of valacyclovir. (n.d.). Retrieved from [Link]
-
Li, Y., et al. (2010). Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 10(6), 469-481. Retrieved from [Link]
-
N-ETHYLUREA. (n.d.). ChemBK. Retrieved from [Link]
-
Synthesis of urea derivatives by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity. (2024). MDPI. Retrieved from [Link]
-
The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (2013). PMC - NIH. Retrieved from [Link]
- Urea derivatives as inhibitors of impdh enzyme. (1997). Google Patents.
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). BMC Chemistry. Retrieved from [Link]
-
Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. (2023). NIH. Retrieved from [Link]
-
A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds. (2014). ResearchGate. Retrieved from [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2023). Frontiers. Retrieved from [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. (2011). PMC - NIH. Retrieved from [Link]
-
Protein kinase inhibitors from the urea class. (2004). PubMed. Retrieved from [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved from [Link]
-
Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSION AND SLEEPING TIME POTENTIATION EFFECT. International Journal of Drug Development and Research. Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. (2017). MDPI. Retrieved from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PubMed - NIH. Retrieved from [Link]
-
Phenylurea Herbicides. (2014). ResearchGate. Retrieved from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Semantic Scholar. Retrieved from [Link]
-
Overview of chemistry and therapeutic potential of non-nitrogen heterocyclics as anticonvulsant agents. (2021). PubMed. Retrieved from [Link]
-
Synthesis of N-aryl-N'-heteroaryl-substituted urea and thiourea derivatives and evaluation of their anticonvulsant activity. (2001). PubMed. Retrieved from [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). PMC - NIH. Retrieved from [Link]
-
Herbicides. (n.d.). US EPA. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 6. Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 625-52-5 [chemicalbook.com]
- 11. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. mdpi.com [mdpi.com]
- 14. New Hybrid Ethylenediurea (EDU) Derivatives and Their Phytoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives | MDPI [mdpi.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the History and Discovery of Ethylurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylurea (C₃H₈N₂O), a mono-substituted derivative of urea, holds a significant, albeit understated, position in the annals of organic chemistry and contemporary drug discovery. Its journey from a 19th-century laboratory curiosity to a versatile building block in medicinal chemistry underscores the enduring legacy of foundational organic synthesis. This guide provides a comprehensive technical overview of the history, discovery, synthesis, and physicochemical properties of this compound, tailored for professionals in the scientific community. We will delve into the pioneering work of Charles-Adolphe Wurtz, who is credited with its first synthesis, placing this discovery in the broader context of the burgeoning field of organic chemistry in the mid-1800s. Furthermore, this document will detail the evolution of its synthetic methodologies, its key chemical and physical characteristics, and its modern applications, particularly as a crucial scaffold in the development of novel therapeutic agents.
The Genesis of a Molecule: Discovery and Historical Context
The discovery of this compound is intrinsically linked to the groundbreaking work on amines and substituted ureas by the French chemist Charles-Adolphe Wurtz . Following Friedrich Wöhler's landmark synthesis of urea from inorganic precursors in 1828, the field of organic chemistry experienced a period of rapid expansion.[1][2] Scientists began to explore the modification of known organic compounds to create new substances with unique properties.
In 1849, Wurtz achieved a significant breakthrough by synthesizing ethylamine, the first organic derivative of ammonia.[3][4] This discovery opened the door to a new class of organic compounds. Building on this work, Wurtz turned his attention to the synthesis of "compound ureas" (now known as substituted ureas). In 1851, he successfully synthesized this compound, marking its official entry into the chemical lexicon.[5]
Wurtz's initial synthesis was a pivotal moment, demonstrating that the hydrogen atoms in urea could be replaced by alkyl groups, thus paving the way for the systematic synthesis of a vast array of urea derivatives. This work was part of a broader effort by chemists of that era to understand the structure and reactivity of organic molecules, a pursuit that laid the foundation for modern organic and medicinal chemistry.[6]
The Pioneering Synthesis: Wurtz's Method
Wurtz's original synthesis of this compound involved the reaction of potassium cyanate with ethylamine sulfate . This method, a logical extension of Wöhler's urea synthesis, established a fundamental principle for the preparation of N-substituted ureas.
The reaction proceeds through the in situ formation of cyanic acid from potassium cyanate in an acidic medium, which then reacts with the primary amine, ethylamine. The nucleophilic nitrogen of the ethylamine attacks the electrophilic carbon of the cyanic acid, leading to the formation of this compound.
Experimental Protocol: A Recreation of Wurtz's Synthesis (Conceptual)
-
Step 1: Preparation of Reactants: Ethylamine sulfate is prepared by neutralizing ethylamine with sulfuric acid. Potassium cyanate is separately dissolved in water.
-
Step 2: Reaction: The aqueous solutions of ethylamine sulfate and potassium cyanate are mixed. The reaction mixture is then gently heated.
-
Step 3: Isolation and Purification: Upon cooling, this compound crystallizes from the solution. The crystals are then isolated by filtration and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
This early method, while historically significant, has been largely superseded by more efficient and scalable synthetic routes developed over the subsequent decades.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 625-52-5 | [7] |
| Molecular Formula | C₃H₈N₂O | [7] |
| Molecular Weight | 88.11 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 87-90 °C | [7] |
| Boiling Point | 163.08 °C (rough estimate) | [8] |
| Solubility | Soluble in water and ethanol. | [8] |
This compound's solubility in polar solvents is attributed to the presence of the polar urea functional group, which can participate in hydrogen bonding.[5] At room temperature, it exists as a stable solid.[5]
Evolution of Synthetic Methodologies
Since Wurtz's initial discovery, the synthesis of this compound and other substituted ureas has evolved significantly, with a focus on improving yield, purity, and scalability, as well as utilizing less hazardous reagents.
Reaction of Urea with Ethylamine
A common and straightforward laboratory and industrial-scale synthesis of this compound involves the direct reaction of urea with ethylamine . This reaction is typically carried out at elevated temperatures and pressures.
Reaction Mechanism:
-
Thermal Decomposition of Urea: At elevated temperatures, urea can decompose to form isocyanic acid (HNCO) and ammonia (NH₃).
-
Nucleophilic Addition: The ethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the in-situ generated isocyanic acid.
-
Proton Transfer: A subsequent proton transfer results in the formation of this compound.
Caption: Synthesis of this compound from Urea and Ethylamine.
Experimental Protocol: Synthesis of this compound from Urea and Ethylamine
-
Step 1: Reaction Setup: Urea and a suitable solvent (e.g., an inert high-boiling solvent) are charged into a pressure reactor.
-
Step 2: Addition of Ethylamine: Ethylamine is introduced into the reactor.
-
Step 3: Reaction Conditions: The mixture is heated to a temperature typically in the range of 120-150°C under pressure. The reaction is monitored for completion.
-
Step 4: Workup and Isolation: After the reaction is complete, the mixture is cooled, and the excess solvent and any unreacted starting materials are removed. The crude this compound is then purified, usually by recrystallization.
Modern Synthetic Approaches
Contemporary organic synthesis offers a variety of methods for the preparation of substituted ureas, including this compound. These methods often employ milder reaction conditions and offer greater functional group tolerance. Some of these approaches include:
-
From Isocyanates: The reaction of ethyl isocyanate with ammonia is a highly efficient method for producing this compound.
-
Carbonylative Approaches: The use of phosgene or its safer equivalents (e.g., triphosgene, carbonyldiimidazole) to react with ethylamine.[6]
-
Rearrangement Reactions: The Hofmann, Curtius, or Lossen rearrangements of appropriate precursors can generate an ethyl isocyanate intermediate, which can then be trapped with ammonia to yield this compound.[4][5]
Caption: Modern Synthetic Pathways to this compound.
Applications in Drug Discovery and Development
The urea functional group is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[6] this compound, as a simple substituted urea, serves as a valuable building block in the synthesis of more complex and biologically active molecules.
The ethyl group provides a degree of lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. By incorporating the this compound moiety, medicinal chemists can fine-tune properties such as solubility, membrane permeability, and metabolic stability.
Its utility is demonstrated in the synthesis of a wide range of pharmaceutical compounds, including but not limited to, enzyme inhibitors and receptor modulators. The straightforward and well-understood chemistry of this compound makes it an attractive starting material for the construction of compound libraries for high-throughput screening in drug discovery campaigns.
Conclusion
From its initial synthesis by Charles-Adolphe Wurtz in the mid-19th century, this compound has transitioned from a subject of academic curiosity to a cornerstone in the edifice of modern organic and medicinal chemistry. Its history is a testament to the foundational principles of organic synthesis and the relentless pursuit of new molecular entities. For today's researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and synthetic versatility of this compound provides not only a historical perspective but also practical knowledge that can be leveraged in the design and synthesis of the next generation of therapeutic agents. The journey of this compound is a compelling narrative of how the exploration of simple molecules can lead to profound advancements in science and medicine.
References
- Wurtz, C. A. (1851). Annales de Chimie et de Physique, 3rd Series, 30, 443.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Hofmann, A. W. (1849). Annalen der Chemie und Pharmacie, 70(2), 129-147.
- Wurtz, C. A. (1849). Sur une série d'alcaloïdes homologues avec l'ammoniaque. Comptes rendus de l'Académie des sciences, 28, 223-226.
- Wurtz, C. A. (1855). Sur une nouvelle classe de radicaux organiques. Annales de chimie et de physique, 44, 275-313.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Charles-Adolphe Wurtz. Retrieved from [Link]
-
Britannica. (n.d.). Charles-Adolphe Wurtz. Retrieved from [Link]
-
Science Museum Group. (n.d.). Charles Adolphe Wurtz. Retrieved from [Link]
-
M. Canov. (n.d.). Wurtz, Charles Adolphe. Retrieved from [Link]
-
Redalyc. (2022). Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth). Retrieved from [Link]
-
Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
-
YouTube. (2024, November 20). Fascinating Organic Transformation: Wurtz Reaction. Retrieved from [Link]
-
Bentham Science. (2023). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]
- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253-256.
-
AbeBooks. (n.d.). Sur la Formation artificelle de lUrà e. Contained in Annales de Chimie et de Physique. Retrieved from [Link]
- Kinne-Saffran, E., & Kinne, R. K. (1999). Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs. American journal of nephrology, 19(2), 290–294.
-
Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Retrieved from [Link]
-
Royal Society of Chemistry. (2000). Selected syntheses of ureas through phosgene substitutes. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wurtz, Charles Adolphe [canov.jergym.cz]
- 4. Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism | Britannica [britannica.com]
- 5. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. Annales de chimie et de physique - كتب Google [books.google.ps]
- 8. books.google.cn [books.google.cn]
Methodological & Application
Ethylurea as a Versatile Denaturant for Protein Folding and Stability Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Landscape of Protein Denaturation
The controlled denaturation and subsequent refolding of proteins are fundamental techniques in biochemistry, proteomics, and the development of therapeutic biologics. The ability to solubilize aggregated proteins, such as those found in inclusion bodies, and guide them back to their native, functional conformation is often a critical bottleneck in research and manufacturing. Chaotropic agents, which disrupt the intricate network of non-covalent interactions that stabilize a protein's three-dimensional structure, are indispensable tools in this endeavor.
While urea and guanidinium hydrochloride have long been the workhorses of protein denaturation, a nuanced understanding of their mechanisms reveals limitations. This guide focuses on a less conventional but highly effective denaturant: ethylurea . As an alkyl-substituted urea, this compound offers a distinct denaturation profile, primarily driven by hydrophobic interactions, which can provide significant advantages in specific applications. This document serves as a detailed technical guide, providing not only step-by-step protocols but also the underlying scientific rationale for employing this compound in your research.
The this compound Advantage: A Mechanistic Perspective
Urea, a small polar molecule, denatures proteins through a combination of direct and indirect mechanisms. It disrupts the hydrogen-bonding network of water, which weakens the hydrophobic effect, and also directly interacts with the protein backbone and polar residues.[1][2][3] In contrast, the addition of an ethyl group to the urea molecule imparts a more pronounced hydrophobic character to this compound. This seemingly small modification significantly alters its interaction with proteins.
Studies on alkylureas have demonstrated that their denaturing effectiveness increases with the length of the alkyl chain.[4] This is attributed to the enhanced ability of the nonpolar moiety to interact with and solvate the hydrophobic core of a protein as it unfolds.[5] The denaturation process with this compound is therefore thought to be predominantly driven by the favorable interaction of its ethyl group with exposed hydrophobic residues, effectively peeling back the protein's structure. This contrasts with the more hydrophilic interactions of unsubstituted urea.
This distinct mechanism offers several potential benefits:
-
Targeted Disruption: For proteins where hydrophobic collapse is a primary stabilizing force, this compound can be a more targeted and efficient denaturant.
-
Milder Denaturation: In some cases, the hydrophobic nature of this compound may allow for effective denaturation at lower concentrations compared to urea, potentially reducing the risk of protein modification.
-
Altered Unfolding Pathways: The different mode of action can lead to distinct unfolded states compared to those induced by urea or guanidinium hydrochloride, which may be advantageous for specific refolding strategies or biophysical studies.
Core Applications and Experimental Workflows
The unique properties of this compound make it a valuable tool in several key areas of protein research:
-
Solubilization of Inclusion Bodies: Recombinant proteins overexpressed in bacterial systems often form dense, insoluble aggregates known as inclusion bodies. This compound can be a powerful agent for solubilizing these aggregates, particularly for proteins with a significant hydrophobic content.
-
Protein Refolding Studies: By facilitating the complete unfolding of a protein, this compound provides a starting point for investigating folding pathways and optimizing refolding conditions. Its distinct interaction profile may help to avoid aggregation-prone intermediates that can occur with other denaturants.
-
Biophysical Characterization: The use of this compound in denaturation studies, often monitored by techniques like circular dichroism (CD) or fluorescence spectroscopy, can provide insights into the forces stabilizing a protein's structure.
The following diagram illustrates a general workflow for the solubilization and refolding of a protein from inclusion bodies using this compound.
Caption: General workflow for protein solubilization and refolding using this compound.
Protocols: A Practical Guide
The following protocols provide a starting point for using this compound in your experiments. As with any protein-specific work, optimization of concentrations, incubation times, and buffer components is crucial for success.
Protocol 1: Solubilization of Inclusion Bodies with this compound
This protocol describes a general procedure for solubilizing recombinant proteins from E. coli inclusion bodies.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Wash Buffer: Lysis Buffer with 1% Triton X-100
-
This compound Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, and a concentration of this compound to be optimized (start with a range of 4 M to 8 M).
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using a standard method (e.g., sonication, French press).
-
Inclusion Body Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the inclusion body pellet in Wash Buffer and incubate for 15 minutes at room temperature with gentle agitation. Centrifuge at 10,000 x g for 20 minutes at 4°C and discard the supernatant. Repeat this wash step at least twice.
-
Solubilization: Resuspend the washed inclusion body pellet in the this compound Solubilization Buffer. The volume will depend on the size of the pellet; a good starting point is 10 mL of buffer per gram of wet pellet.
-
Incubation: Incubate the suspension at room temperature for 1-2 hours with gentle stirring to allow for complete solubilization.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Protein Quantification: Carefully collect the supernatant containing the denatured protein. Determine the protein concentration using a compatible method (e.g., Bradford assay, ensuring the this compound concentration in the blank is the same).
Protocol 2: Protein Refolding by Stepwise Dialysis
This protocol is designed to gradually remove the this compound, allowing the protein to refold into its native conformation.
Materials:
-
Solubilized protein in this compound Solubilization Buffer (from Protocol 1)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine (optional, as a folding aid to suppress aggregation), and a redox shuffling system if disulfide bonds are present (e.g., 1 mM reduced glutathione, 0.1 mM oxidized glutathione).
-
A series of dialysis buffers with decreasing concentrations of this compound (e.g., 4 M, 2 M, 1 M, 0.5 M, and 0 M in Refolding Buffer).
Procedure:
-
Sample Preparation: Place the solubilized protein solution into the dialysis tubing and seal securely.
-
Stepwise Dialysis:
-
Dialyze against 100 volumes of Refolding Buffer containing 4 M this compound for 4-6 hours at 4°C with gentle stirring.
-
Transfer the dialysis bag to 100 volumes of Refolding Buffer containing 2 M this compound and dialyze for 4-6 hours at 4°C.
-
Repeat the dialysis step with 1 M, 0.5 M, and finally three changes of Refolding Buffer without this compound, each for at least 4 hours or overnight for the final step.
-
-
Recovery and Clarification: Carefully remove the refolded protein solution from the dialysis tubing. Centrifuge at high speed to pellet any aggregated protein.
-
Analysis: Analyze the supernatant for the concentration of soluble, refolded protein. The folding status should be confirmed by a functional assay or biophysical methods (e.g., CD spectroscopy).
Data Presentation: Comparative Denaturing Effects
The choice of denaturant can significantly impact the outcome of protein stability studies. The following table provides a qualitative comparison of this compound with the more common denaturants, urea and guanidinium hydrochloride.
| Feature | This compound | Urea | Guanidinium Hydrochloride (GdnHCl) |
| Primary Mechanism | Primarily disrupts hydrophobic interactions. | Disrupts hydrogen bonds and weakens the hydrophobic effect.[1][2] | Potent disruption of both hydrophobic and electrostatic interactions.[5][6] |
| Denaturing Power | Generally considered a milder denaturant than GdnHCl. Its relative strength to urea is protein-dependent. | Milder than GdnHCl. | Strongest of the three. |
| Ionic Nature | Non-ionic | Non-ionic | Ionic |
| Potential for Modification | Low potential for carbamylation compared to urea, especially at elevated temperatures. | Can cause carbamylation of proteins at elevated temperatures or during long incubations.[7] | No covalent modification. |
| Applications | Solubilization of hydrophobic proteins, refolding studies, biophysical characterization. | General protein denaturation, solubilization of inclusion bodies, refolding. | Denaturation of highly stable proteins, determination of thermodynamic stability. |
Visualizing the Denaturation Mechanism
The following diagram illustrates the proposed primary mechanism of protein denaturation by this compound, highlighting the role of hydrophobic interactions.
Caption: Proposed mechanism of this compound-induced protein denaturation.
Conclusion and Future Perspectives
This compound presents a valuable alternative to traditional denaturants for researchers and drug development professionals. Its unique mechanism, driven primarily by hydrophobic interactions, offers advantages in the solubilization of challenging proteins and provides an additional tool for optimizing protein refolding protocols. While more research is needed to fully elucidate its comparative efficacy across a broader range of proteins and to establish standardized m-values, the existing evidence strongly supports its inclusion in the protein scientist's toolkit. By understanding the distinct properties of this compound, researchers can make more informed decisions in their experimental design, ultimately accelerating the path from a misfolded aggregate to a pure, active protein.
References
- 1. Improvement of the solubilization of proteins in two-dimensional electrophoresis with immobilized pH gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denaturing IB in 8 M Urea - Protein Expression and Purification [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. Hindered refolding [mpinat.mpg.de]
- 7. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Ethylurea in Pharmaceutical Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Simple Scaffold
In the landscape of medicinal chemistry and pharmaceutical development, the urea functional group holds a privileged position. Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions with biological targets like enzymes and receptors.[1][2] Among the vast family of urea derivatives, N-Ethylurea (CAS 625-52-5) emerges as a particularly versatile and critical building block.[3][4] While structurally simple—a white to beige crystalline solid—its utility extends from being a key precursor in the synthesis of potent anticancer agents to an excipient in drug formulation.[1][3][]
This guide provides an in-depth exploration of ethylurea's application in pharmaceutical synthesis, focusing on its pivotal role in the creation of nitrosourea-based chemotherapeutics. We will dissect the underlying chemical principles, provide detailed, field-proven protocols, and emphasize the critical safety considerations inherent in these synthetic pathways.
| Property | Value | Reference(s) |
| Chemical Name | N-Ethylurea | [6] |
| CAS Number | 625-52-5 | [6] |
| Molecular Formula | C₃H₈N₂O | [] |
| Molecular Weight | 88.11 g/mol | [][6] |
| Appearance | White to beige/pale yellow crystalline powder | [3][4] |
| Melting Point | 87-90 °C | [6] |
| Purity (Typical) | ≥97% | [4][6] |
| Primary Use | Building block in pharmaceutical & organic synthesis | [3][4] |
Core Application: this compound as a Precursor to Nitrosourea Alkylating Agents
The most significant application of the this compound scaffold in oncology is in the synthesis of N-nitrosoureas. This class of drugs, which includes Lomustine (CCNU), Carmustine (BCNU), and Semustine, functions as potent DNA alkylating agents, making them crucial in the treatment of various cancers, including brain tumors and lymphomas.[7][8][9][10]
Mechanism of Action: The N-Nitroso-Urea Warhead
The therapeutic efficacy of nitrosourea drugs stems from the inherent instability of the N-nitroso-urea moiety in vivo. Under physiological conditions, the molecule undergoes spontaneous decomposition to yield two highly reactive species: a 2-chloroethyl carbonium ion and an isocyanate.[9]
-
DNA Alkylation: The chloroethyl carbonium ion is a powerful electrophile that readily attacks nucleophilic sites on DNA bases, primarily the O⁶ position of guanine. This initial alkylation can lead to a secondary reaction, forming an interstrand cross-link between DNA strands.[9] This cross-linking physically prevents DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[9]
-
Carbamoylation: The second reactive species, an isocyanate, can react with lysine residues on proteins, leading to the inactivation of key enzymes, including those involved in DNA repair. This dual mechanism of action—direct DNA damage combined with the inhibition of repair pathways—makes nitrosoureas particularly effective cytotoxic agents.
Caption: Mechanism of action for N-nitrosourea anticancer drugs.
Protocol 1: Nitrosation of a Substituted Urea Intermediate
This protocol details the critical step of converting a urea precursor into the active N-nitroso compound. The reaction is generalizable to various substituted ureas, such as 1-(2-chloroethyl)-3-cyclohexylurea (for Lomustine) or 1,3-bis(2-chloroethyl)urea (for Carmustine).
Causality and Experimental Rationale:
-
Acidic Medium: Sodium nitrite (NaNO₂) must be protonated to form nitrous acid (HNO₂), the active nitrosating agent.[11] The reaction rate increases significantly at lower pH.[11] Formic acid is often used as it serves as both the acid catalyst and a solvent.
-
Low Temperature (0-5 °C): This is the most critical parameter. Nitrous acid is highly unstable and decomposes rapidly at room temperature.[12] Furthermore, the N-nitroso product itself can be thermally labile.[13] Maintaining a low temperature ensures the controlled formation of the nitrosating agent and preserves the integrity of the product.
-
Slow, Sub-surface Addition: Adding the sodium nitrite solution slowly and below the surface of the reaction mixture prevents localized warming and minimizes the release of toxic nitrogen oxide gases that can form from the decomposition of nitrous acid.[12][13]
Materials:
-
Substituted Urea Precursor (e.g., 1,3-bis(2-chloroethyl)urea)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized Water
-
Ice Bath
-
Jacketed Reaction Vessel with Overhead Stirrer
Procedure:
-
Vessel Preparation: Set up a jacketed reaction vessel equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet. Circulate coolant through the jacket to bring the internal temperature to 0-5 °C.
-
Charge Reagents: Charge the substituted urea precursor into the vessel. Add the organic solvent (e.g., Dichloromethane) and the acid (e.g., Formic Acid) while stirring to achieve a clear solution or a fine slurry.[14][16]
-
Cooling: Ensure the reaction mixture is stable at the target temperature of 0-5 °C.
-
Nitrosating Agent Preparation: In a separate beaker, prepare a solution of sodium nitrite in deionized water. Cool this solution in an ice bath.
-
Nitrosation Reaction: Add the cold sodium nitrite solution to the reaction vessel dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC).
-
Work-up: Once the reaction is complete, proceed with quenching and extraction. Carefully add cold water to the vessel. Separate the organic layer. Wash the organic layer sequentially with cold dilute sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude N-nitrosourea product. Further purification is typically achieved by crystallization.
Safety Imperative: This reaction generates highly toxic and potentially carcinogenic N-nitroso compounds and may release toxic NOx gases.[13][17] It must be performed in a certified, high-flow chemical fume hood. All personnel must wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
Caption: General workflow for the synthesis of N-nitrosoureas.
Protocol 2: Phosgene-Free Synthesis of a Urea Precursor
Modern pharmaceutical synthesis prioritizes the avoidance of highly hazardous reagents like phosgene. 1,1'-Carbonyldiimidazole (CDI) has become a preferred, safer alternative for creating the urea backbone.[14][16][18] This protocol outlines the synthesis of 1,3-bis(2-chloroethyl)urea, the precursor for Carmustine (BCNU).
Causality and Experimental Rationale:
-
CDI as a Carbonyl Source: CDI acts as a "carbonyl shuttle." It is highly reactive towards nucleophiles (like amines) due to the two imidazole leaving groups. The reaction proceeds in a controlled, stepwise manner, avoiding the extreme toxicity and handling issues associated with phosgene gas.
-
Stepwise Addition: The reaction is performed in two stages. First, one equivalent of the amine reacts with CDI to form an activated N-acylimidazole intermediate.[18] This intermediate is then reacted with a second equivalent of the amine to form the final symmetrical urea, releasing imidazole as a benign byproduct.
Materials:
-
2-Chloroethylamine Hydrochloride
-
1,1'-Carbonyldiimidazole (CDI)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen Atmosphere
Procedure:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 2-chloroethylamine hydrochloride in anhydrous THF.
-
Basification: Cool the suspension in an ice bath and add triethylamine dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 30 minutes.
-
CDI Activation: In a separate flask, dissolve CDI in anhydrous THF.
-
First Addition: Slowly add the 2-chloroethylamine/TEA slurry to the CDI solution at 0-5 °C. This forms the N-(2-chloroethyl)-1H-imidazole-1-carboxamide intermediate. Allow the reaction to stir for 1-2 hours at this temperature.
-
Second Addition: Add a second equivalent of 2-chloroethylamine hydrochloride and triethylamine to the reaction mixture.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat gently to 40-45 °C for 2-4 hours to drive the reaction to completion.[18]
-
Isolation: Cool the reaction mixture. Filter off the triethylamine hydrochloride salt. Concentrate the filtrate in vacuo. The resulting residue can be purified by recrystallization or column chromatography to yield pure 1,3-bis(2-chloroethyl)urea.
Caption: Phosgene-free synthesis of a urea precursor using CDI.
Additional Applications and Considerations
Beyond its role in nitrosourea synthesis, this compound finds other niche but important applications:
-
Solubility Enhancement: The urea functionality can improve the aqueous solubility of drug candidates. Alkylureas like this compound have been shown to act as hydrotropes, non-micellar substances that can solubilize poorly water-soluble compounds, which can be advantageous in formulation development.[1]
-
General Synthetic Building Block: As a source of both a carbonyl group and nitrogen atoms, this compound is a versatile starting material for a variety of heterocyclic and acyclic compounds in drug discovery programs.[3] It has been noted as a component in the synthesis of Degarelix, a GnRH antagonist used in prostate cancer treatment.[][9]
Safety and Handling of this compound and its Derivatives
-
This compound: N-Ethylurea itself is considered moderately toxic by parenteral routes and may have reproductive effects.[3] Standard laboratory PPE should be used when handling the solid.
-
N-Nitroso-N-Ethylurea (ENU) and Related Compounds: The nitrosated derivatives are the primary hazard. ENU is a well-documented, potent carcinogen, mutagen, and teratogen.[13][17] These compounds are highly reactive and should be handled with extreme caution under engineering controls (fume hood).[13] They are sensitive to moisture and light, and their stability is pH-dependent.[13]
-
Decontamination: Spills of N-nitroso compounds should be decontaminated. A common procedure involves dampening the material with 5% acetic acid before transfer to a sealed waste container.[13]
Conclusion
N-Ethylurea, despite its simple structure, is a cornerstone reagent in the synthesis of a clinically vital class of anticancer drugs. Its primary utility lies in its role as a direct or indirect precursor to the N-nitroso-urea warhead, which imparts potent DNA-alkylating activity. Understanding the detailed protocols for both the formation of the urea backbone and its subsequent nitrosation is critical for medicinal chemists and process development scientists. The causality-driven approach outlined in this guide—emphasizing the "why" behind low temperatures, acidic conditions, and reagent choices—equips researchers to handle these powerful synthetic transformations safely and effectively, paving the way for the development of next-generation therapeutics.
References
-
Semustine - Wikipedia. Wikipedia. [Link]
-
Interactive mutagenicity of sodium nitrite, dimethylamine, mthis compound and this compound. Mutation Research. [Link]
-
In the search for new anticancer drugs XII. Synthesis and biological evaluation of spin labeled nitrosoureas. Journal of Medicinal Chemistry. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins. NCBI Bookshelf. [Link]
- Safe and efficient process for the preparation of carmustine - US10519104B2.
-
Rapid On-Demand Synthesis of Lomustine under Continuous Flow Conditions. Organic Process Research & Development. [Link]
- Process for preparation of carmustine - US20190169116A1.
-
This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
- Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea - RU2192413C1.
-
Rapid On-Demand Synthesis of Lomustine under Continuous Flow Conditions. Hibu. [Link]
- Process for preparation of carmustine - WO2017178910A1.
-
Flow Synthesis Kinetics for Lomustine, an Anti-Cancer Active Pharmaceutical Ingredient. Reaction Chemistry & Engineering. [Link]
-
Synthesis and anticancer effects evaluation of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea as anticancer agents with low toxicity. Bioorganic & Medicinal Chemistry. [Link]
-
In the search for new anticancer drugs. XXV: Role of N-nitrosated amadori compounds derived from glucose-amino acid conjugates in cancer promotion or inhibition. Journal of Pharmaceutical Sciences. [Link]
-
N-Methyl-N-nitrosourea | C2H5N3O2. PubChem. [Link]
-
PROCESS FOR PREPARATION OF CARMUSTINE - EP 3442941 B1. European Patent Office. [Link]
-
Flow Synthesis Kinetics for Lomustine, an Anti-Cancer Active Pharmaceutical Ingredient. Reaction Chemistry & Engineering. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed - NIH. [Link]
-
Discover the Importance of Precursors in Pharmaceuticals and Chemical Manufacturing. Euro-Chemicals. [Link]
-
This compound | C3H8N2O. PubChem - NIH. [Link]
- Purification of materials containing nitrite - US2139142A.
-
Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PubMed Central - NIH. [Link]
-
Sodium nitrite - Wikipedia. Wikipedia. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 625-52-5 [chemicalbook.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. N-乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Semustine - Wikipedia [en.wikipedia.org]
- 8. In the search for new anticancer drugs XII. Synthesis and biological evaluation of spin labeled nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 10. [PDF] Flow Synthesis Kinetics for Lomustine, an Anti-Cancer Active Pharmaceutical Ingredient | Semantic Scholar [semanticscholar.org]
- 11. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 13. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 15. RU2192413C1 - Method of synthesis of 1-(2-chloroethyl)-3-cyclo-hexyl-1-nitrosourea - Google Patents [patents.google.com]
- 16. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]
- 17. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. US10519104B2 - Safe and efficient process for the preparation of carmustine - Google Patents [patents.google.com]
Application of Urea Derivatives in Pesticide Production: A Technical Guide to the Synthesis of Phenylurea Herbicides
This document provides a detailed technical guide for researchers and chemical development professionals on the application of simple urea compounds, exemplified by the ethylurea motif, as foundational building blocks in the synthesis of agricultural chemicals. We will focus specifically on the phenylurea class of herbicides, a widely used group of compounds that rely on a core urea structure for their biological activity.
The narrative will elucidate the causal chemistry behind the synthetic choices and provide detailed, self-validating protocols for the synthesis of a model compound, Monolinuron. This guide is designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles.
Introduction: The Urea Moiety in Agrochemicals
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone of modern agrochemical design. Its ability to form robust hydrogen bonds allows urea-based molecules to act as potent and specific inhibitors of key biological processes in target organisms. This compound (C₃H₈N₂O) represents one of the simplest N-substituted ureas, and its structural motif is central to many more complex active ingredients.
In the realm of herbicides, the phenylurea class stands out for its efficacy in controlling a wide range of broad-leaved weeds and grasses.[1] These compounds act as potent inhibitors of Photosystem II, a critical component of the photosynthetic electron transport chain in plants.[2][3] By binding to the D1 protein in the photosystem II complex, they block electron flow, leading to the cessation of photosynthesis and eventual plant death.
The synthesis of these herbicides is a prime example of the strategic application of urea chemistry. The most common and industrially significant method involves the reaction of an appropriately substituted aryl isocyanate with an amine or a substituted urea derivative. This guide will detail this process, using the synthesis of Monolinuron, N′-(4-Chlorophenyl)-N-methoxy-N-mthis compound, as a representative workflow.
Principle of Synthesis: The Isocyanate-Amine Condensation Pathway
The formation of the critical urea linkage in phenylurea herbicides is most efficiently achieved through the nucleophilic addition of an amine to an isocyanate. The nitrogen atom of the amine attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O), resulting in the formation of a stable urea derivative.
The overall transformation can be summarized as:
Ar-N=C=O + R₁R₂NH → Ar-NH-C(=O)-N(R₁)(R₂) (Aryl Isocyanate + Substituted Amine → N,N'-Substituted Phenylurea)
This reaction is highly efficient and typically proceeds under mild conditions. The choice of the aryl isocyanate determines the substitution pattern on the phenyl ring, which in turn influences the herbicide's selectivity and activity spectrum. The amine component dictates the substitution on the second nitrogen atom of the urea bridge. For the synthesis of Monolinuron, the key reactants are 4-chlorophenyl isocyanate and N-methoxy-N-methylamine.
Synthesis Workflow Overview
The synthesis of Monolinuron can be visualized as a two-stage process. First is the preparation of the key N-substituted amine intermediate. The second stage is the coupling of this intermediate with the aryl isocyanate to yield the final active ingredient.
Experimental Protocols
Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Aryl isocyanates are toxic, lachrymatory, and potent respiratory sensitizers; handle with extreme caution.
Protocol 1: Synthesis of 4-chlorophenyl isocyanate
The isocyanate is a critical precursor, typically generated by treating the corresponding aniline with phosgene or a phosgene equivalent like triphosgene. This step is hazardous and is often performed by specialized chemical suppliers. For the purpose of this guide, we will assume 4-chlorophenyl isocyanate is sourced from a commercial vendor.
Protocol 2: Synthesis of Monolinuron
This protocol details the core reaction for producing the final herbicide active ingredient from the aryl isocyanate and the key amine intermediate.
Reaction: N'-(4-chlorophenyl)-N-methoxy-N-mthis compound
Causality: This is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of N-methoxy-N-methylamine acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the isocyanate. The reaction is typically carried out in an inert aprotic solvent to prevent side reactions with the isocyanate. Anhydrous conditions are critical as water will react with the isocyanate to form an unstable carbamic acid, which decomposes to the corresponding aniline (4-chloroaniline), leading to impurity formation (specifically, N,N'-bis(4-chlorophenyl)urea).
Table 1: Reagents and Materials for Monolinuron Synthesis
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Moles | Quantity | Role |
| 4-chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | 0.10 | 15.36 g | Electrophile |
| N-methoxy-N-methylamine | C₂H₇NO | 61.08 | 0.105 | 6.41 g (7.3 mL) | Nucleophile |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | Solvent |
| n-Hexane | C₆H₁₄ | 86.18 | - | As needed | Anti-solvent |
Step-by-Step Methodology:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Preparation: In the fume hood, dissolve 15.36 g (0.10 mol) of 4-chlorophenyl isocyanate in 100 mL of anhydrous dichloromethane (DCM) and add it to the reaction flask.
-
Nucleophile Addition: Dissolve 6.41 g (0.105 mol) of N-methoxy-N-methylamine in 100 mL of anhydrous DCM and place this solution into the dropping funnel.
-
Reaction Execution: Begin stirring the isocyanate solution. Add the N-methoxy-N-methylamine solution dropwise from the funnel over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature at 20-25°C, using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Product Isolation: Reduce the solvent volume to approximately 50 mL using a rotary evaporator. The crude product may begin to precipitate.
-
Purification (Recrystallization): Slowly add n-hexane (an anti-solvent) to the concentrated DCM solution until precipitation is complete. Cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Drying: Collect the white crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold n-hexane. Dry the product in a vacuum oven at 40-50°C to a constant weight.
Characterization and Quality Control
A successful synthesis must be validated through rigorous characterization of the final product. This ensures the identity and purity of the synthesized Monolinuron, confirming the protocol's trustworthiness.
Table 2: Analytical Data for Monolinuron Characterization
| Analysis Method | Expected Result | Purpose |
| Appearance | White crystalline solid | Basic physical verification. |
| Melting Point | 80-83 °C[1] | A sharp melting range indicates high purity. |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, urea), ~1590 cm⁻¹ (Aromatic C=C stretch), ~820 cm⁻¹ (para-substituted C-H bend) | Confirms the presence of key functional groups (urea, aromatic ring). |
| ¹H NMR (CDCl₃) | δ ~7.3 (d, 2H, aromatic), δ ~7.0 (d, 2H, aromatic), δ ~6.8 (s, 1H, N-H), δ 3.8 (s, 3H, O-CH₃), δ 3.2 (s, 3H, N-CH₃) | Confirms the specific proton environment and structural integrity. |
Mechanistic Representation
The core of the synthesis is the nucleophilic attack mechanism. This can be represented logically to understand the flow of reactivity.
Safety, Handling, and Waste Disposal
-
This compound and Derivatives: Generally considered to be of low toxicity but should be handled with standard laboratory precautions. Avoid inhalation of dust and skin contact.
-
4-chlorophenyl isocyanate: Highly toxic and a potent sensitizer. All handling must occur in a certified chemical fume hood. In case of inhalation, move to fresh air immediately and seek medical attention. Skin contact should be washed immediately with copious amounts of soap and water.
-
Solvents (DCM, Hexane): Dichloromethane is a suspected carcinogen and is volatile. Hexane is highly flammable. Avoid sparks and open flames. Store in appropriate, sealed containers.
-
Waste Disposal: All organic waste, including residual reactants and solvents, must be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate for disposal by certified personnel, following institutional and local environmental regulations.
References
- AERU. (n.d.). Linuron (Ref: HOE 02810). University of Hertfordshire.
- Google Patents. (n.d.). AU643242B2 - Safening imidazolinone herbicides.
- Google Patents. (n.d.). US5360806A - Amide compounds and their salts and pesticidal compositions containing them.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Wikipedia. (2023). Linuron.
- Google Patents. (n.d.). Pyridine amides and their salts, processes for their production and pesticidal compositions containing them.
- MedchemExpress. (n.d.). Linuron | Phenylurea Herbicide.
- Google Patents. (n.d.). US4255182A - Aminosulfonylthiadiazolylureas.
- Google Patents. (n.d.).
- Wikipedia. (2023). Monolinuron.
- PubChem. (n.d.). Monolinuron.
- PubChem. (n.d.). Linuron.
- Cayman Chemical. (n.d.). Linuron (CAS Number: 330-55-2).
- SciSpace. (2006). Universal chloroplast integration and expression vectors, transformed plants and products thereof.
- Taylor & Francis Online. (2023). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU).
- ScienceDirect. (n.d.).
- Google Patents. (n.d.).
Sources
Application Notes & Protocols: Ethylurea as a Versatile Building Block in Organic Synthesis
Abstract
Ethylurea (C₂H₅NHCONH₂) is a fundamental building block in modern organic synthesis, valued for its utility as a reliable source of both nitrogen and carbonyl functionalities.[1][2] Its simple structure, comprised of an ethyl group attached to a urea core, belies its significant versatility in constructing a diverse array of more complex molecules. This guide provides an in-depth exploration of this compound's applications, focusing on its pivotal role in the synthesis of potent chemical mutagens, valuable heterocyclic scaffolds, and pharmacologically active agents. We present detailed, field-proven protocols, mechanistic insights, and data to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively leverage this compound in their synthetic endeavors.
Physicochemical Properties and Handling
This compound is a white to beige crystalline solid that is soluble in water and methanol.[1][2] Its bifunctional nature, featuring hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), is central to its role in molecular recognition and as a structural motif in medicinal chemistry.[3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₈N₂O | [5][6] |
| Molecular Weight | 88.11 g/mol | [6] |
| Appearance | White to beige crystals | [1] |
| Melting Point | 87-90 °C | [6] |
| Solubility | Soluble in water, methanol | [2] |
| CAS Number | 625-52-5 | [6] |
Safety & Handling: this compound is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[2] It is also suspected of causing genetic defects.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling the compound.[6] Store in a cool, dry, well-ventilated area away from oxidizing agents.[2]
Core Synthetic Applications of this compound
This compound's reactivity is centered around its nucleophilic nitrogens and the electrophilic carbonyl carbon. This allows it to participate in a variety of transformations, making it a valuable precursor for several classes of compounds.
Caption: Key synthetic pathways originating from this compound.
Synthesis of N-ethyl-N-nitrosourea (ENU): A Premier Mutagenesis Tool
One of the most significant applications of this compound is its use as the direct precursor to N-ethyl-N-nitrosourea (ENU). ENU is a powerful alkylating agent and a highly potent mutagen used extensively in genetic research and drug development to induce random point mutations in model organisms.[7][8] Unlike other mutagens, ENU does not require metabolic activation to exert its effect.[7]
Mechanism Insight: The synthesis proceeds via the nitrosation of the ethyl-substituted nitrogen of this compound. This is typically achieved by treating an acidic aqueous solution of this compound with a nitrite salt, such as sodium nitrite.[7] The acidic environment generates nitrous acid (HNO₂) in situ, which then reacts with this compound to form the N-nitroso derivative. The reaction is performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid and the ENU product.[7]
Caption: Experimental workflow for the synthesis of ENU from this compound.
Disclaimer: N-ethyl-N-nitrosourea is a potent carcinogen, mutagen, and teratogen.[9] This synthesis must be performed by trained personnel in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves and a lab coat. All equipment and waste must be decontaminated.
Materials & Reagents:
-
N-Ethylurea (1.0 eq)
-
Sulfuric Acid (3M)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Büchner funnel, vacuum flask.
Procedure:
-
Preparation of this compound Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethylurea in 3M sulfuric acid.[7]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.[7] It is critical to maintain this temperature throughout the addition step.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a saturated solution of sodium nitrite in cold deionized water.[7]
-
Nitrosation Reaction: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold, stirring this compound solution over 30-60 minutes. A yellow-pink precipitate of ENU will form.[7][9]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of ice-cold deionized water to remove any unreacted salts and acid.
-
Drying: Dry the purified N-ethyl-N-nitrosourea under vacuum at room temperature, protected from light. The product is a yellow-pink crystalline solid.[7][9]
-
Decontamination: All aqueous filtrates and equipment should be decontaminated with a suitable inactivating solution (e.g., alkaline sodium thiosulfate) before disposal.[7]
Table 2: Physicochemical Properties of N-ethyl-N-nitrosourea (ENU)
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇N₃O₂ | [9] |
| Molecular Weight | 117.11 g/mol | [7][9] |
| Appearance | Yellow-pink crystals or off-white powder | [7][9] |
| Melting Point | 103-104 °C (decomposes) | [7] |
Construction of Heterocyclic Frameworks
Urea and its derivatives are classical reagents for the synthesis of nitrogen-containing heterocycles, which form the core of countless natural products and pharmaceuticals.[10][11] this compound can be readily incorporated into these structures. A pertinent example is its use in synthesizing substituted benzothiazoles, a privileged scaffold in medicinal chemistry.
Application Insight: In the synthesis of N-(6-amino-2-benzothiazolyl)-N'-ethylurea, 6-nitro-2-aminobenzothiazole is first reacted with ethyl isocyanate. The resulting N-(6-nitro-2-benzothiazolyl)-N'-ethylurea intermediate is then subjected to reduction (e.g., catalytic hydrogenation or using a reducing agent like SnCl₂) to convert the nitro group to an amine.[12] This demonstrates how the intact this compound moiety can be appended to a heterocyclic core, providing a key structural element for further functionalization or for direct biological activity through hydrogen bonding interactions.
Caption: Synthesis of an this compound-containing benzothiazole.[12]
Causality: This protocol exemplifies the reaction of an amine with an isocyanate to form a urea linkage, a fundamental reaction in organic chemistry.[13] While this specific protocol uses ethyl isocyanate, it illustrates the type of structure where this compound could be formed in situ or used as a synthon. The resulting product carries the complete this compound fragment attached to a complex scaffold.
Materials & Reagents:
-
6-nitro-2-aminobenzothiazole (1.0 eq)
-
Ethyl isocyanate (1.1 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry, inert-atmosphere-flushed flask, add 6-nitro-2-aminobenzothiazole and the anhydrous solvent.
-
Reagent Addition: With stirring, add ethyl isocyanate dropwise to the solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for several hours (or until TLC/LC-MS analysis indicates consumption of the starting amine). The reaction is often complete within 2-4 hours.
-
Isolation: The product often precipitates from the reaction mixture. If so, it can be collected by filtration.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: The final product, N-(6-nitro-2-benzothiazolyl)-N'-ethylurea, can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
This intermediate serves as a valuable precursor for pharmacologically active compounds by subsequent reduction of the nitro group, as described by Metwally et al.[12]
Conclusion
This compound is a cost-effective and highly effective building block in organic synthesis. Its utility extends from the production of critical research tools like ENU to the construction of complex heterocyclic systems central to medicinal chemistry.[3][7][12] The protocols and insights provided in this guide demonstrate the practical applications of this compound, underscoring its continued importance for researchers and scientists in both academic and industrial settings. By understanding the reactivity and handling of this versatile reagent, chemists can unlock a wide range of synthetic possibilities.
References
- Benchchem. (n.d.). An in-depth technical guide to the synthesis and chemical structure of N-ethyl-N-nitrosourea (ENU).
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Retrieved from [Link]
- ChemicalBook. (n.d.). This compound | 625-52-5.
- ResearchGate. (n.d.). Advances in the synthesis of heterocycles with endocyclic urea moiety.
- PubChem. (n.d.). N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967.
- Metwally, A. A., et al. (2022). Design, Synthesis and Biological Activities of (Thio)
- Metwally, A. A., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI.
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed - NIH.
- Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar.
- ChemBK. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of heterocycles from urea and its derivatives | Request PDF.
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
- Wikipedia. (n.d.). ENU.
- Sigma-Aldrich. (n.d.). N-Ethylurea 97 625-52-5.
- Thermo Scientific Alfa Aesar. (n.d.). This compound, 98% 25 g | Buy Online.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
Sources
- 1. This compound | 625-52-5 [chemicalbook.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. N-Ethylurea 97 625-52-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. ENU - Wikipedia [en.wikipedia.org]
- 9. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Urea Formation - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Use of Ethylurea and its Derivatives in Cell Biology Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ethylurea and its key derivative, N-nitroso-N-ethylurea (NEU), in cell biology research. This document offers detailed protocols, explains the underlying scientific principles of their application, and provides essential safety and handling information.
Introduction to this compound and its Derivatives
This compound is a simple urea derivative that can serve as a versatile building block in the organic synthesis of various pharmaceutical and biologically active compounds.[1][2] While protocols directly employing this compound in cell biology assays are not extensively documented in current literature, its chemical properties and those of its well-studied derivatives provide insight into its potential applications. Urea, the parent compound, is widely known for its protein denaturing properties, achieved by disrupting non-covalent interactions within and between polypeptide chains.[3][4][5][6][7][8] This is accomplished through both direct interactions with the protein and indirect effects on water structure that weaken the hydrophobic effect.[3][4][5][6]
A critically important derivative of this compound in cell biology is N-nitroso-N-ethylurea (NEU). NEU is a potent DNA alkylating agent that serves as a powerful tool for inducing DNA damage and studying cellular responses to genotoxic stress.[9] It is characterized as a carcinogen and teratogen in rodents, highlighting its significant biological activity.[9]
N-nitroso-N-ethylurea (NEU): A Tool for Inducing DNA Damage
NEU is a monofunctional SN1 type-DNA ethylating agent that introduces ethyl groups to DNA bases, primarily forming O6-ethylguanine (O6EtG).[9] This modified base can mispair with thymine during DNA replication, leading to mutations.[9] The cellular response to NEU-induced DNA damage involves the activation of DNA damage checkpoint signaling cascades, which coordinate cell cycle arrest, DNA repair, and in some cases, apoptosis.[9] This makes NEU an invaluable compound for studying these fundamental cellular processes.
Mechanism of NEU-Induced DNA Damage and Cellular Response
The diagram below illustrates the pathway of NEU-induced DNA damage and the subsequent cellular response.
Caption: Mechanism of N-nitroso-N-ethylurea (NEU) induced DNA damage.
Experimental Protocols using NEU
The following are detailed protocols for utilizing NEU in cell culture experiments to study DNA damage and its cellular consequences.
a) General Cell Treatment with NEU
This protocol outlines the basic steps for treating cultured mammalian cells with NEU.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
N-nitroso-N-ethylurea (NEU)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates
Protocol:
-
Cell Seeding: Seed cells at a density of 1 x 106 cells per well in 6-well plates and allow them to adhere for 16 hours at 37°C.[9]
-
NEU Preparation: Prepare a stock solution of NEU in DMSO. Caution: NEU is a potent carcinogen and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Cell Treatment: Dilute the NEU stock solution directly into the culture medium to the desired final concentration. A typical treatment duration is 2 hours.[9] Control cells should be treated with an equivalent volume of DMSO.[9]
-
Post-Treatment: After the incubation period, aspirate the medium containing NEU and wash the cells once with 1X PBS.[9]
-
Downstream Analysis: Cells can now be harvested for various downstream analyses, such as cell viability assays, DNA damage analysis, or protein extraction for immunoblotting.[9]
b) Assessment of NEU-Induced Cytotoxicity using MTT Assay
This protocol measures the effect of NEU on cell viability.
Materials:
-
Cells treated with NEU as described above
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells at a density of 1 x 104 cells per well in a 96-well plate and incubate for 16 hours.[9]
-
NEU Treatment: Treat cells with a range of NEU concentrations for 2 hours.[9]
-
MTT Addition: Following treatment, aspirate the NEU-containing medium and add fresh growth medium containing 0.5 mg/mL MTT to each well.[9]
-
Incubation: Incubate the plates in the dark at 37°C for 4 hours to allow for the formation of formazan crystals.[9]
-
Solubilization: Aspirate the medium-MTT mixture and dissolve the formazan crystals in DMSO.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
c) Detection of DNA Strand Breaks using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[9]
Materials:
-
NEU-treated cells
-
Microscope slides
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope
Protocol: A standard protocol for the comet assay should be followed.[9] Briefly, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail" that can be visualized and quantified by fluorescence microscopy.
Quantitative Data for NEU Protocols
| Parameter | Value/Range | Reference |
| Cell Seeding Density (6-well plate) | 1 x 106 cells/well | [9] |
| Cell Seeding Density (96-well plate) | 1 x 104 cells/well | [9] |
| NEU Treatment Duration | 2 hours (can be varied) | [9] |
| MTT Concentration | 0.5 mg/mL | [9] |
| MTT Incubation Time | 4 hours | [9] |
Potential Applications of this compound in Cell Biology
While specific protocols for this compound are not as prevalent as for its derivatives, its chemical similarity to urea suggests potential applications in studying protein stability and aggregation.
a) this compound as a Potential Chemical Chaperone
Chemical chaperones are small molecules that can enhance the folding and stability of proteins.[10][11][12] They are a diverse group of molecules that can act through various mechanisms.[10] Given that urea derivatives can modulate protein stability, this compound could potentially act as a chemical chaperone in certain contexts.[13] Further research is needed to validate this application and establish effective concentrations and protocols.
b) this compound in Protein Denaturation and Aggregation Studies
Urea is a well-established denaturant used to study protein folding and stability.[3][4] It disrupts the non-covalent interactions that maintain a protein's three-dimensional structure.[5][6] this compound, with its additional ethyl group, may exhibit different potencies or specificities in its denaturing effects compared to urea. It could be used in comparative studies to understand the role of hydrophobicity in protein denaturation.
The following diagram outlines a general workflow for assessing the effect of a compound like this compound on protein aggregation in cells.
Caption: Workflow for assessing protein aggregation in cells.
Safety and Handling of this compound
Proper handling and storage of this compound are crucial for laboratory safety.
a) Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[14]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[14]
-
Clothing: Wear a lab coat to prevent skin exposure.[14]
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.[14]
b) Handling and Storage
-
Handling: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Minimize dust generation.[14]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[14][15]
c) First Aid Measures
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[14]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]
-
Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Do not induce vomiting.[14]
-
Inhalation: Move to fresh air immediately.[14] In all cases of exposure, seek medical attention.[14]
Conclusion
While this compound itself is primarily recognized as a synthetic building block, its derivative, N-nitroso-N-ethylurea, is a valuable tool in cell biology for studying DNA damage and repair pathways. The protocols provided herein offer a starting point for researchers interested in utilizing NEU to investigate these critical cellular processes. The potential applications of this compound as a chemical chaperone or in protein denaturation studies are intriguing possibilities that warrant further investigation. As with any chemical, adherence to strict safety protocols during handling and storage is paramount.
References
-
Bodakuntla, S., Anandi, V. L., Sural, S., Trivedi, P., & Lahiri, M. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. PLoS ONE, 9(4), e95933. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-nitrosourea. National Center for Biotechnology Information. Retrieved from [Link]
- Bensimon, A., Schmidt, A., & Ziv, Y. (1994). The comet assay: a method to measure DNA damage in individual cells.
-
Patil, S. A., Patil, R., & Patil, S. A. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3125. [Link]
-
Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences, 100(9), 5142-5147. [Link]
-
Das, A., & Mukhopadhyay, C. (2009). Urea-mediated protein denaturation: a consensus view. The Journal of Physical Chemistry B, 113(38), 12816-12824. [Link]
- Zou, Q., Habermann-Rottinghaus, S. M., & Murphy, K. P. (1998). Urea effects on protein stability: hydrogen bonding and the hydrophobic effect.
- Zou, Q., Habermann-Rottinghaus, S. M., & Murphy, K. P. (1998). Urea effects on protein stability: Hydrogen bonding and the hydrophobic effect. Proteins: Structure, Function, and Genetics, 31(2), 107-115.
-
Wikipedia. (n.d.). Chemical chaperone. Retrieved from [Link]
-
Kitak, D., & Kikelj, D. (2019). The chemical biology of molecular chaperones - Implications for modulation of proteostasis. FEBS Letters, 593(16), 2096-2111. [Link]
-
Ishikawa, T., et al. (2019). Cell-based HTS identifies a chemical chaperone for preventing ER protein aggregation and proteotoxicity. eLife, 8, e50468. [Link]
-
Ishikawa, T., et al. (2019). Cell-based HTS identifies a chemical chaperone for preventing ER protein aggregation and proteotoxicity. PMC, 6924831. [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Mountain, V. (2009). Equilibrium study of protein denaturation by urea. Proteins: Structure, Function, and Bioinformatics, 75(1), 56-66. [Link]
- Ross, S. K., & Daggett, V. (2010). Molecular Mechanism for the Denaturation of Proteins by Urea. Journal of the American Chemical Society, 132(43), 15243-15251.
-
Hickey, K., Swarup, S. S., & Harper, J. W. (2023). Cell lysis and immunoblotting. Protocols.io. [Link]
-
ResearchGate. (n.d.). (PDF) Native protein denaturation using urea. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Click-and-Release Formation of Urea Bonds in Living Cells Enabled by Micelle Nanoreactors. Retrieved from [Link]
- Duarte, F. F., & Cordeiro, C. (2021). Effect of urea on the hydration and aggregation of hydrophobic and amphiphilic solute models: Implications to protein aggregation. The Journal of Chemical Physics, 155(14), 145101.
-
ResearchGate. (n.d.). Effect of urea on the hydration and aggregation of hydrophobic and amphiphilic solute models: Implications to protein aggregation | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Circular Dichroistic Impacts of 1-(3-Dimethylaminopropyl)-3-ethylurea: Secondary Structure Artifacts Arising from Bioconjugation Using 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide. Retrieved from [Link]
-
NIH. (n.d.). The therapeutic potential of chemical chaperones in protein folding diseases. Retrieved from [Link]
-
bioRxiv. (n.d.). Hydroxyurea induces ER stress and cytoplasmic protein aggregation. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of hydroxyurea. Retrieved from [Link]
-
NIH. (n.d.). This compound. PubChem. Retrieved from [Link]
-
NIH. (n.d.). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Retrieved from [Link]
-
NIH. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]
-
University of Iowa. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals For Urea. Retrieved from [Link]
Sources
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. N-乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea-mediated protein denaturation: a consensus view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea effects on protein stability: hydrogen bonding and the hydrophobic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea effects on protein stability: Hydrogen bonding and the hydrophobic effect | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Equilibrium study of protein denaturation by urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical chaperone - Wikipedia [en.wikipedia.org]
- 11. Cell-based HTS identifies a chemical chaperone for preventing ER protein aggregation and proteotoxicity | eLife [elifesciences.org]
- 12. Cell-based HTS identifies a chemical chaperone for preventing ER protein aggregation and proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
Ethylurea as a Hydrotrope for Poorly Soluble Drugs: Application Notes and Protocols
Introduction: Addressing the Challenge of Poor Drug Solubility
In modern drug development, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility. This characteristic is a major impediment to achieving adequate bioavailability for oral dosage forms, as dissolution is often the rate-limiting step for drug absorption.[1][2] The Biopharmaceutics Classification System (BCS) categorizes many of these compounds as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), highlighting the critical need for effective solubility enhancement strategies.[1][3]
Hydrotropy presents a compelling and versatile approach to this challenge. It is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in a significant increase in the aqueous solubility of a poorly soluble primary solute.[4][5][6] Unlike other methods that may require chemical modification of the drug or the use of organic solvents, hydrotropy is a straightforward process that typically involves simply mixing the drug with an aqueous solution of the hydrotropic agent.[7]
This application note focuses on ethylurea (C₃H₈N₂O), a simple and effective hydrotropic agent. As a derivative of urea, this compound offers a cost-effective and environmentally friendly option for enhancing the solubility of a wide range of hydrophobic drug molecules.[4][5][8] We will delve into the mechanistic underpinnings of this compound's hydrotropic action and provide a detailed, step-by-step protocol for its application and evaluation in a research setting.
The Mechanism of Hydrotropic Solubilization by this compound
The precise mechanism of hydrotropy is a subject of ongoing investigation, but it is generally understood to involve cooperative molecular interactions rather than the formation of well-defined, stoichiometric complexes like those seen with cyclodextrins. The action of this compound as a hydrotrope is believed to be a result of a combination of factors:
-
Self-Aggregation: At concentrations above a certain threshold, known as the minimum hydrotropic concentration (MHC), hydrotrope molecules like this compound can self-aggregate to form non-covalently bonded, micelle-like structures.[4][5] These aggregates possess both hydrophilic and hydrophobic regions.
-
Encapsulation and Interaction: The hydrophobic portions of the this compound aggregates can create a favorable microenvironment for the poorly soluble drug molecules, effectively shielding them from the bulk aqueous phase. This process is driven by weak intermolecular forces, such as van der Waals forces and hydrogen bonding.[7]
-
Disruption of Water Structure: The presence of a high concentration of this compound disrupts the highly ordered hydrogen-bonding network of water. This alteration in the solvent structure can reduce the energy required to create a cavity for the drug molecule, thereby favoring its dissolution.[4][5]
Molecular dynamics simulations of urea derivatives, including this compound, have shown that the solubilization of poorly soluble drugs like nifedipine is associated with significant non-stoichiometric molecular aggregation of both the drug and the hydrotrope.[4][5] The driving force for this aggregation is the partial restoration of the normal water structure that is disrupted by the individual solute molecules.[4][5]
Below is a diagram illustrating the proposed mechanism of this compound's hydrotropic action.
Caption: Proposed mechanism of hydrotropic solubilization by this compound.
Experimental Protocol: Phase Solubility Study of a Poorly Soluble Drug with this compound
This protocol outlines a phase solubility study to determine the effect of this compound on the aqueous solubility of a model poorly soluble drug, such as ibuprofen. The method is based on the shake-flask technique, and quantification is performed using UV-Vis spectrophotometry.
Materials and Equipment
-
This compound (analytical grade)
-
Model Poorly Soluble Drug (e.g., Ibuprofen, analytical grade)
-
Distilled or Deionized Water
-
Volumetric flasks (various sizes)
-
Conical flasks with stoppers (e.g., 50 mL)
-
Mechanical shaker or orbital shaker with a temperature-controlled chamber
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
UV-Vis Spectrophotometer with 1 cm quartz cuvettes
-
Analytical balance
-
pH meter
Step-by-Step Methodology
Part 1: Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of the drug: Accurately weigh a known amount of the drug (e.g., 10 mg of ibuprofen) and dissolve it in a suitable solvent in which it is freely soluble (e.g., methanol or a high concentration of the hydrotrope solution to be used in the study). Make up to a known volume in a volumetric flask.
-
Prepare working standard solutions: From the stock solution, prepare a series of dilutions with distilled water to obtain a range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Determine the λmax: Scan one of the standard solutions in the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Generate the calibration curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin. This calibration curve will be used to determine the concentration of the drug in the experimental samples.
Part 2: Phase Solubility Study
-
Prepare hydrotrope solutions: Prepare a series of aqueous solutions of this compound at different molar concentrations (e.g., 0 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M).
-
Equilibrate the system: Add an excess amount of the poorly soluble drug to a set of conical flasks, each containing a known volume of one of the this compound solutions. The amount of drug added should be sufficient to ensure that a saturated solution is formed.
-
Shake to equilibrium: Place the sealed flasks in a mechanical shaker at a constant temperature (e.g., 25 °C or 37 °C) and shake for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample preparation: After shaking, allow the flasks to stand undisturbed to allow the undissolved drug to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Sample analysis: Dilute the filtered samples appropriately with distilled water to bring the drug concentration within the range of the calibration curve. Measure the absorbance of the diluted samples at the λmax using the UV-Vis spectrophotometer.
-
Calculate drug concentration: Using the regression equation from the calibration curve, calculate the concentration of the dissolved drug in each sample.
Experimental Workflow Diagram
Caption: Experimental workflow for the phase solubility study.
Data Presentation and Analysis
The results of the phase solubility study should be presented in a clear and concise manner. A table summarizing the solubility of the drug at different this compound concentrations is recommended.
Table 1: Solubility of [Drug Name] in Aqueous this compound Solutions at [Temperature]
| This compound Concentration (M) | Solubility (mg/mL) ± SD | Solubility Enhancement Factor |
| 0 (Water) | 1.0 | |
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 |
-
Solubility Enhancement Factor is calculated as the ratio of the drug's solubility in the hydrotrope solution to its solubility in water.
A phase solubility diagram should also be plotted, with the solubility of the drug on the y-axis and the concentration of this compound on the x-axis. This graphical representation will visually demonstrate the effect of the hydrotrope on drug solubility.
Conclusion and Further Applications
This compound serves as a practical and effective hydrotropic agent for enhancing the aqueous solubility of poorly soluble drugs. The straightforward methodology and cost-effectiveness of this approach make it an attractive option in early-stage drug development and formulation research. The protocols and data analysis techniques outlined in this application note provide a solid framework for researchers to evaluate the potential of this compound for their specific drug candidates. Further studies could explore the use of mixed hydrotropy (combining this compound with other hydrotropes) to achieve synergistic effects on solubility enhancement.[7]
References
-
Spectroscopic estimation of ibuprofen using hydrotropic solubilization. (2024, July 30). Spectroscopic estimation of ibuprofen using hydrotropic solubilization. Available at: [Link]
-
Patel, S. K., Kumar, D., Waghmode, A. P., & Dhabale, A. S. (2011). Solubility enhancement of ibuprofen using hydrotropic agents. International Journal of Pharmacy & Life Sciences, 2(6). Available at: [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]
-
Cui, Y. (2013). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Pharmaceutics, 2013, 791370. Available at: [Link]
-
Morais, A. B., Jayakumar, C., & Gandhi, N. N. (n.d.). Hydrotropic effect and thermodynamic analysis on the solubility and mass transfer coefficient enhancement of ethylbenzene. INIS-IAEA. Available at: [Link]
-
DOT Language. (2024, September 28). DOT Language. Available at: [Link]
-
Hydrotropic solubilization.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Available at: [Link]
-
Patel, S., Kumar, D., & Wadhwani, P. (2011). Solubility enhancement of ibuprofen using hydrotropic agents. Semantic Scholar. Available at: [Link]
-
Cui, Y. (2013). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Journal of Pharmaceutics, 2013, 791370. Available at: [Link]
-
GraphViz Examples and Tutorial. (n.d.). GraphViz Examples and Tutorial. Available at: [Link]
-
Request PDF. (n.d.). Solubility enhancement of ibuprofen using hydrotropic agents. Available at: [Link]
-
Maheshwari, R. K. (2009). Hydrotropic Solubilization in Spectrophotometric Analysis of Cefixime in Solid Dosage Form. Asian Journal of Chemistry, 21(1), 373. Available at: [Link]
-
Drawing graphs with dot. (2015, January 5). Graphviz. Available at: [Link]
-
A Review on Hydrotropic Solubilization: A Novel Approach for Solubility Enhancement of Poorly Water Soluble Drugs. (n.d.). International Journal of Research and Review. Available at: [Link]
-
analytical method development and validation of spectroscopic estimation of ibuprofen using. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Niraimathi, V., Suresh, A. J., & Alageswaran, A. (2015). UV Spectrophotometric Determination of Fenofibric Acid By Using Hydrotropy. International Journal of Pharma Sciences and Research, 6(2), 254-259. Available at: [Link]
-
Application of Hydrotropic Solubilization in Spectrophotometric Estimation of Lornoxicam from Tablets. (2016). PMC - NIH. Available at: [Link]
-
“Solubility Enhancement Of NIFEDIPINE”. (n.d.). ijrpr. Available at: [Link]
-
Bindhani, S., Mohapatra, U., Mohapatra, S., & Kar, R. K. (n.d.). Enhancement of Solubility and Dissolution Rate of Poorly Soluble Drug Nifedipine by Solid Sedds. Impactfactor. Available at: [Link]
-
Improvement in Solubility and Absorption of Nifedipine Using Solid Solution: Correlations between Surface Free Energy and Drug Dissolution. (2021, August 31). NIH. Available at: [Link]
-
Mechanistic study of solubility enhancement of nifedipine using vitamin E TPGS or solutol HS-15. (n.d.). PubMed. Available at: [Link]
-
Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility. (n.d.). Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Available at: [Link]
-
Enhancement of solubility & dissolution rate of Nifedipine by using Novel Solubilizer sepitrap 80 & Sepitrap 4000. (2018, October 1). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Enhancing solubility and stability of poorly soluble drugs. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Available at: [Link]
- Haware, R. V., Vinjamuri, B. P., Gavireddi, M., Dave, V. S., Gupta, D., Chougule, M. B., & Stagner, W. C. (2019). Physical Properties and Solubility Studies of Nifedipine-PEG 1450/HPMCAS-HF Solid Dispersions. Pharmaceutical Development and Technology, 24(5), 550–559.
- Mantas, A., & Mihranyan, A. (2019).
- Alqurshi, A., Andrew Chan, K. L., & Royall, P. G. (2017). In-Situ Freeze-Drying-Forming Amorphous Solids Directly within Capsules: An Investigation of Dissolution Enhancement for A Poorly Soluble Drug. Scientific Reports, 7(1), 2910.
-
FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. eijppr.com [eijppr.com]
- 7. ijrpr.com [ijrpr.com]
- 8. asianpubs.org [asianpubs.org]
Application Note: Quantitative Analysis of Ethylurea in Solutions
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of Ethylurea in various solutions. This compound, an important intermediate in the synthesis of pharmaceuticals and agrochemicals, requires accurate and reliable quantification for process control, quality assurance, and research applications.[1] This document moves beyond rigid templates to deliver a logically structured guide grounded in fundamental analytical principles. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. For each method, we will delve into the core principles, explain the causality behind experimental choices, and provide step-by-step protocols. The guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental robustness, and adherence to validation principles as outlined by the International Council for Harmonisation (ICH).
Introduction to this compound Analysis
This compound (C₃H₈N₂O) is a substituted urea derivative that is a white, crystalline solid soluble in water and polar organic solvents like ethanol.[1][2][3] Its utility as a building block in organic synthesis makes its precise measurement critical.[3] However, quantifying this compound presents distinct analytical challenges. Its high polarity makes it difficult to retain on traditional reverse-phase chromatography columns, while its low volatility and thermal lability can complicate gas chromatography analysis.[4] This guide provides robust solutions to these challenges, enabling researchers to select and implement the most suitable method for their specific analytical needs.
Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is often the method of choice for analyzing polar, non-volatile compounds like this compound. By optimizing the stationary and mobile phases, excellent separation and quantification can be achieved.
Scientific Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a polar molecule, has a low affinity for the nonpolar stationary phase and elutes relatively quickly. The separation is achieved by carefully controlling the mobile phase composition.[5] Detection is performed using an ultraviolet (UV) detector, as the urea functional group exhibits absorbance at low UV wavelengths, typically around 200-230 nm.[6]
Advantages and Limitations
-
Advantages: High precision and accuracy, suitability for aqueous samples, direct analysis without derivatization, and robust for routine quality control.
-
Limitations: Requires a UV-active analyte (or detection near the solvent cutoff), and can be susceptible to interference from other UV-absorbing compounds in complex matrices.
Detailed Protocol: HPLC-UV Analysis of this compound
This protocol is adapted from established methods for similar urea-based compounds and provides a validated starting point for analysis.[5][6]
1.3.1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Water/Acetonitrile (90:10 v/v).
-
This compound reference standard.
1.3.2. Preparation of Standards and Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.[6]
1.3.3. Sample Preparation
-
For clear aqueous solutions, filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.
-
If the sample contains a complex matrix, a Solid-Phase Extraction (SPE) cleanup step may be necessary to remove interfering substances.[7][8]
1.3.4. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency for a standard 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A typical volume for analytical scale HPLC. |
| UV Wavelength | 210 nm | Provides good sensitivity for the urea chromophore. |
| Mobile Phase | Isocratic: 90% Water, 10% Acetonitrile | This polar mobile phase is suitable for retaining and eluting the highly polar this compound on a C18 column.[5] |
| Run Time | 10 minutes | Sufficient to elute this compound and any early-eluting impurities. |
1.3.5. Quantification and System Suitability
-
Quantification: Generate a linear calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from this curve.[6]
-
System Suitability: Before analysis, perform at least five replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
Workflow and Expected Performance
The following diagram illustrates the HPLC-UV workflow.
Caption: Workflow for this compound analysis by HPLC-UV.
Table 1: Typical Performance Characteristics for HPLC-UV Method
| Parameter | Expected Value | Source |
| Linearity (r²) | > 0.999 | [9] |
| Range | 1 - 100 µg/mL | [6] |
| Limit of Detection (LOD) | ~0.3 µg/mL | [6] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | [10] |
| Accuracy (% Recovery) | 98 - 102% | [11] |
| Precision (%RSD) | < 2.0% | [11] |
Chapter 2: Gas Chromatography with Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and specificity, GC-MS is a powerful alternative. However, due to the nature of this compound, a chemical modification step known as derivatization is mandatory.
Scientific Principle
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[12] this compound is non-volatile and thermally unstable, meaning it would decompose at the high temperatures used in GC. Derivatization is a chemical reaction that converts this compound into a more volatile and thermally stable compound, allowing it to be analyzed by GC.[13] Common methods include acylation with reagents like trifluoroacetic anhydride (TFAA), which replaces active hydrogens on the urea nitrogens with trifluoroacetyl groups.[13][14] The separated derivative is then detected by a mass spectrometer, which provides structural information and allows for highly selective quantification.
Advantages and Limitations
-
Advantages: Excellent sensitivity and specificity (especially with MS detection), and the ability to confirm compound identity.
-
Limitations: Requires a multi-step, offline derivatization procedure, which can be time-consuming and introduce variability. Not suitable for direct analysis of aqueous samples.
Detailed Protocol: GC-MS with TFAA Derivatization
This protocol outlines a common acylation derivatization procedure.
2.3.1. Instrumentation and Materials
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).
-
Solvent: Pyridine, Ethyl Acetate (Anhydrous).
-
Nitrogen gas supply for sample drying.
-
Heated reaction block or water bath.
2.3.2. Preparation of Standards and Samples
-
Standard/Sample Preparation: Pipette a known volume of the sample or standard solution into a glass reaction vial. If the sample is aqueous, it must first be evaporated to complete dryness under a gentle stream of nitrogen at a low temperature (<40°C).[13]
-
Derivatization Reaction: a. Add 50 µL of anhydrous pyridine to the dried residue. b. Add 50 µL of TFAA.[13][14] c. Cap the vial tightly and heat at 60 °C for 30 minutes.[13] d. Cool the vial to room temperature. The sample is now ready for injection.
2.3.3. GC-MS Conditions
| Parameter | Setting | Rationale |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, 1.2 mL/min | Inert gas to carry the sample through the column. |
| Oven Program | Start at 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 2 min | A temperature gradient to separate the derivative from solvent and byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the derivatized this compound. |
2.3.4. Quantification
-
Identify the characteristic ions of the derivatized this compound from a full scan analysis of a high-concentration standard.
-
Create a calibration curve by plotting the abundance of a selected quantification ion against the concentration of the derivatized standards.
Workflow and Expected Performance
The following diagram illustrates the GC-MS workflow.
Caption: Workflow for this compound analysis by GC-MS.
Table 2: Typical Performance Characteristics for GC-MS Method
| Parameter | Expected Value | Source |
| Linearity (r²) | > 0.995 | [14] |
| LOD | < 0.2 atom % excess (for isotope studies) - suggests high sensitivity | [14] |
| LOQ | Low ng/mL range | [14] |
| Accuracy (% Recovery) | 95 - 105% | [11] |
| Precision (%RSD) | < 5.0% (higher due to derivatization) | [11] |
Chapter 3: UV-Vis Spectrophotometric Methods
Spectrophotometry offers a simple, rapid, and low-cost method for determining this compound, particularly for screening purposes or in simpler sample matrices. These methods rely on a chemical reaction that produces a colored product.
Scientific Principle
This protocol uses a method based on the reaction of urea-containing compounds with p-Dimethylaminobenzaldehyde (DMAB), also known as Ehrlich’s reagent, in an acidic medium to form a yellow-colored Schiff base.[15][16] The intensity of the yellow color, which is directly proportional to the this compound concentration, is measured using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax), typically around 430 nm.[16]
Advantages and Limitations
-
Advantages: Rapid, inexpensive, high throughput, and requires minimal equipment.
-
Limitations: Lower specificity compared to chromatographic methods; susceptible to interference from other compounds that can react with DMAB (e.g., other ureas, amines). Best suited for relatively simple and defined sample matrices.
Detailed Protocol: Colorimetric Analysis with DMAB
3.3.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer.
-
Matched 1 cm path length cuvettes.
-
Ehrlich’s Reagent: Dissolve 2.0 g of p-Dimethylaminobenzaldehyde in 100 mL of a solution containing 80 mL ethanol and 20 mL concentrated HCl. Prepare fresh.[16]
-
This compound reference standard.
-
Solvent/Diluent: Deionized water or appropriate buffer.
3.3.2. Preparation of Standards and Samples
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC section, using water as the diluent.
-
Working Standards: Prepare a set of calibration standards (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with water.
-
Sample Preparation: Dilute the sample with water to ensure the final concentration falls within the linear range of the assay.
3.3.3. Color Development and Measurement
-
Pipette 1.0 mL of each standard, sample, and a water blank into separate test tubes.
-
To each tube, add 1.0 mL of Ehrlich’s Reagent.
-
Mix thoroughly and allow the reaction to proceed for 15 minutes at room temperature for color development.
-
Set the spectrophotometer to zero absorbance at 430 nm using the blank solution.
-
Measure the absorbance of each standard and sample at 430 nm.
Workflow and Expected Performance
The following diagram illustrates the spectrophotometric workflow.
Caption: Workflow for this compound analysis by Spectrophotometry.
Table 3: Typical Performance Characteristics for Spectrophotometric Method
| Parameter | Expected Value | Source |
| Linearity (r²) | > 0.998 | [9] |
| Range | 6 - 90 µg/mL | [9] |
| LOD | ~0.3 ng/mL (highly dependent on method) | [9] |
| Accuracy (% Recovery) | 95 - 105% | [11] |
| Precision (%RSD) | < 3.0% | [9] |
Chapter 4: Principles of Analytical Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[17] Method validation provides documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria.[10] The principles are outlined in guidelines from bodies like the International Council for Harmonisation (ICH).[18]
Table 4: Key Validation Parameters According to ICH Q2(R2) Guidelines
| Parameter | Definition | How to Assess |
| Accuracy | The closeness of test results to the true value. | Analyze a sample with a known concentration (e.g., a certified reference material or a spiked matrix) and calculate the percent recovery. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability: Multiple measurements by one analyst over a short time. Intermediate Precision: Varies conditions (days, analysts, equipment). Assessed by %RSD. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, matrix components). | Analyze a blank matrix and a spiked matrix to demonstrate no interfering peaks/signals at the analyte's retention time or wavelength. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1 for instrumental methods.[19] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1.[11] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Analyze a series of standards (minimum 5 concentrations) and perform a linear regression analysis (y = mx + c). |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | Confirmed by the linearity, accuracy, and precision experiments. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Intentionally vary parameters like mobile phase composition (±2%), column temperature (±5°C), or flow rate (±10%) and observe the effect on results. |
Chapter 5: Method Comparison and Selection
Choosing the right analytical method depends on the specific requirements of the application, including the sample matrix, required sensitivity, available equipment, and desired sample throughput.
Table 5: Comparison of Analytical Methods for this compound
| Feature | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Specificity | Good to Excellent | Excellent | Fair to Poor |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL or lower) | Moderate (µg/mL) |
| Sample Prep | Simple (Filter) | Complex (Dry & Derivatize) | Simple (Dilute & React) |
| Equipment Cost | High | Very High | Low |
| Analysis Time | ~15 min/sample | ~30 min/sample (+ prep time) | ~5 min/sample (+ reaction time) |
| Best For | Routine QC, purity analysis, aqueous samples. | Trace analysis, structural confirmation, complex matrices. | Rapid screening, simple matrices, process monitoring. |
Conclusion
The quantitative analysis of this compound can be successfully achieved using several analytical techniques. HPLC-UV offers a robust and reliable method for routine analysis without the need for derivatization. For applications demanding the highest sensitivity and specificity, GC-MS with derivatization is the superior choice, albeit with more complex sample preparation. Finally, UV-Vis spectrophotometry provides a rapid and cost-effective solution for screening or for use in less complex sample matrices where interferences are minimal. The selection of the optimal method should be based on a thorough evaluation of the analytical requirements, and any chosen method must be properly validated to ensure the integrity and reliability of the results.
References
- Benchchem. (n.d.). Optimizing Derivatization for GC-MS Analysis of Urea. Technical Support Center. [URL: https://www.benchchem.
- Dennis, W. E., & Rosencrance, A. B. (1995). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). DTIC. [URL: https://apps.dtic.
- Rose, S., & D'Silva, C. (1998). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst, 123(9), 1809-1813. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/an/a803027i]
- SIELC Technologies. (n.d.). Separation of Ethylene urea on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-ethylene-urea-on-newcrom-r1-hplc-column.html]
- Google Patents. (2008). JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride. [URL: https://patents.google.
- Quan, Z., et al. (2008). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of Chromatographic Science, 46(2), 140-144. [URL: https://academic.oup.com/chromsci/article/46/2/140/321111]
- PubChem. (n.d.). N-Ethyl-N-nitrosourea. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethyl-N-nitrosourea]
- Quan, Z., et al. (2008). Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS. Journal of Chromatographic Science, 46(2), 140-144. [URL: https://www.researchgate.
- Google Patents. (2020). CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method. [URL: https://patents.google.
- Solubility of Things. (n.d.). This compound. [URL: https://solubilityofthings.
- ResearchGate. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. [URL: https://www.researchgate.
- PubMed. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. [URL: https://pubmed.ncbi.nlm.nih.gov/17628206/]
- Benchchem. (n.d.). A Guide to Validating Analytical Methods for m-Tolylurea Leveraging Certified Reference Materials. [URL: https://www.benchchem.
- Journal of GXP Compliance. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [URL: https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry-0]
- International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Analytical method validation: A brief review. [URL: https://www.researchgate.
- PubMed. (1998). Multiresidue HPLC methods for phenyl urea herbicides in water. [URL: https://pubmed.ncbi.nlm.nih.gov/9544415/]
- ChemBK. (2024). This compound. [URL: https://www.chembk.com/en/chem/Ethylurea]
- FDA. (2024). Q2(R2) Validation of Analytical Procedures. [URL: https://www.fda.
- ResearchGate. (2007). Validation of analytical methods. [URL: https://www.researchgate.
- Thermo Scientific Alfa Aesar. (n.d.). This compound, 98% 25 g. [URL: https://www.alfa.
- CORE. (1956). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. [URL: https://core.ac.uk/display/217366300]
- Columnex. (n.d.). Analysis of Urea. [URL: https://www.columnex.com/pdfs/app-a-111.pdf]
- PubMed. (2007). Spectrophotometric determination of urea in dermatologic formulations and cosmetics. [URL: https://pubmed.ncbi.nlm.nih.gov/17990863/]
- PubMed. (1984). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. [URL: https://pubmed.ncbi.nlm.nih.gov/6462791/]
- PubMed. (1997). Analytical methods for measuring urea in pharmaceutical formulations. [URL: https://pubmed.ncbi.nlm.nih.gov/9432609/]
- Analytical and Bioanalytical Electrochemistry. (2022). Electrochemical-Sensor Behavior for Determination of Low Urea Concentration using Graphite-TiO2 Composites Immobilized in a Glass Tube. [URL: http://www.abechem.com/article_154949.html]
- YouTube. (2025). How To Read Gas Chromatography Analysis?. [URL: https://www.youtube.
- NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. [URL: https://www.nfogm.no/getfile.php/133038-1512484081/NFOGM/Bilder/Workshop%20bilder/2012/Presentation%2014%20-%20A%20Prasetyadi%20-%20KROHNE.pdf]
- STEMart. (n.d.). Determination of Urea by Paper Chromatography. [URL: https://www.stemart.
- MDPI. (2021). Electrochemical Sensors and Their Applications: A Review. [URL: https://www.mdpi.com/1424-8220/21/4/1189]
- Teledyne Labs. (n.d.). What is Gas Chromatography?. [URL: https://www.teledynelabs.
- PDA Journal of Pharmaceutical Science and Technology. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. [URL: https://www.pda.
- Organomation. (n.d.). Chromatography Sample Preparation Guide. [URL: https://www.organomation.
- LCGC International. (2008). The Limit of Detection. [URL: https://www.chromatographyonline.com/view/limit-detection-0]
- DTIC. (1969). SPECTROPHOTOMETRIC DETERMINATION OF UREA IN NATURAL WATERS WITH HYPOCHLORITE AND PHENOL. [URL: https://apps.dtic.
- BioSpectra. (2024). UREA TESTING METHODS. [URL: https://biospectra.us/media/wysiwyg/Bio_Spectra/pdf/UREA_TESTING_METHODS_-_BSI-TM-0010.pdf]
- CP Lab Safety. (n.d.). This compound, 500g, Each. [URL: https://www.cplabsafety.com/ethylurea-500g-each.html]
- FLORE. (2023). Electrochemical methods for the determination of urea: Current trends and future perspective. [URL: https://flore.unifi.it/handle/2158/1344449]
- MDPI. (2023). Highly Sensitive Detection of Urea Using Si Electrolyte-Gated Transistor with Low Power Consumption. [URL: https://www.mdpi.com/2079-6374/13/6/592]
- UGA Chemistry. (2019). Electrochemical Sensors for Sensitive Detection of Urea Based on Moleculary Imprinted Polymers. [URL: https://www.chem.uga.edu/sites/default/files/2021-11/UGA_Chem_Review_2019_Vol_10_p1.pdf]
- PMC. (2014). Determination of urea content in urea cream by centrifugal partition chromatography. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4220718/]
- ResearchGate. (2007). Spectrophotometric Determination of Urea in Sugar Cane Distilled Spirits. [URL: https://www.researchgate.net/publication/257929452_Spectrophotometric_Determination_of_Urea_in_Sugar_Cane_Distilled_Spirits]
- CABI Digital Library. (2013). New Spectrophotometric Method of Urea Determination from Milk. Comparative Study between Different Methods Used to Evaluate the. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20133385759]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. mtc-usa.com [mtc-usa.com]
- 5. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric determination of urea in dermatologic formulations and cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. wjarr.com [wjarr.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of urea content in urea cream by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Ethylurea in Polymer Production: A Detailed Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive overview of the application of ethylurea in the synthesis of polymeric materials. As a reactive molecule, this compound offers unique opportunities in the design and modification of polymers. This guide will delve into its role as a monomer, a precursor to specialized monomers, and a reactive additive in polymer formulations, providing detailed protocols and mechanistic insights to support your research and development endeavors.
Introduction to this compound in Polymer Chemistry
This compound, a derivative of urea, possesses reactive amine and amide functionalities, making it a versatile building block in polymer synthesis. Its incorporation into a polymer backbone can impart specific properties, such as altered hydrophilicity, hydrogen bonding capabilities, and modified thermal and mechanical characteristics. While not as common as its parent compound, urea, in large-scale polymer production, this compound provides a tool for fine-tuning polymer properties for specialized applications.
The primary routes for integrating this compound into polymers include:
-
As a precursor to functional monomers: this compound can be chemically modified to produce monomers with polymerizable groups.
-
As a reactive additive or accelerator: In certain formulations, such as epoxy resins, this compound derivatives can act as accelerators, influencing the curing process.
This guide will explore these applications with a focus on practical, laboratory-scale synthesis and characterization.
This compound as a Precursor to a Polymerizable Monomer: The Case of 2,4-Hexadiyn-1,6-bis(this compound)
A notable application of this compound is in the synthesis of specialized monomers that can undergo polymerization. An example is the formation of 2,4-hexadiyn-1,6-bis(this compound), a diacetylene-containing monomer. This compound is of interest as it can undergo solid-state polymerization upon exposure to heat or UV radiation, leading to a colored polydiacetylene. Such color-changing properties make these materials suitable for applications like time-temperature indicators[1].
Synthesis of 2,4-Hexadiyn-1,6-bis(this compound)
The synthesis of this monomer involves the reaction of a diisocyanate with a primary amine. While the direct synthesis from this compound is not explicitly detailed in the available literature, a related synthesis of 2,4-hexadiyn-1,6-dithis compound from propargylamine and a diisocyanate provides a representative reaction pathway[1]. The following protocol is based on this analogous synthesis.
Reaction Scheme:
A representative synthesis of a bis-urea monomer.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propargylamine in an appropriate anhydrous solvent (e.g., tetrahydrofuran - THF).
-
Addition of Diisocyanate: While stirring the solution under a nitrogen atmosphere, slowly add a solution of 1,6-diisocyanatohexane in the same anhydrous solvent from the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Isolation of Product: The product, 2,4-hexadiyn-1,6-bis(this compound), may precipitate out of the solution. The solid product can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum[1].
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is critical because isocyanates are highly reactive towards water. The reaction with water would lead to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide, leading to undesired side products and affecting the stoichiometry of the main reaction[2][3].
-
Nitrogen Atmosphere: A nitrogen atmosphere is used to exclude atmospheric moisture, which could react with the isocyanate groups.
-
Slow Addition: The slow addition of the diisocyanate helps to control the exothermic reaction and prevent a rapid increase in temperature, which could lead to side reactions and a broader molecular weight distribution in the case of polymerization.
Solid-State Polymerization of 2,4-Hexadiyn-1,6-bis(this compound)
The synthesized monomer can be polymerized in the solid state. This process is characteristic of diacetylene compounds and results in a highly conjugated polymer backbone.
Polymerization Mechanism:
Solid-state polymerization of a diacetylene monomer.
Protocol:
-
Sample Preparation: Prepare a thin film or a crystalline powder of the 2,4-hexadiyn-1,6-bis(this compound) monomer.
-
Initiation: Expose the monomer to a UV lamp or heat. The polymerization can be monitored by the visible color change of the material from white to blue or black[1].
-
Characterization: The resulting polymer can be characterized by various spectroscopic techniques, such as FT-IR and UV-Vis spectrometry, to confirm the formation of the polydiacetylene structure[1].
Key Insights:
-
The solid-state polymerization is a topochemical reaction, meaning the reactivity is controlled by the packing of the monomers in the crystal lattice.
-
The color change is due to the formation of a conjugated polymer backbone, which absorbs light in the visible region of the electromagnetic spectrum.
This compound Derivatives as Reactive Additives in Polymer Formulations
Derivatives of this compound, such as N,N-dithis compound and N,N-ethyl-mthis compound, can be used as accelerators in the curing of epoxy resins[4]. In these systems, the urea derivative works in conjunction with a latent hardener, such as dicyandiamide, to control the curing process.
Role in Epoxy Resin Curing
Epoxy resins are thermosetting polymers that cure through the reaction of an epoxy resin with a hardener. The curing process can be initiated by heat. Accelerators are often added to reduce the curing temperature and/or time. Substituted ureas can act as effective latent accelerators, providing good storage stability at room temperature and rapid curing at elevated temperatures[5].
Curing Mechanism Overview:
Role of an accelerator in epoxy resin curing.
Representative Formulation and Curing Protocol:
This protocol is a general representation of how an this compound derivative might be used as an accelerator in an epoxy formulation.
Materials:
| Component | Example | Purpose |
| Epoxy Resin | Bisphenol A diglycidyl ether (DGEBA) | Base polymer |
| Latent Hardener | Dicyandiamide | Curing agent |
| Accelerator | N,N-Dithis compound | Curing accelerator |
| Filler (optional) | Fumed silica | Rheology control |
Protocol:
-
Formulation: In a suitable mixing vessel, thoroughly mix the epoxy resin with dicyandiamide and the N,N-dithis compound accelerator. If a filler is used, it should also be incorporated at this stage. The mixing should be done at a temperature that does not initiate the curing reaction.
-
Application: Apply the formulated epoxy resin to the desired substrate.
-
Curing: Heat the coated substrate in an oven at a temperature sufficient to activate the accelerator and initiate the curing reaction (e.g., above 170°C for dicyandiamide, with the accelerator potentially lowering this temperature)[5]. The curing time will depend on the temperature and the specific formulation.
-
Post-Curing (optional): For some applications, a post-curing step at a higher temperature may be performed to ensure complete cross-linking and to optimize the mechanical properties of the cured resin.
Rationale for Component Selection:
-
Dicyandiamide: This is a latent hardener, meaning it is relatively unreactive at room temperature, providing good storage stability to the one-part epoxy formulation[5].
-
Substituted Ureas: These accelerators become active at elevated temperatures, initiating the reaction between the epoxy resin and the hardener. The choice of the specific urea derivative can influence the curing profile and the final properties of the cured material[4][5].
Potential Application of this compound as a Chain Extender in Polyurethanes
This compound has two reactive N-H protons (one on the ethyl-substituted nitrogen and two on the unsubstituted nitrogen) that can react with isocyanate groups. The following is a hypothetical protocol based on the established principles of polyurethane synthesis.
Hypothetical Reaction Scheme:
Hypothetical chain extension with this compound.
Representative Protocol (Hypothetical):
-
Prepolymer Synthesis: In a reactor, react a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) with a polyol (e.g., Polytetrahydrofuran - PTHF) in excess of the diisocyanate to form an isocyanate-terminated prepolymer. This reaction is typically carried out at an elevated temperature (e.g., 80°C) under a nitrogen atmosphere[9].
-
Chain Extension: In a separate vessel, dissolve this compound in a suitable anhydrous solvent (e.g., N,N-dimethylformamide - DMF).
-
Polymerization: Add the this compound solution to the stirred prepolymer. The reaction between the isocyanate groups of the prepolymer and the amine groups of this compound will lead to chain extension and the formation of a polyurethane-urea.
-
Isolation: The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent (e.g., water or methanol), filtered, and dried.
Expected Influence of this compound:
-
The incorporation of the urea linkage from this compound would introduce strong hydrogen bonding, which could lead to improved mechanical properties, such as higher tensile strength and modulus, compared to a polyurethane extended with a diol of similar molecular weight.
-
The ethyl group on the urea would influence the packing of the hard segments and could affect the phase separation and, consequently, the final properties of the elastomer.
Safety and Handling of this compound
When working with this compound, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound presents an interesting, though not widely exploited, building block for polymer synthesis. Its demonstrated use as a precursor to a polymerizable diacetylene monomer highlights its potential for creating functional materials. Furthermore, its derivatives show promise as accelerators in thermoset formulations. While its application as a chain extender in polyurethanes is less documented, the fundamental principles of polymer chemistry suggest it could be a viable route to modify polymer properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the potential of this compound in their own polymer design and synthesis endeavors.
References
-
Synthesis of 2,4-hexadiyn-1,6-bis(this compound) and its polymerization. (2025). ResearchGate. Retrieved from [Link]
- Use of urea derivatives as accelerators for epoxy resins. (2007). Google Patents. US20070027274A1.
- Polymeric acrylic acid-urea complexes and preparation. (1974). Google Patents. US3842022A.
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. Retrieved from [Link]
- Chain extenders for polyurethanes. (1990). Google Patents. US4931487A.
-
Polyurea composition useful for coatings. (1988). European Patent Office. EP 0285716 A1. Retrieved from [Link]
-
Poly(Urea Ester): A Family of Biodegradable Polymers with High Melting Temperatures. (2016). Wiley Online Library. Retrieved from [Link]
- Polymerizable urea/ureido functional monomers. (2002). Google Patents. CN1094488C.
-
The Evaluation of Various Substituted Ureas as Latent Accelerators for Dicyandiamide Cured Epoxy Resin Formulations. (2006). RBH Ltd. Retrieved from [Link]
- Urea-derived products and methods for making same. (2018). Google Patents. US9944769B2.
-
Soluble supramolecular polymers based on urea compounds. (2001). ResearchGate. Retrieved from [Link]
-
Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. (2021). MDPI. Retrieved from [Link]
-
Biodegradable poly(ether ester urethane)urea elastomers based on poly(ether ester) triblock copolymers and putrescine: synthesis, characterization and cytocompatibility. (2005). PubMed. Retrieved from [Link]
-
Chain Extenders and Curatives | Polyurethanes and Polyureas. Tri-iso. Retrieved from [Link]
-
Urethane Chain Extenders. Aromatic Chemicals. Retrieved from [Link]
-
Synthesis of Polyamides by Direct Polycondensation with Diphenyl 2,3-Dihydro-2-oxo-3-benzothiazolyl Phosphate as a New Activating Agent. (1984). ResearchGate. Retrieved from [Link]
-
Thermoplastic polyurethanes from chemical recycling of polyurea. (2024). European Polymer Journal. Retrieved from [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway. (2023). PubMed. Retrieved from [Link]
-
The effect of polar solvents on the synthesis of poly(urethane–urea–siloxane)s. (2015). ResearchGate. Retrieved from [Link]
-
The Crucial Role of Urea in Synthetic Resin Formulations. (2023). Ammonium Nitrate. Retrieved from [Link]
-
Design and synthesis of bis-urea based supramolecular polymers as hydrogel. (2015). Eindhoven University of Technology research portal. Retrieved from [Link]
-
Polyurea copolymer coating compositions and methods. (2023). Justia Patents. Retrieved from [Link]
-
Green Chemistry Synthesis of Intermediates for Polyurethane-urea. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of polyurea-based Hydrogels by Multicomponent Polycondensation of 1,6-Hexamethylenediisocyanate, sorbitol and cysteine. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of Self-Healing Polyurethane Urea-Based Supramolecular Materials. (2014). ResearchGate. Retrieved from [Link]
-
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. (2023). MDPI. Retrieved from [Link]
-
Polyureas Versatile Polymers for New Academic and Technological Applications. (2021). ResearchGate. Retrieved from [Link]
-
Preparation of molecularly imprinted polymer containing selective cavities for urea molecule and its application for urea extraction. (2010). PubMed. Retrieved from [Link]
-
Curing Agents for Epoxy Resin. ThreeBond. Retrieved from [Link]
-
Polyureas Versatile Polymers for New Academic and Technological Applications. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis of polyureas from diformamides. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]
- 3. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water-Diisocyanate Synthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]
- 5. rbhltd.com [rbhltd.com]
- 6. Chain Extenders and Curatives | Polyurethanes and Polyureas | Request Quotes or Samples [tri-iso.com]
- 7. Urethane Chain Extenders - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 8. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications | MDPI [mdpi.com]
- 9. Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedures for studying Ethylurea-protein interactions
An In-Depth Guide to Elucidating Ethylurea-Protein Interactions: Application Notes and Protocols
Introduction: Beyond a Simple Denaturant
This compound, a derivative of the well-known protein denaturant urea, presents a unique case for the study of small molecule-protein interactions.[1][2] While urea is often used at high concentrations to induce global protein unfolding through a combination of direct and indirect mechanisms,[3][4][5] the addition of an ethyl group introduces a new dimension of potential specificity. This alkyl moiety can mediate more defined hydrophobic or van der Waals interactions, suggesting that this compound may act not just as a weak, non-specific denaturant but potentially as a specific ligand or modulator for certain proteins.
Understanding the interactions between small molecules and proteins is a cornerstone of modern biochemistry and drug discovery.[6][7][8] These interactions govern nearly all cellular processes and form the basis for therapeutic intervention. This guide provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to rigorously characterize the binding of this compound to a protein of interest. Our approach is designed to progress logically from initial confirmation of binding to a detailed quantitative and structural understanding, ensuring scientific rigor and trustworthiness at each stage.
Foundational Requirement: The Purity and Stability of the Protein Target
Before any interaction analysis, the absolute prerequisite is a highly pure, correctly folded, and stable protein sample. Contaminants, aggregation, or misfolding will invariably lead to ambiguous and artifactual results.
Core Protocol: Protein Purification and Quality Control
-
Expression and Lysis: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells). Lyse the cells using appropriate mechanical or chemical methods in a buffered solution containing protease inhibitors.
-
Affinity Chromatography: Purify the protein using an affinity tag (e.g., His-tag, GST-tag). This provides the primary capture step and significantly increases purity.
-
Tag Cleavage (Optional but Recommended): If applicable, cleave the affinity tag using a specific protease (e.g., TEV, thrombin) to study the native protein.
-
Ion-Exchange Chromatography (IEX): Further purify the protein based on its net charge. This step is effective at removing nucleic acids and other protein contaminants.
-
Size-Exclusion Chromatography (SEC): This is the final and most critical polishing step. It separates the protein based on hydrodynamic radius, effectively removing any remaining aggregates or smaller contaminants. The protein should elute as a single, symmetric peak.
-
Quality Control Validation:
-
SDS-PAGE: Assess purity and apparent molecular weight. The sample should show a single band.
-
Mass Spectrometry (MS): Confirm the exact molecular weight of the protein, verifying its identity.
-
Concentration Measurement: Accurately determine the protein concentration using a reliable method like UV absorbance at 280 nm (with a calculated extinction coefficient) or a colorimetric assay (e.g., BCA).
-
Tier 1: Initial Screening for Binding Confirmation
The first objective is to answer a simple question: Does this compound interact with my protein? The following methods are rapid, consume minimal material, and are ideal for initial validation.
Method 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Causality & Rationale: The principle of DSF is that the binding of a ligand, such as this compound, often stabilizes the protein's tertiary structure. This increased stability requires more thermal energy to unfold the protein, resulting in a measurable increase in its melting temperature (Tₘ). It is a powerful first-pass technique to detect binding.[9][10]
Step-by-Step Protocol for DSF:
-
Reagent Preparation:
-
Prepare a stock solution of your purified protein (e.g., 2 mg/mL) in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a high-concentration stock of this compound (e.g., 1 M) in the same buffer.
-
Prepare a working stock of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Assay Setup (in a 96-well qPCR plate):
-
In each well, add the protein to a final concentration of 2 µM.
-
Add the fluorescent dye to its recommended final concentration (e.g., 5x).
-
Add this compound to achieve a range of final concentrations (e.g., 0 mM to 100 mM). Include a "buffer-only" control.
-
Adjust the final volume in each well with the assay buffer.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will show a sigmoidal transition.
-
Determine the Tₘ by fitting the curve to a Boltzmann equation or by calculating the peak of the first derivative.
-
A positive shift in Tₘ (ΔTₘ) in the presence of this compound compared to the control indicates a stabilizing interaction.
-
Tier 2: Quantitative Analysis of Binding Affinity and Thermodynamics
Once an interaction is confirmed, the next crucial step is to quantify its strength (affinity), stoichiometry, and the thermodynamic forces driving it.
Method 2: Isothermal Titration Calorimetry (ITC)
Causality & Rationale: ITC stands as the gold standard for thermodynamic characterization because it directly measures the heat (enthalpy, ΔH) released or absorbed as two molecules interact.[11][12][13] From a single experiment, one can directly determine the binding affinity (Kₐ or Kₐ), stoichiometry (n), and enthalpy. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the interaction.[14]
Step-by-Step Protocol for ITC:
-
Sample Preparation (Crucial):
-
Dialyze both the protein and the this compound stock solution extensively against the same buffer (e.g., 20 mM Phosphate pH 7.4, 100 mM NaCl). Any buffer mismatch will generate large heats of dilution, obscuring the binding signal.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Accurately measure the final concentrations.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell (e.g., 10-50 µM).
-
Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).
-
-
Titration Experiment:
-
Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein-filled sample cell.
-
The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which corresponds to the heat of reaction.
-
-
Data Analysis:
-
The raw data appears as a series of heat spikes for each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot these integrated heats against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to extract the thermodynamic parameters.
-
Table 1: Representative Thermodynamic Data from ITC
| Parameter | Symbol | Typical Value | Interpretation |
| Dissociation Constant | K | 150 µM | A measure of binding affinity (lower is tighter). |
| Stoichiometry | n | 0.98 | The molar ratio of this compound to protein at saturation. |
| Enthalpy Change | ΔH | -8.5 kcal/mol | Heat released (exothermic); indicates favorable H-bonds/van der Waals forces. |
| Entropy Change | TΔS | -2.0 kcal/mol | Change in disorder; negative value suggests ordering upon binding. |
| Gibbs Free Energy | ΔG | -6.5 kcal/mol | Overall binding energy; must be negative for spontaneous binding. |
Method 3: Surface Plasmon Resonance (SPR)
Causality & Rationale: SPR is a powerful, label-free optical technique that measures binding interactions in real-time.[15][16] By immobilizing the protein (ligand) on a sensor surface and flowing this compound (analyte) over it, one can directly measure the rates of association (kₐ) and dissociation (kₐ).[17] This provides not only the equilibrium dissociation constant (Kₐ = kₐ/kₐ) but also invaluable kinetic information about the interaction's dynamics.[18][19]
Step-by-Step Protocol for SPR:
-
Protein Immobilization:
-
Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Inject the protein solution (in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) to covalently couple it to the surface.
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Analyte Injection (Binding Measurement):
-
Prepare a series of this compound dilutions in running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject each concentration over both the protein and reference flow cells for a set amount of time (association phase), followed by a flow of running buffer alone (dissociation phase).
-
-
Surface Regeneration (if necessary):
-
Inject a harsh solution (e.g., low pH glycine) to remove all bound this compound, preparing the surface for the next injection cycle. This step must be optimized to not denature the immobilized protein.
-
-
Data Analysis:
-
The output is a sensorgram, plotting response units (RU) versus time.
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Globally fit the resulting curves from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₐ, and Kₐ.
-
Tier 3: Structural and Site-Specific Characterization
This final tier aims to answer where and how this compound binds to the protein, providing atomic-level insights into the interaction.
Method 4: X-Ray Crystallography
Causality & Rationale: X-ray crystallography provides an unparalleled, high-resolution 3D snapshot of the protein-ligand complex.[20][21][22] By determining the structure, one can visualize the precise orientation of this compound in the binding pocket and identify the specific amino acid residues involved in the interaction through hydrogen bonds, hydrophobic contacts, or other forces.[23][24]
General Workflow for Protein-Ligand Crystallography:
-
Complex Formation:
-
Co-crystallization: Incubate the purified protein with a molar excess of this compound (e.g., 5-10 fold) before setting up crystallization screens.
-
Soaking: Grow apo-protein crystals first, then transfer them to a solution containing this compound for a defined period (minutes to hours).
-
-
Crystallization Screening: Screen a wide range of precipitants, buffers, and additives to find conditions that yield diffraction-quality crystals of the complex.
-
Data Collection: Cryo-cool a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement if an apo-structure is available. Build the protein-ethylurea complex model into the resulting electron density map and refine it to high resolution.
Method 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: NMR spectroscopy is a powerful solution-state method that can identify the binding interface without requiring crystallization.[25][26] By monitoring changes in the NMR signals of the protein upon the addition of this compound, one can pinpoint the specific residues affected by the binding event.[27]
Step-by-Step Protocol for ¹H-¹⁵N HSQC Titration:
-
Sample Preparation: Prepare a uniformly ¹⁵N-labeled protein sample (typically 0.1-0.5 mM) in a suitable NMR buffer (often D₂O-based).
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Titration: Add increasing amounts of unlabeled this compound to the NMR tube, acquiring an HSQC spectrum at each step (e.g., at molar ratios of 1:0.5, 1:1, 1:2, 1:5, etc.).
-
Data Analysis (Chemical Shift Perturbation - CSP):
-
Overlay the spectra and track the movement (perturbation) of each peak.
-
Residues whose peaks shift significantly upon this compound addition are likely at or near the binding site.
-
Map these perturbed residues onto the 3D structure of the protein to visualize the binding interface.
-
Method 6: Mass Spectrometry (MS) Based Approaches
Causality & Rationale: Modern MS techniques offer versatile ways to probe protein-ligand interactions.[6][7][28] Limited Proteolysis-MS (LiP-MS) is particularly insightful for identifying binding sites. The rationale is that when this compound binds to the protein, it can shield the binding site from protease cleavage or induce a conformational change that exposes or hides other sites. By comparing the peptide fragments generated in the presence and absence of this compound, one can infer the location of binding.[29][30]
General Workflow for LiP-MS:
-
Incubation: Prepare two samples of the target protein: one with this compound and one without (control).
-
Limited Proteolysis: Add a protease (e.g., trypsin, chymotrypsin) to both samples for a very short duration, ensuring only the most accessible sites are cleaved.
-
Denaturation and Full Digestion: Stop the reaction and add a denaturant (e.g., urea, ironically) and more protease to digest the resulting large fragments into smaller peptides suitable for MS analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures from both samples using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Quantitatively compare the abundance of each peptide between the two conditions. Peptides that show a significant change in abundance (either increasing or decreasing) are derived from regions of the protein whose conformation was altered by this compound binding, thus mapping the interaction site.
Integrated Experimental Workflow
The described methods are best employed in a logical sequence to build a comprehensive understanding of the this compound-protein interaction.
Sources
- 1. sciencing.com [sciencing.com]
- 2. Protein denaturation by urea: Slash and bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutrisoil.com.au [nutrisoil.com.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein-Small Molecule Interactions in Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. portlandpress.com [portlandpress.com]
- 16. affiniteinstruments.com [affiniteinstruments.com]
- 17. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 22. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 23. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 25. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Research Collection | ETH Library [research-collection.ethz.ch]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ethylurea Crystallization and Purification: A Technical Support Guide
From the Senior Application Scientist's Desk:
Welcome to the technical support center for ethylurea crystallization and purification. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in obtaining a pure, crystalline product. As a senior application scientist, I understand that the path from a crude reaction mixture to a highly pure, crystalline final product is not always straightforward. This resource is built on a foundation of established chemical principles and practical, field-tested insights to help you navigate the common hurdles in this compound purification. Our goal is to provide not just a set of instructions, but a deeper understanding of the "why" behind each step, empowering you to make informed decisions in your own laboratory work.
Troubleshooting Guide: Common Issues in this compound Crystallization
This section addresses specific problems you might encounter during the crystallization of this compound, offering potential causes and actionable solutions.
Problem 1: "Oiling Out" - The Product Separates as a Liquid Instead of a Solid
Symptoms: Instead of forming solid crystals upon cooling, your this compound separates from the solution as a viscous liquid or oil. This is a common issue, particularly with compounds that have relatively low melting points or when significant impurities are present.[1] Oiling out is detrimental to purification because impurities are often more soluble in the oily product phase than in the solvent, leading to a poorly purified final product.[1]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| High Solute Concentration / Rapid Cooling | If the solution is supersaturated to a very high degree or cooled too quickly, the this compound molecules may not have sufficient time to orient themselves into a crystal lattice.[2] The solution temperature may be above the melting point of this compound when it begins to come out of solution.[1] | 1. Reheat and Dilute: Gently reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (e.g., ethanol in an ethanol/water system) to slightly decrease the saturation level.[1] Allow the solution to cool more slowly.[1] |
| Low Melting Point of this compound | This compound has a reported melting point in the range of 87-90 °C.[3][4][5] If the crystallization is attempted from a high-boiling point solvent, the solution temperature may be above the melting point of this compound. | 1. Choose an Appropriate Solvent System: Select a solvent or solvent pair with a boiling point that is not excessively high. An ethanol/water mixture is often a good choice. |
| Presence of Impurities | Impurities can significantly lower the melting point of a compound (freezing-point depression), making it more prone to oiling out.[6] Common impurities in this compound synthesis can include unreacted starting materials (ethylamine, urea) or side products like 1,3-dithis compound. | 1. Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as a column chromatography or a preliminary wash. 2. Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored and some dissolved impurities. Be aware that excessive use of charcoal can also adsorb your product, reducing the yield. |
Problem 2: Poor or No Crystal Formation
Symptoms: After dissolving the this compound in the hot solvent and allowing it to cool, no crystals form, or the yield of crystals is very low.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Too Much Solvent | If an excessive amount of solvent is used, the solution may not become saturated upon cooling, and the this compound will remain dissolved.[7] | 1. Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent.[7] Be careful not to evaporate too much, which could lead to rapid crystallization and trapping of impurities. 2. Add an Anti-solvent: If using a mixed-solvent system, you can carefully add more of the "bad" solvent (the one in which this compound is less soluble, e.g., water in an ethanol/water system) to induce precipitation.[8] |
| Supersaturation | The solution may be supersaturated, meaning the this compound is dissolved at a concentration higher than its normal saturation point at that temperature. In this state, crystallization may be slow to initiate. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth. 2. Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.[7] |
| Inappropriate Solvent Choice | The chosen solvent may be too good at dissolving this compound, even at low temperatures. | 1. Re-evaluate Solvent System: You may need to select a different solvent or adjust the ratio of your mixed-solvent system. This compound is soluble in water, ethanol, and acetone.[8] A mixed system like ethanol/water is often effective. |
Problem 3: Crystals are Colored or Appear Impure
Symptoms: The resulting crystals have a noticeable color (e.g., yellow or brown) when pure this compound should be a white to beige crystalline solid.[3]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Colored Impurities Present | The crude material may contain colored impurities from the synthesis. | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] |
| Rapid Crystallization | If the crystals form too quickly, impurities can become trapped within the crystal lattice. | 1. Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[7] 2. Use More of the "Good" Solvent: Adding a slight excess of the "good" solvent will keep the compound in solution for longer during cooling, promoting slower, more selective crystal growth.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for crystallization?
This compound is a white to beige crystalline solid with a melting point of approximately 87-90 °C.[3][4][5] It is soluble in water (100 mg/ml), methanol (25 mg/ml), ethanol, and acetone.[8] Its polarity and ability to form hydrogen bonds are key factors in its solubility characteristics.[8]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A mixed solvent system of ethanol and water is a good starting point.[3] this compound is soluble in ethanol and water, but by creating a mixed solvent system, you can fine-tune the solubility to achieve good crystal formation upon cooling.
Q3: What are the likely impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials such as ethylamine and urea. Side reactions can also lead to the formation of 1,3-dithis compound. If the synthesis involved the use of carbodiimides like EDC, the urea byproduct 1-ethyl-3-(3-dimethylaminopropyl)urea (EDAU) could be present.[3]
Q4: How does pH affect the crystallization of urea derivatives?
The pH of the solution can influence the crystallization of urea derivatives. For some urea-formaldehyde resins, the condensation reactivity and subsequent crystallization are pH-dependent.[3] While specific data for this compound is limited, it is a parameter that could be explored if other troubleshooting steps fail, particularly if acidic or basic impurities are suspected.
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization of this compound from Ethanol/Water
This protocol provides a general guideline. The exact solvent ratios may need to be optimized based on the purity of your starting material.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent). A starting point could be approximately 4 mL of ethanol per 1 gram of crude this compound. Heat the mixture gently on a hot plate to facilitate dissolution.
-
Addition of Anti-Solvent: Once the this compound is fully dissolved, slowly add hot water (the "bad" solvent) dropwise to the hot ethanol solution until you observe a persistent cloudiness (the cloud point). This indicates that the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that you have a saturated solution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues during this compound crystallization.
Caption: A flowchart for troubleshooting common this compound crystallization problems.
References
-
Solubility of Things. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 5, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved January 5, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 5, 2026, from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved January 5, 2026, from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 5, 2026, from [Link]
-
Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved January 5, 2026, from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved January 5, 2026, from [Link]
-
Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization?. Retrieved January 5, 2026, from [Link]
-
ChemBK. (2024, April 10). 1-[3-(DiMethylaMino)propyl]-3-ethylurea. Retrieved January 5, 2026, from [Link]
-
Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved January 5, 2026, from [Link]
-
YouTube. (2016, February 1). Technique Series: Recrystallization (urea as an example). Retrieved January 5, 2026, from [Link]
-
Wikipedia. (n.d.). Urea extraction crystallization. Retrieved January 5, 2026, from [Link]
-
Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly? Retrieved January 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 1-Ethyl-3-(3-dimethylaminopropyl)urea | 32897-26-0 | FE30152 [biosynth.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. prepchem.com [prepchem.com]
- 8. US3597443A - Method for the production of ethylene urea - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Ethylurea Synthesis
Welcome to the technical support center for the synthesis of ethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the synthesis of this compound. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to this compound Synthesis
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. While several synthetic routes exist, the most common and economically viable method involves the reaction of urea and ethylamine. This process, though seemingly straightforward, is nuanced, with reaction conditions playing a critical role in the final outcome. The core of this synthesis relies on the controlled thermal decomposition of urea to generate isocyanic acid in situ, which then readily reacts with a primary amine, such as ethylamine, to form the desired monosubstituted urea.
Understanding the underlying reaction mechanisms and potential side reactions is paramount for successful and reproducible synthesis. This guide will delve into the critical parameters, from temperature control to reactant stoichiometry, and provide you with the tools to troubleshoot common issues encountered in the laboratory.
Core Reaction Pathway
The primary pathway for this compound synthesis from urea and ethylamine can be visualized as a two-step process:
-
Thermal Decomposition of Urea: Upon heating, urea decomposes to form isocyanic acid (HNCO) and ammonia (NH₃).[1][2] This is a critical step, and the temperature must be carefully controlled to favor the formation of isocyanic acid while minimizing its subsequent trimerization into cyanuric acid.
-
Nucleophilic Addition of Ethylamine: The highly reactive isocyanic acid intermediate is then trapped by the nucleophilic ethylamine, leading to the formation of this compound.
Diagram: this compound Synthesis Pathway
Sources
Technical Support Center: Ethylurea Purity and Purification
Welcome to the technical support center for ethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and removing common impurities in this compound. Our goal is to move beyond simple protocols and explain the underlying scientific principles, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
A1: Impurities in this compound can originate from its synthesis, degradation, or improper storage. Based on common synthetic routes (e.g., from urea and ethylamine, or ethyl isocyanate and ammonia), the following impurities are frequently observed:
-
Unreacted Starting Materials: Residual urea and ethylamine can be present if the reaction has not gone to completion.
-
Over-alkylation Products: Dithis compound can form if the ethylamine reacts with the already formed this compound.
-
Biuret and Ethylbiuret: Similar to urea, this compound can undergo thermal decomposition to form ethylbiuret. Biuret may also be present as an impurity from the starting urea.[1][2][]
-
N-Nitroso-N-ethylurea: This is a potential impurity, especially under acidic conditions in the presence of nitrite sources. Given its classification as a potential genotoxic impurity, it is of significant concern in pharmaceutical applications.
-
Degradation Products: this compound is susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH, which can lead to the formation of ethylamine, ammonia, and carbon dioxide.[4][5]
Here is a summary of common impurities and their potential sources:
| Impurity | Potential Source(s) |
| Urea | Unreacted starting material |
| Ethylamine | Unreacted starting material, degradation |
| Dithis compound | Side reaction during synthesis |
| Biuret/Ethylbiuret | Impurity in starting urea, thermal degradation[1][2][] |
| N-Nitroso-N-ethylurea | Reaction with nitrosating agents |
| Ammonia, Carbon Dioxide | Degradation products[4][5] |
Q2: How can I get a quick purity check of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is an excellent first-pass technique for assessing the purity of your this compound. It is fast, inexpensive, and provides a good qualitative picture of the number of components in your sample.[6][7]
Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[7] Polar compounds, like urea and its derivatives, will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Less polar impurities will travel further.
A suggested TLC protocol is provided in the "Experimental Protocols" section below.
Q3: My TLC shows multiple spots. What is the next step for identifying these impurities?
A3: For definitive identification and quantification of impurities, more advanced analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying non-volatile impurities. For volatile impurities and structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for identifying unknown structures.
Expert Insight: While HPLC with UV detection is a common and reliable method, be aware that urea and some of its aliphatic derivatives have a weak UV chromophore.[10] Therefore, detection at low wavelengths (e.g., < 210 nm) is often required, which can lead to baseline noise and interference from solvents.[11] A refractive index (RI) detector can be an alternative for quantification if UV sensitivity is an issue. For structural confirmation, collecting fractions from the HPLC and analyzing them by mass spectrometry is a powerful approach.
Q4: What is the most effective method for purifying this compound in a laboratory setting?
A4: Recrystallization is the most common and effective method for purifying solid this compound on a lab scale.[12] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure this compound in a minimal amount of a hot solvent and then allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[13]
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve this compound well at elevated temperatures but poorly at room temperature or below.[13][14]
Troubleshooting Guides
Troubleshooting Recrystallization of this compound
Problem 1: this compound is not dissolving in the hot solvent.
-
Cause: Insufficient solvent or an inappropriate solvent.
-
Solution:
-
Add more solvent: Add small aliquots of the hot solvent until the this compound dissolves. Be mindful not to add a large excess, as this will reduce your recovery yield.
-
Change the solvent: If a large volume of solvent is required, it may not be the ideal choice. Experiment with different solvents or a solvent mixture. For a compound with both polar and non-polar characteristics like this compound, a mixture of a polar solvent (like ethanol or water) and a less polar solvent (like ethyl acetate) can be effective.[15]
-
Problem 2: The this compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the impure this compound, causing it to melt rather than dissolve. This is common when there are significant impurities that depress the melting point.
-
Solution:
-
Add more of the "good" solvent: If using a solvent pair, add more of the solvent in which this compound is more soluble to keep it in solution at a lower temperature.
-
Lower the cooling temperature slowly: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is not supersaturated. This can be due to using too much solvent or the absence of nucleation sites.
-
Solution:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice-salt bath to achieve a lower temperature, which will further decrease the solubility of the this compound.
-
Problem 4: The recovery of pure this compound is low.
-
Cause: Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even at low temperatures. Another possibility is premature crystallization during a hot filtration step.
-
Solution:
-
Use the minimum amount of hot solvent: This is a critical parameter for maximizing yield.
-
Concentrate the mother liquor: The filtrate from the first crystallization can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Prevent premature crystallization: If performing a hot filtration to remove insoluble impurities, use a stemless funnel and keep the filtration apparatus hot to prevent the this compound from crystallizing in the funnel.
-
Experimental Protocols
Protocol 1: TLC Analysis of this compound Purity
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom.[6][16]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in a volatile solvent like methanol or ethyl acetate (approximately 0.5 mL).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the starting line. Allow the spot to dry completely.[16]
-
Developing: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point for the mobile phase is a mixture of ethyl acetate and methanol (e.g., 9:1 or 8:2 v/v). The solvent level should be below the starting line.[17]
-
Visualization: Once the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Interpretation: A single spot indicates a relatively pure compound. Multiple spots suggest the presence of impurities. The Rf value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, select a suitable solvent. A mixture of ethanol and water is often a good choice.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent in a two-solvent system) and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.
Visualizations
Workflow for this compound Purification and Analysis
Caption: Workflow for the purification and analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision-making process for troubleshooting this compound recrystallization.
References
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
The Chemical Company. (n.d.). Urea. Retrieved from [Link]
-
Premium 1,3-Dimthis compound: Essential for Chemical Synthesis. (2025, August 8). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethylene urea on Newcrom R1 HPLC column. Retrieved from [Link]
-
DTIC. (n.d.). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
UreaKnowHow. (n.d.). Urea Product Quality. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing n, n-dimthis compound.
-
AIDIC. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimthis compound. Retrieved from [Link]
-
Atmosfer Machinery. (n.d.). The Defining Factor in AdBlue® Production: Urea Purity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). asym-DIMthis compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of alkyl-ureas.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethylenediurea. Retrieved from [Link]
-
PubChem. (n.d.). Biuret. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Analysis to Identify Biuret Groups in Common Polyureas. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Glasp. (2016, January 31). Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2023, October 30). TLC for urea. r/chemhelp. Retrieved from [Link]
-
Wikipedia. (n.d.). Biuret. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (2022, July 12). Analytical Procedure of Thin Layer Chromatography Technique. Retrieved from [Link]
-
The Analyst. (n.d.). Thin-layer chromatography of simple urea-formaldehyde-methanol reaction products. Part II. Quantitative aspects. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2019, July 30). Development of RP-HPLC Method for the Determination of N- Mthis compound Content in Methohexital Drug Substance and Its Validation. Retrieved from [Link]
-
PDA Journal of Pharmaceutical Science and Technology. (2019, June 17). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2004, September 13). Synthesis of 11C-labelled N,N'-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
PDA Journal of Pharmaceutical Science and Technology. (2019, June 17). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Retrieved from [Link]
-
Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
Molecules. (2022, November 25). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]
-
PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]
-
Molecules. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. Retrieved from [Link]
Sources
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. thechemco.com [thechemco.com]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. rroij.com [rroij.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. glasp.co [glasp.co]
- 13. mt.com [mt.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing Ethylurea Reaction Yields
Welcome to the technical support center for ethylurea synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reaction yields. Here, we address common challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and how do they compare?
There are several established methods for synthesizing ureas, with two being most common for this compound.[1] The choice of method often depends on the availability and cost of starting materials, as well as safety considerations.
-
From Urea and Ethylamine: This is a classical and direct approach involving the alkylation of urea. It is often considered a greener method as it avoids highly toxic reagents. However, it can require higher temperatures and pressures to drive the reaction to completion and may suffer from the formation of symmetrical byproducts like dithis compound. The reaction is an equilibrium process, and conditions must be optimized to favor product formation.[2]
-
From Ethyl Isocyanate and Ammonia: This method is typically very efficient and proceeds under mild conditions, often at room temperature.[3] The reaction of an isocyanate with an amine is generally a high-yield, irreversible process. The main challenges are the handling of ethyl isocyanate, which is a lachrymator and moisture-sensitive, and controlling the exothermicity of the reaction.
Troubleshooting Low Yields
Low yield is the most common issue encountered in this compound synthesis. The following section breaks down the problem into key areas for investigation.
Q2: My reaction yield is significantly lower than expected. Where should I start my investigation?
A low isolated yield can stem from issues with starting materials, reaction conditions, or work-up and purification procedures. A systematic approach is crucial for identifying the root cause.
Caption: Initial troubleshooting workflow for low this compound yield.
Section 1: Starting Materials & Reagents
Q3: How critical is the purity of my reactants (Urea, Ethylamine, Ethyl Isocyanate)?
Reactant purity is paramount. Impurities can consume reagents, introduce side reactions, or poison catalysts, all of which reduce yield.
-
Urea: Should be dry and of high purity. The presence of moisture can hydrolyze intermediates, particularly when using isocyanate-based routes.
-
Ethylamine: Often supplied as a solution. Ensure the concentration is accurately known to maintain correct stoichiometry. Anhydrous conditions are preferable.
-
Ethyl Isocyanate: This reagent is highly reactive and sensitive to moisture. It will react with water to form unstable carbamic acid, which decomposes to ethylamine and CO2, consuming the isocyanate and altering the reactant ratio. Always use freshly opened bottles or distill before use under inert atmosphere.
Q4: I suspect water is contaminating my reaction. What are the consequences?
Water is detrimental to most urea syntheses.
-
Isocyanate Route: As mentioned, water consumes the ethyl isocyanate.
-
Urea + Ethylamine Route: While water is a byproduct of the reaction, excess water at the start can shift the equilibrium away from the product, especially at high temperatures, potentially leading to urea hydrolysis.[2]
Corrective Action: Use anhydrous solvents, dry reactants thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Section 2: Reaction Parameters
The interplay of temperature, pressure, concentration, and time dictates the reaction's outcome.[4]
Q5: What is the optimal temperature for this compound synthesis, and what happens if it's too high or too low?
The optimal temperature depends on the synthetic route.
-
Ethyl Isocyanate + Ammonia/Amine: This reaction is often exothermic. It is typically run at room temperature or below (0-25 °C) to control the reaction rate and prevent side reactions.[3]
-
Urea + Ethylamine: This route generally requires higher temperatures (e.g., reflux) to proceed at a reasonable rate.
Consequences of Non-Optimal Temperatures:
-
Too Low: The reaction rate will be very slow, leading to incomplete conversion even after extended periods.[5]
-
Too High: This can cause several issues. It can lead to the decomposition of reactants or the desired product.[6] More importantly, it can promote the formation of byproducts like biurets (from the reaction of this compound with ethyl isocyanate) or other undesired side products.[6][7]
Q6: I'm using the Urea + Ethylamine method. Is pressure important?
Yes, for reactions involving gaseous reactants or byproducts, pressure is a key parameter.[4] In the synthesis from urea and ethylamine, ammonia is liberated. According to Le Chatelier's Principle, applying pressure can shift the equilibrium. However, in this specific case, the reaction is often run in a sealed vessel or under reflux to contain the volatile ethylamine, and the autogenous pressure developed is a factor. For large-scale industrial processes, controlling pressure is crucial to favor the forward reaction.[2]
Table 1: General Guide to Reaction Parameter Optimization
| Parameter | Typical Range (Isocyanate Route) | Typical Range (Urea Route) | Impact on Yield & Purity |
| Temperature | 0 - 25 °C | 80 - 150 °C (Reflux) | Higher temps increase rate but risk byproduct formation and decomposition.[6][8] |
| Reactant Ratio | ~1:1 (Isocyanate:Amine) | Excess Ethylamine | An excess of the amine can help drive the reaction to completion. |
| Concentration | 0.5 - 2.0 M | 1.0 - 5.0 M | Higher concentration increases collision frequency and reaction rate.[8] |
| Reaction Time | 1 - 4 hours | 12 - 24 hours | Monitor by TLC/LC-MS to determine when the reaction has reached completion. |
Section 3: Byproduct Formation and Purification
Q7: My analysis shows significant amounts of dithis compound and unreacted urea. What causes this?
This is a classic sign of competing side reactions, often stemming from the reaction mechanism itself.
Caption: Formation of Dithis compound byproduct from this compound.
The formation of symmetrical N,N'-dithis compound occurs when the product, this compound, reacts further with another molecule of ethylamine, displacing the second amino group from the original urea backbone. This is particularly prevalent in the urea + ethylamine route at high temperatures.
Mitigation Strategies:
-
Control Stoichiometry: Use a carefully controlled excess of urea to ethylamine to minimize the chance of the product reacting further.
-
Lower Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to disfavor the higher activation energy side reaction.
-
Order of Addition: In isocyanate-generating methods (e.g., using triphosgene), adding the amine to the isocyanate precursor solution can help prevent the formation of symmetrical byproducts.[3]
Q8: I've formed my product, but my isolated yield is poor after purification. How can I improve my recovery?
Product loss during purification is a common problem that directly impacts the final yield.[9] The choice of purification method is critical.
-
Recrystallization: This is often the preferred method for purifying solid this compound. The key is selecting an appropriate solvent system (e.g., ethanol/water, ligroin, or ethyl ether) where this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Column Chromatography: While effective for removing closely related impurities, it can be time-consuming and lead to product loss on the column matrix.[10] It is generally used when recrystallization fails to provide the desired purity.
Protocol: Optimizing Recrystallization for Maximum Recovery
-
Solvent Screening: Test small batches of your crude product in various solvents (e.g., Isopropanol, Ethanol, Acetone, Ethyl Acetate, Water) to find a system that provides a large difference in solubility between hot and cold conditions.
-
Minimum Solvent Usage: Dissolve the crude product in the minimum amount of boiling solvent required for complete dissolution. Using excess solvent will reduce your recovery.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without re-dissolving the product.
-
Drying: Dry the purified crystals thoroughly under vacuum. Residual solvent will artificially inflate the mass and lead to an inaccurate yield calculation. An agitated nutsche filter dryer (ANFD) can be highly efficient for this process in larger scales.[9]
By systematically addressing these areas—from the quality of your starting materials to the precision of your purification technique—you can effectively troubleshoot and significantly improve the yield of your this compound reactions.
References
- Bozivich, J. L. (n.d.).
- TutorChase. (n.d.). What factors can affect the yield of a reaction?
- PrepChem.com. (n.d.). Synthesis of ethylenediurea.
- Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.
- (n.d.).
- Organic Chemistry Portal. (n.d.).
- PMC. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- ResearchGate. (n.d.).
- AZoM. (2024).
- Knockhardy. (n.d.).
- LibreTexts. (2022). 10.
- Organic Chemistry Portal. (n.d.).
- Dalal Institute. (n.d.).
- ijemh. (2024). Optimization of Urea Yield by Ammonia Stripping Process.
- MDPI. (2023).
- BenchChem. (2025).
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijemh.com [ijemh.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. tutorchase.com [tutorchase.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azom.com [azom.com]
- 10. benchchem.com [benchchem.com]
Ethylurea Solubility: A Technical Support Guide for Researchers
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals working with ethylurea. Here, we address common solubility challenges to ensure the accuracy and reproducibility of your experiments.
This compound (C₃H₈N₂O), a versatile building block in pharmaceutical and organic synthesis, is generally considered soluble in polar solvents.[1][2] However, researchers can encounter difficulties in achieving desired concentrations or maintaining solution stability. This technical support center offers a comprehensive guide to understanding and overcoming these issues, grounded in the principles of physical chemistry and extensive laboratory experience.
Understanding this compound's Solubility Profile
This compound's solubility is primarily dictated by its molecular structure. The presence of a urea functional group allows for hydrogen bonding with polar solvents like water, while the ethyl group introduces a degree of non-polarity.[1] This amphiphilic nature governs its solubility in various media.
Key Solubility Parameters:
| Solvent | Solubility (at room temperature) | Citation |
| Water | 100 mg/mL | [2][3] |
| Methanol | 25 mg/mL | [2][3] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Miscible | [4] |
| N,N-Dimethylformamide (DMF) | Soluble | [5] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the dissolution of this compound.
Q1: My this compound is not dissolving completely in water at room temperature, even though it's reported to be soluble. What's going on?
A1: Several factors could be at play:
-
Concentration: You may be attempting to create a supersaturated solution. The solubility limit in water is approximately 100 mg/mL at room temperature.[2][3]
-
Purity of this compound: Impurities can significantly impact solubility. Consider purifying your this compound by recrystallization if you suspect contamination.
-
Dissolution Rate: The rate of dissolution can be slow. Ensure adequate agitation and allow sufficient time for the solid to dissolve. Breaking up any clumps of powder will also increase the surface area and speed up dissolution.
Q2: I'm observing precipitation or crystallization of this compound from my aqueous solution over time. How can I prevent this?
A2: This often indicates that you have a supersaturated solution or that the temperature of the solution has decreased.
-
Temperature Fluctuation: this compound's solubility is temperature-dependent. A drop in temperature can cause it to precipitate out of a saturated solution. Maintain a constant and, if necessary, slightly elevated temperature for your stock solutions.
-
Supersaturation: If you prepared the solution at a higher temperature to dissolve more solute, it might be supersaturated at room temperature. To create a stable saturated solution, prepare it at the intended storage temperature, ensuring some undissolved solid remains to confirm saturation.
Q3: Can I increase the solubility of this compound in a particular solvent?
A3: Yes, several techniques can be employed to enhance the solubility of this compound:
-
Temperature Adjustment: Increasing the temperature of the solvent is a highly effective method to increase the solubility of most solids, including this compound.[6]
-
Co-solvents: The use of a co-solvent can significantly improve solubility.[3] For aqueous solutions, adding a water-miscible organic solvent like ethanol or propylene glycol can increase the solubility of this compound.
-
Hydrotropy: Urea and its derivatives are known hydrotropes, which are compounds that enhance the solubility of other solutes in water.[7][8][9][10] While this is more relevant to using this compound to dissolve other compounds, understanding this principle can inform solvent selection.
Q4: How does pH affect the solubility of this compound?
A4: The stability of urea, a related compound, is known to be optimal in a pH range of 4-8.[11] Extreme pH values can lead to hydrolysis, especially at elevated temperatures. While specific data on the pH-dependent solubility of this compound is limited in the provided search results, it is advisable to maintain a near-neutral pH for aqueous solutions to ensure chemical stability and consistent solubility.[12]
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Solution in Water
This protocol details the steps to prepare a stable, saturated aqueous solution of this compound at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Temperature-controlled water bath or hot plate with temperature probe
-
Filtration apparatus (e.g., syringe filter or vacuum filtration setup)
Procedure:
-
Determine Target Temperature: Decide on the temperature at which you need the saturated solution.
-
Add Solvent: Place a known volume of water into a beaker or flask.
-
Add Excess Solute: Add an excess amount of this compound to the water (i.e., more than 100 mg per mL).
-
Equilibrate and Stir: Place the container in the temperature-controlled bath set to your target temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient amount of time (e.g., 1-2 hours) to ensure equilibrium is reached. You should observe undissolved solid at the bottom of the container.
-
Separate the Saturated Solution: Once equilibrium is reached, carefully decant or filter the supernatant to remove the undissolved solid. This will yield a clear, saturated solution at the specified temperature.
Protocol 2: Enhancing this compound Solubility with a Co-solvent System
This protocol provides a general method for increasing the solubility of this compound by using a co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., water)
-
Co-solvent (e.g., ethanol, propylene glycol)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Select a Co-solvent: Choose a co-solvent that is miscible with the primary solvent and in which this compound has good solubility.
-
Prepare Solvent Blends: Prepare a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 90:10, 80:20, 70:30 water:ethanol).
-
Determine Solubility in Blends: For each solvent blend, prepare a saturated solution following the steps in Protocol 1.
-
Analyze and Select: Determine the concentration of this compound in each saturated solution to identify the solvent blend that provides the desired solubility.
Visualizing Solubility Concepts
Factors Influencing this compound Dissolution
Caption: Key factors influencing the solubility of this compound.
Troubleshooting Workflow for Dissolution Issues
Caption: A step-by-step guide to troubleshooting common this compound dissolution problems.
Concluding Remarks
Successfully working with this compound requires a solid understanding of its solubility characteristics. By carefully controlling factors such as temperature, solvent composition, and concentration, researchers can avoid common pitfalls and ensure the reliability of their experimental results. This guide provides a foundation for troubleshooting, but empirical testing with your specific system is always recommended for optimal outcomes.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brcmcet.edu.in [brcmcet.edu.in]
- 12. chemistry.ucdavis.edu [chemistry.ucdavis.edu]
Technical Support Center: Troubleshooting Experiments with Ethylurea
Welcome to the technical support center for Ethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected outcomes in experiments involving this versatile chemical. Our approach is rooted in first principles of chemistry and extensive field experience to provide not just solutions, but a deeper understanding of the underlying causes.
Introduction
This compound (C₃H₈N₂O) is a valuable building block in organic synthesis, known for its role in creating various pharmaceutical and biologically active compounds.[1] Despite its utility, its reactivity and stability can present challenges, leading to unexpected results. This guide addresses common issues in a direct question-and-answer format, providing causal explanations and actionable troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields and Purity
Question: "My reaction yield using this compound is significantly lower than expected, and I'm observing multiple unknown peaks in my HPLC analysis. What could be the cause?"
Answer: Low yields and unexpected byproducts when using this compound often point to two primary issues: the purity of the starting material and its stability under your specific reaction or storage conditions.
Causality Explained:
-
Reagent Purity: Commercial this compound may contain impurities from its synthesis, such as unreacted starting materials or related urea compounds. These can compete in your reaction or introduce side reactions.
-
Degradation: this compound, like its parent compound urea, can degrade over time, especially when exposed to moisture, heat, or non-neutral pH. The primary degradation pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: In aqueous solutions or in the presence of moisture, this compound can slowly hydrolyze back to ethylamine and isocyanic acid. Isocyanic acid can further decompose to ammonia and carbon dioxide. This process can be accelerated by acidic or basic conditions.
-
Thermal Decomposition: When heated, this compound can decompose to form ethyl isocyanate and ammonia.[2] These reactive species can then engage in a variety of side reactions with your reactants or solvent.
-
Troubleshooting Workflow
Below is a systematic workflow to diagnose and resolve issues of low yield and impurity.
Caption: Prevention of carcinogenic ENEA formation via nitrous acid scavenging.
Preventative Measures:
-
Avoid Nitrites: If possible, modify your synthetic route to avoid the use of nitrites in the presence of this compound.
-
Use a Scavenger: If nitrites are unavoidable, add a nitrous acid scavenger to the reaction mixture before adding the nitrite source. Urea is a common scavenger, reacting with nitrous acid to produce nitrogen gas, carbon dioxide, and water. [3] Analytical Protocol:
Protocol 3: HPLC-UV Method for Detection of ENEA
A dedicated HPLC method is essential for detecting potential ENEA contamination.
-
System Suitability: Use a certified N-Nitroso-N-ethylurea reference standard for method development and validation. [4]Extreme caution and appropriate safety measures must be used when handling this compound.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Methanol and water gradient.
-
Detection: UV detector set to 230 nm, where ENEA has a strong absorbance. [5] * Sample Preparation: Due to ENEA's instability, especially in aqueous solutions, samples should be analyzed promptly after preparation. [5]3. Analysis: Inject your reaction sample and compare retention times with the ENEA standard. The presence of a peak at the corresponding retention time is indicative of contamination.
-
Issue 3: Sample Instability and Changing pH in Solution
Question: "I prepared a stock solution of this compound in a buffer, but over a few days, the pH of the solution has drifted, and my assay results are no longer reproducible. Why is this happening?"
Answer: The instability you're observing is likely due to the slow hydrolysis of this compound in your aqueous buffer. This is a well-documented phenomenon for urea and its derivatives.
Causality Explained:
As mentioned in Issue 1, this compound hydrolyzes to form ethylamine and isocyanic acid. The subsequent decomposition of isocyanic acid produces ammonia and CO₂.
CH₃CH₂NHC(O)NH₂ + H₂O ⇌ CH₃CH₂NH₂ + HOCN HOCN + H₂O → NH₃ + CO₂
The formation of basic species like ethylamine and ammonia will cause the pH of an unbuffered or weakly buffered solution to increase over time. This pH shift can alter reaction kinetics, affect the stability of other components in your assay, and lead to poor reproducibility. The stability of urea solutions is known to be optimal in the pH range of 4-8 and decreases with increases in temperature. [6][7] Troubleshooting and Best Practices:
-
Prepare Fresh Solutions: The most reliable practice is to prepare this compound solutions fresh for each experiment.
-
Refrigerate: If short-term storage is necessary, store the solution at 2-8°C to slow the rate of hydrolysis.
-
Use a Strong Buffer: Ensure your solution is prepared in a buffer with sufficient capacity to resist pH changes caused by the formation of amine byproducts.
-
Solvent Choice: For long-term storage, consider non-aqueous solvents where this compound is soluble, such as ethanol or acetone, as this will prevent hydrolysis. [1] Data Summary: this compound Properties
| Property | Value | Source |
| Molecular Formula | C₃H₈N₂O | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Appearance | White to beige crystalline solid | [1] |
| Melting Point | 97.00 °C | [1] |
| Solubility | Soluble in water, ethanol, acetone | [1] |
| Stability | Stable as a solid under normal conditions; hydrolyzes in aqueous solutions | [1][6] |
References
-
N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967. PubChem, National Center for Biotechnology Information. [Link]
-
Cheng, J. et al. Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Cheng Research Group, University of Illinois. [Link]
-
This compound. Solubility of Things. [Link]
-
Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Defense Technical Information Center (DTIC). [Link]
-
Simmie, J. et al. Theoretical Study of the Thermal Decomposition of Urea Derivatives. PubMed. [Link]
-
Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. PubMed. [Link]
-
Woldemariam, G. et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Semantic Scholar. [Link]
-
N-Nitroso-N-ethyl Urea | CAS 759-73-9. Veeprho. [Link]
-
Casado, I. et al. The nitrosation of N-alkylureas: Evidence for a proton transfer mechanism. LookChem. [Link]
-
This compound | C3H8N2O | CID 12254. PubChem, National Center for Biotechnology Information. [Link]
-
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PubMed. [Link]
- Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride.
-
Woldemariam, G. et al. Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Semantic Scholar. [Link]
-
The reaction between urea and nitrous acid produces. Allen. [Link]
-
Urea react with nitrous acid and gives what as product, explain. askIITians. [Link]
-
A Kinetic and Isotope Effect Investigation of the Urease-Catalyzed Hydrolysis of Hydroxyurea. PubMed Central (PMC), National Institutes of Health. [Link]
-
Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. [Link]
-
Huan, T. Why Adduct Choice Matters in Tandem Mass Spectrometry. The Analytical Scientist. [Link]
-
Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. NISCAIR Online Periodicals Repository. [Link]
-
Circular Dichroistic Impacts of 1-(3-Dimethylaminopropyl)-3-ethylurea: Secondary Structure Artifacts Arising from Bioconjugation Using 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide. PubMed Central (PMC), National Institutes of Health. [Link]
-
Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. CORE. [Link]
-
Nitrous acid scavenger. Sciencemadness Discussion Board. [Link]
- Urea and its impurity high performance liquid chromatography analysis method.
-
Dynamic ureas with fast and pH-independent hydrolytic kinetics. Morressier. [Link]
-
Krum, K. et al. Kinetic modeling of urea decomposition and byproduct formation. DTU Research Database. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central (PMC), National Institutes of Health. [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. MDPI. [Link]
-
Peptide synthesis troubleshooting. Reddit. [Link]
-
Panyachariwat, N. & Steckel, H. Stability of urea in solution and pharmaceutical preparations. ResearchGate. [Link]
-
What do you do when your peptide synthesis fails?. Biotage. [Link]
-
Stability of urea in solution and pharmaceutical preparations. Semantic Scholar. [Link]
-
Panyachariwat, N. & Steckel, H. Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. [Link]
-
Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PubMed Central (PMC), National Institutes of Health. [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. PubMed Central (PMC), National Institutes of Health. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. ResearchGate. [Link]
-
Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. PubMed. [Link]
-
CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. PubMed Central (PMC), National Institutes of Health. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
-
Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. MDPI. [Link]
-
Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. PubMed. [Link]
-
(PDF) Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. ResearchGate. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Human Metabolome Database. [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction between urea and nitrous acid produces [allen.in]
- 4. veeprho.com [veeprho.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Tizra Reader [library.scconline.org]
Ethylurea Safety Technical Support Center
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the safe handling of Ethylurea. This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring every procedure is a self-validating system for safety and experimental integrity. This compound is a valuable reagent, but its incomplete toxicological profile demands a cautious and informed approach.
Section 1: Core Hazard Profile & Physicochemical Data
Q: What are the primary hazards associated with this compound, and why does it require careful handling?
A: The primary documented hazards of this compound (CAS No. 625-52-5) are irritation to the skin, eyes, and respiratory tract.[1][2][3] However, the most critical piece of information is that its full toxicological properties have not been thoroughly investigated.[1] Furthermore, some suppliers classify it as a suspected germ cell mutagen (Category 2), indicating potential concern for heritable genetic damage.[4][5]
This lack of comprehensive data is the core reason for adopting stringent safety measures. As scientists, we must operate under the precautionary principle : treat substances with unknown long-term effects as potentially hazardous. It is also crucial to distinguish this compound from the structurally related N-Nitroso-N-ethylurea (ENU), a known potent carcinogen and mutagen.[6][7] Cross-contamination and misidentification must be rigorously avoided.
Key Data Summary Table
| Property | Value | Source |
| Chemical Formula | C₃H₈N₂O | [4] |
| Molecular Weight | 88.11 g/mol | [4][5] |
| Appearance | Very slightly beige crystals / Off-white to pale yellow solid | [1][8] |
| Melting Point | 90 - 95 °C (194 - 203 °F) | [4][5] |
| Flash Point | > 93 °C (> 199.4 °F) | [4][5] |
| Water Solubility | Soluble | [5][8] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatibles. | [1] |
| Incompatible Materials | Strong oxidizing agents | [4] |
Section 2: Personal Protective Equipment (PPE) Protocol
Q: What is the mandatory PPE for handling solid this compound and its solutions?
A: A multi-layered PPE approach is required to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact. The choice of PPE is a critical control measure, dictated by the principle of creating a barrier between the researcher and the chemical hazard.
Mandatory PPE Protocol
-
Eye and Face Protection:
-
Requirement: Wear ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles at all times.[1][4]
-
Causality: this compound is a solid that can easily form dust. Goggles provide a full seal around the eyes to protect against airborne particulates and accidental splashes, which could cause serious irritation.[2][3] A face shield worn over goggles is recommended when handling larger quantities or when there is a significant splash risk.[9]
-
-
Skin and Body Protection:
-
Requirement: Wear a fully buttoned, long-sleeved laboratory coat and disposable nitrile gloves.[1][4][10]
-
Causality: The lab coat protects against contamination of personal clothing. Nitrile gloves provide an effective barrier against skin contact, which can cause irritation.[2] It is critical to inspect gloves for tears before use and to remove them using the proper technique to avoid contaminating your hands. Always wash hands thoroughly after removing gloves.[1]
-
-
Respiratory Protection:
-
Requirement: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation.[1]
-
Causality: Inhalation may cause respiratory tract irritation.[1][2] Engineering controls like a fume hood are the primary line of defense. If engineering controls are insufficient to keep airborne concentrations low, a NIOSH-approved respirator must be used as part of a comprehensive respiratory protection program.[1][9]
-
Section 3: Safe Handling & Storage Procedures
Q: What are the standard operating procedures for handling and storing this compound to minimize exposure?
A: The key to safe handling is process control—minimizing dust generation and preventing the chemical from leaving its designated containment.
Step-by-Step Handling Protocol
-
Designate an Area: Clearly mark an area, preferably within a chemical fume hood, for handling this compound.[10] This prevents the spread of contamination to other parts of the laboratory.
-
Prepare the Work Surface: Before starting, cover the work surface with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill.
-
Weighing the Solid:
-
Perform all weighing operations on an anti-vibration table inside a fume hood or ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid. Avoid scooping actions that could create airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions:
-
Add the weighed this compound solid to the solvent slowly. Do not add solvent directly to the bulk solid container.
-
If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
-
Post-Handling:
-
Wipe down the spatula and any equipment used with a damp cloth, treating the cloth as contaminated waste.
-
Carefully remove and dispose of gloves and bench paper into a designated hazardous waste container.[10]
-
Wash hands thoroughly with soap and water.
-
Storage Protocol
-
Container: Always store this compound in its original, tightly sealed container.[1]
-
Location: Keep the container in a cool, dry, well-ventilated cabinet or storeroom designated for chemical reagents.[1]
-
Segregation: Store away from strong oxidizing agents to prevent potentially reactive mixtures.[4]
-
Inventory: Maintain an accurate chemical inventory to track usage and quantity on hand.
Section 4: Troubleshooting & Emergency Response
This section addresses specific issues you may encounter. Immediate and correct action is critical to mitigating harm.
FAQ: Accidental Exposures
-
Q: What is the first aid response for accidental skin or eye contact with this compound?
-
A: Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
A: Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
A: Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
A: Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
-
FAQ: Spill Management
-
Q: How do I handle a small, contained spill of solid this compound?
-
A: For a small spill (<5 grams) that is contained on the benchtop, laboratory personnel can manage the cleanup by following a strict protocol. The primary goal is to clean the spill without creating dust.
-
Workflow for a Small Solid this compound Spill
Caption: Workflow for cleaning a small, contained solid this compound spill.
FAQ: Waste Disposal
-
Q: What is the correct procedure for disposing of this compound waste?
-
A: Chemical waste generators are legally responsible for correctly identifying and disposing of hazardous waste.[1]
-
Collection: Collect all solid this compound waste, contaminated materials (like gloves, paper towels, weigh boats), and concentrated solutions in a dedicated, leak-proof container that is compatible with the waste.[10][11]
-
Labeling: The container must be sealed and clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[11] Do not use abbreviations.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[11]
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal according to institutional and regulatory guidelines.[11] Never dispose of this compound down the drain or in regular trash.
-
-
Section 5: Senior Scientist's Concluding Note
As professionals in drug development and research, our commitment to safety is paramount. The handling procedures for a substance like this compound, with its incompletely understood toxicological profile, should always be approached with a heightened sense of caution. The protocols outlined here are designed to be robust, but they are effective only when followed with diligence and a deep understanding of the "why" behind each step. Always review the most current Safety Data Sheet (SDS) before beginning work, and never hesitate to consult with your institution's safety officer if you have questions. Your safety, and the integrity of your research, depend on it.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. nj.gov [nj.gov]
- 7. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 625-52-5 [m.chemicalbook.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. research.columbia.edu [research.columbia.edu]
Validation & Comparative
The Unseen Tug-of-War: A Comparative Guide to Protein Denaturation by Ethylurea and Urea
For the researcher navigating the complex landscape of protein stability and folding, the choice of chemical denaturant is a critical decision that can profoundly influence experimental outcomes. Urea, a long-standing workhorse in the field, is often the default choice. However, its alkyl-substituted counterpart, ethylurea, presents a more potent alternative that warrants careful consideration. This guide provides an in-depth comparison of the denaturing effects of this compound and urea on proteins, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Fundamental Battleground: Mechanisms of Denaturation
Protein denaturation is a delicate dance between the native, folded state and the unfolded, denatured state. Chemical denaturants like urea and its derivatives tip this balance by altering the solvent environment and directly interacting with the protein.[1][2] The prevailing understanding of urea-induced denaturation involves a combination of direct and indirect mechanisms.
The Indirect Mechanism: Urea is believed to disrupt the hydrogen-bonding network of water.[3] This "chaotropic" effect weakens the hydrophobic interactions that are a primary driving force for protein folding, making it more favorable for nonpolar residues to be exposed to the solvent.[3][4]
The Direct Mechanism: Urea molecules can also interact directly with the protein. They can form hydrogen bonds with the peptide backbone and polar side chains, effectively competing with and disrupting the intramolecular hydrogen bonds that stabilize the native structure.[4][5] Furthermore, van der Waals interactions between urea and the protein, particularly with the backbone, contribute significantly to the denaturation process.[6]
The Ethyl Advantage: How a Small Addition Creates a More Potent Denaturant
The substitution of a hydrogen atom in urea with an ethyl group in this compound introduces a significant change in its physicochemical properties and, consequently, its denaturing capability. The ethyl group enhances the hydrophobic character of the molecule. This seemingly minor alteration has a cascading effect on its interaction with proteins.
Experimental studies on Ribonuclease A (RNase A) have demonstrated that the denaturing effectiveness of alkylureas increases with the size of the alkyl group.[7][8] This means that this compound is a more potent denaturant than urea. This increased potency can be attributed to a more pronounced disruption of the hydrophobic core of the protein. The ethyl group can more effectively interact with the nonpolar side chains that are typically buried within the protein's interior, further destabilizing the folded state.
Quantifying the Difference: A Look at the Experimental Data
The potency of a chemical denaturant is typically quantified by two key parameters obtained from denaturation curves: the C½ value and the m-value.
-
C½ (Midpoint of Denaturation): This is the denaturant concentration at which 50% of the protein is unfolded. A lower C½ value indicates a more potent denaturant.
-
m-value: This value represents the dependence of the free energy of unfolding on the denaturant concentration. A larger m-value generally corresponds to a greater change in the solvent-accessible surface area upon unfolding.[9]
While direct comparative studies providing C½ and m-values for this compound and urea on the same protein are not abundant in the readily available literature, the work by Poklar et al. (1999) on the thermal denaturation of RNase A in the presence of these denaturants provides compelling evidence of this compound's superior potency.[7][8] Their findings show that the thermal stability of RNase A decreases more significantly with increasing concentrations of this compound compared to urea. This indicates that at a given concentration, this compound has a stronger destabilizing effect.
Table 1: Comparative Physicochemical Properties of Urea and this compound
| Property | Urea | This compound |
| Molecular Formula | CH₄N₂O | C₃H₈N₂O |
| Molar Mass ( g/mol ) | 60.06 | 88.11 |
| Structure | NH₂-CO-NH₂ | CH₃CH₂-NH-CO-NH₂ |
| Key Difference | Two amino groups | One amino group and one ethylamino group |
| Relative Denaturing Potency | Less potent | More potent[7][8] |
Experimental Protocols for Assessing Denaturation
To empirically determine the denaturing effects of this compound and urea, researchers can employ a variety of biophysical techniques. The following are detailed protocols for three common methods.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins upon denaturation.
Experimental Workflow:
Caption: Workflow for a CD spectroscopy denaturation experiment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., phosphate buffer).
-
Prepare high-concentration stock solutions of urea and this compound in the same buffer.
-
Prepare a series of samples with a constant protein concentration and varying concentrations of either urea or this compound. Also, prepare corresponding buffer blanks.
-
-
Data Acquisition:
-
Equilibrate the samples and a buffer blank to the desired temperature in a CD spectropolarimeter.
-
Record the far-UV CD spectrum (typically from 200 to 250 nm) for each sample and blank.
-
-
Data Analysis:
-
Subtract the blank spectrum from each protein spectrum.
-
Monitor the change in the CD signal at a wavelength sensitive to secondary structure (e.g., 222 nm for α-helical proteins).
-
Plot the CD signal as a function of denaturant concentration.
-
Fit the resulting denaturation curve to a sigmoidal function to determine the C½ and m-value.
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein as it unfolds, providing thermodynamic parameters such as the melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Experimental Workflow:
Caption: Workflow for a DSC denaturation experiment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a series of protein samples at a constant concentration in buffer containing different concentrations of either urea or this compound.
-
For each protein sample, prepare a matching reference sample containing only the buffer and the corresponding denaturant concentration.
-
-
Data Acquisition:
-
Load the protein sample and its corresponding reference into the DSC instrument.
-
Perform a temperature scan over a range that encompasses the protein's unfolding transition (e.g., 20 to 100 °C).
-
-
Data Analysis:
-
The instrument software will generate a thermogram, which is a plot of the excess heat capacity as a function of temperature.
-
The peak of the thermogram corresponds to the melting temperature (Tm), and the area under the peak is the enthalpy of unfolding (ΔH).
-
Plot the Tm as a function of denaturant concentration to compare the destabilizing effects of urea and this compound.
-
Intrinsic Tryptophan Fluorescence Spectroscopy
This technique monitors changes in the local environment of tryptophan residues, which are often buried in the hydrophobic core of a folded protein and become exposed to the aqueous solvent upon unfolding.
Experimental Workflow:
Caption: Workflow for a fluorescence spectroscopy denaturation experiment.
Step-by-Step Protocol:
-
Sample Preparation:
-
Follow the same sample preparation steps as for CD spectroscopy.
-
-
Data Acquisition:
-
Equilibrate the samples to the desired temperature in a fluorometer.
-
Excite the tryptophan residues at approximately 295 nm and record the emission spectrum from approximately 300 to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength of maximum fluorescence emission for each sample. Unfolding typically results in a red-shift (shift to longer wavelengths) of the emission maximum.
-
Plot the wavelength of maximum emission as a function of denaturant concentration.
-
Fit the resulting denaturation curve to a sigmoidal function to determine the C½ and m-value.
-
Logical Framework for Denaturant Selection
The choice between this compound and urea should be guided by the specific goals of the experiment and the properties of the protein under investigation.
Caption: Decision framework for selecting between this compound and urea.
Conclusion: Making the Right Choice for Your Research
Both this compound and urea are valuable tools for probing the energetics of protein stability. The fundamental difference lies in their potency, with this compound demonstrating a clear advantage due to the enhanced hydrophobic character imparted by the ethyl group.[7][8] For highly stable proteins that require harsh conditions for unfolding, this compound can be a more effective choice, potentially achieving denaturation at lower concentrations and mitigating issues related to high viscosity or solubility limitations of the denaturant itself. Conversely, for less stable proteins or when a milder denaturant is desired, urea remains a reliable and well-characterized option.
Ultimately, the selection of the appropriate denaturant requires a thorough understanding of the protein of interest and the specific experimental question being addressed. By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more strategic decisions, leading to more robust and insightful experimental outcomes in the fascinating and critical field of protein science.
References
-
Poklar, N., Petrovčič, N., Oblak, M., & Vesnaver, G. (1999). Thermodynamic stability of ribonuclease A in alkylurea solutions and preferential solvation changes accompanying its thermal denaturation: a calorimetric and spectroscopic study. Protein Science, 8(4), 832-840. [Link]
-
Gordon, J. A., & Jencks, W. P. (1963). The relationship of structure to the effectiveness of denaturing agents for proteins. Biochemistry, 2, 47-57. [Link]
-
Poklar, N., Lah, N., Oblak, M., & Vesnaver, G. (1999). Thermodynamic stability of ribonuclease A at 25 degrees C in aqueous solutions of guanidine hydrochloride, urea and alkylureas. Acta Chimica Slovenica, 46(4), 565-577. [Link]
-
Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences, 100(9), 5142-5147. [Link]
- Pace, C. N., & Marshall, H. F. (1980). A comparison of the effectiveness of protein denaturants for β-lactoglobulin and ribonuclease. Archives of Biochemistry and Biophysics, 199(1), 270-276.
-
Courtenay, E. S., Capp, M. W., Saecker, R. M., & Record, M. T., Jr. (2000). Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model. Proteins, Suppl 4, 72-85. [Link]
-
Nozaki, Y., & Tanford, C. (1963). The solubility of amino acids and related compounds in aqueous urea solutions. The Journal of biological chemistry, 238, 4074-4081. [Link]
-
Kumar, R., & Kishore, N. (2014). Effect of urea and alkylureas on the stability and structural fluctuation of the M80-containing Ω-loop of horse cytochrome c. Biochimica et biophysica acta, 1844(5), 959-968. [Link]
-
Zhang, G., Zhou, H., & Bai, G. (2013). The structural basis of urea-induced protein unfolding in β-catenin. Acta crystallographica. Section D, Biological crystallography, 69(Pt 12), 2419-2426. [Link]
-
Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences of the United States of America, 100(9), 5142–5147. [Link]
-
Lindgren, M. (2010). On the Mechanism of Urea-Induced Protein Denaturation. DiVA portal. [Link]
-
Canchi, D. R., & García, A. E. (2010). Equilibrium study of protein denaturation by urea. Biophysical journal, 98(4), 634-643. [Link]
Sources
- 1. Equilibrium constants and free energies in unfolding of proteins in urea solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing the paradigm that the denaturing effect of urea on protein stability is offset by methylamines at the physiological concentration ratio of 2:1 (urea:methylamines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Chemical denaturation as a tool in the formulation optimization of biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equilibrium constants and free energies in unfolding of proteins in urea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Ethylurea's Mechanism in Protein Denaturation
For researchers, scientists, and drug development professionals, understanding the precise mechanism of protein denaturation is not merely an academic exercise; it is fundamental to drug formulation, stability testing, and the development of protein purification protocols. While urea is a universally employed chaotrope, its derivatives, such as ethylurea, present unique properties that warrant a deeper, more nuanced investigation.
This guide provides an in-depth technical framework for validating the mechanism of action of this compound as a protein denaturant. We will move beyond standard protocols to explore the causality behind experimental choices, enabling a robust, self-validating comparison against traditional denaturants like urea and the more potent guanidinium hydrochloride. Our objective is to elucidate how the addition of a simple ethyl group modifies the denaturation pathway, shifting the balance of interactions from the backbone-centric model of urea to a mechanism with a significant hydrophobic component.
The Prevailing Model: How Urea Denatures Proteins
To understand this compound, we must first establish a baseline with its parent molecule, urea. The denaturation mechanism of urea is generally accepted as a combination of two primary modes of action[1][2][3]:
-
Direct Interaction: Urea molecules directly interact with the protein. While it was once thought this was primarily through disrupting hydrophobic interactions, a significant body of evidence now suggests that the dominant favorable interaction is with the peptide backbone.[4][5] Through hydrogen bonding, urea effectively solvates the backbone, making the unfolded state more energetically favorable than the native, internally-bonded state.[6][7]
-
Indirect Mechanism: Urea alters the bulk water structure. By disrupting the hydrogen-bonding network of water, urea diminishes the hydrophobic effect, which is a primary driving force for protein folding.[1][2][3] This makes it less entropically costly for hydrophobic residues to become solvent-exposed.
Molecular dynamics simulations have visualized this process, showing an initial influx of water to the hydrophobic core, followed by urea, which then preferentially interacts with the protein backbone to stabilize the unfolded state.[1]
The this compound Hypothesis: A Shift Towards Hydrophobicity
The addition of an ethyl group to the urea molecule introduces a nonpolar, hydrophobic moiety. This seemingly minor chemical modification leads to a significant hypothesis: This compound-induced denaturation is driven by a modified mechanism that enhances direct interactions with hydrophobic and aromatic side chains, in addition to the established interactions with the peptide backbone.
Studies on alkylureas support this view. Research comparing urea, mthis compound, and this compound has shown that increasing the hydrophobicity of the urea derivative decreases the thermodynamic stability of proteins, suggesting the denaturation process involves the disturbance of hydrophobic interactions and hydrogen-bonding.[8] Furthermore, molecular docking simulations indicate that as the alkyl group on urea increases in size, the nature of its interactions with the protein changes.[8] Complementary studies on methylated urea derivatives have demonstrated that methylation leads to preferential interactions with aromatic side chains, with the affinity increasing with the number of methyl groups.[9]
Therefore, we propose a dual-action mechanism for this compound, which we can validate experimentally.
Caption: Proposed denaturation mechanisms of Urea vs. This compound.
Comparative Performance Data: this compound vs. Alternatives
The most direct way to compare the denaturing efficacy of this compound is to examine its effect on the thermodynamic stability of a model protein. The following data, derived from studies on the thermal unfolding of ferrocytochrome c, illustrates the comparative impact of urea and this compound.[8] The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, and a lower Tm indicates lower stability.
| Denaturant | Concentration (M) | Tm (°C) | ΔG°25°C (kJ/mol) |
| Buffer (Control) | 0.0 | 85.1 | 35.6 |
| Urea | 1.0 | 79.8 | 27.2 |
| 2.0 | 74.5 | 20.1 | |
| 3.0 | 69.2 | 13.8 | |
| This compound | 1.0 | 77.2 | 23.9 |
| 2.0 | 70.1 | 15.1 | |
| 3.0 | 63.0 | 7.5 |
Analysis of Data: The data clearly shows that on a molar basis, this compound is a more potent denaturant than urea. At each equivalent concentration, this compound causes a greater reduction in both the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG°), signifying it destabilizes the protein more effectively. This enhanced efficacy is consistent with the hypothesis of an additional, favorable interaction mechanism involving hydrophobic residues.
Experimental Validation Workflows
Caption: Overall experimental workflow for validating this compound's mechanism.
Protocol 1: Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for assessing thermal stability.[2] It directly measures the heat absorbed by a protein as it unfolds, providing the melting temperature (Tm) and the enthalpy of unfolding (ΔH).[9] By comparing the Tm of a model protein in buffer versus increasing concentrations of urea and this compound, we can directly quantify the destabilizing effect of each compound. A greater decrease in Tm per mole of denaturant for this compound would provide strong evidence of its superior denaturing capability.
Methodology:
-
Instrument Start-up: Power on the differential scanning calorimeter and pressurize the cells with nitrogen gas to prevent boiling at elevated temperatures, following the manufacturer's guidelines.[9]
-
Sample Preparation:
-
Prepare a stock solution of a model protein (e.g., hen egg-white lysozyme) at a concentration of 1-2 mg/mL in a suitable, degassed buffer (e.g., 50 mM Glycine-HCl, pH 2.5).
-
Prepare a series of samples containing a fixed protein concentration and varying final concentrations of this compound and urea (e.g., 0 M, 1 M, 2 M, 3 M).
-
Prepare a corresponding reference solution for each sample, containing the identical buffer and denaturant concentration but without the protein.
-
-
Data Acquisition:
-
Load the protein sample into the sample cell and the corresponding reference solution into the reference cell.
-
Set the thermal scan parameters. A typical scan would be from 20°C to 100°C at a rate of 1°C/min.
-
Perform an initial buffer-vs-buffer scan to establish a baseline, followed by the sample-vs-reference scans for each condition.
-
-
Data Analysis:
-
Subtract the buffer-vs-buffer baseline from the sample thermograms.
-
Fit the resulting data to a suitable model (e.g., a two-state unfolding model) using the instrument's software to determine the Tm (the peak of the endotherm) and the calorimetric enthalpy (ΔHcal, the area under the peak).
-
Plot Tm as a function of denaturant concentration for both urea and this compound to compare their effects.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy is highly sensitive to changes in protein secondary structure.[10][11] The far-UV CD spectrum provides a fingerprint of the protein's α-helical and β-sheet content. By monitoring the change in the CD signal at a characteristic wavelength (e.g., 222 nm for α-helices) as a function of denaturant concentration, we can generate an equilibrium unfolding curve. The midpoint of this transition (Cm) is another measure of denaturing potency. Comparing the Cm values for urea and this compound provides an orthogonal validation of the DSC results.
Methodology:
-
Sample Preparation:
-
Prepare samples as described for DSC, but at a lower protein concentration suitable for CD (typically 0.1-0.2 mg/mL).
-
Use a buffer that has low absorbance in the far-UV region (e.g., phosphate buffer). Note that Tris buffer can interfere with measurements.[12]
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 30 minutes.
-
Set the measurement parameters: Wavelength range (e.g., 250 nm to 200 nm), data pitch (1 nm), scan speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).
-
-
Data Acquisition:
-
Use a quartz cuvette with a suitable path length (e.g., 1 mm).
-
Measure a blank spectrum for each denaturant concentration (buffer + denaturant).
-
Measure the spectrum for each corresponding protein sample.
-
-
Data Analysis:
-
Subtract the appropriate blank spectrum from each sample spectrum.
-
Convert the raw ellipticity (millidegrees) to Mean Residue Ellipticity ([θ]).[11]
-
Plot [θ] at 222 nm as a function of denaturant concentration for both urea and this compound.
-
Fit the resulting sigmoidal curves to a two-state model to determine the Cm (denaturant concentration at the transition midpoint) for each compound.
-
Protocol 3: Intrinsic Tryptophan Fluorescence Spectroscopy
Causality: This technique probes the protein's tertiary structure. The fluorescence emission spectrum of tryptophan residues is extremely sensitive to the polarity of their local environment. In a folded protein, tryptophans are often buried in the hydrophobic core (a nonpolar environment), resulting in an emission maximum (λmax) around 330-340 nm. Upon unfolding, these residues become exposed to the polar aqueous solvent, causing a red-shift in the λmax to ~350-355 nm. If this compound interacts preferentially with hydrophobic/aromatic residues as hypothesized, we may observe a different unfolding transition or λmax shift compared to urea, providing evidence for a distinct mechanistic step.
Methodology:
-
Sample Preparation:
-
Prepare samples as for CD spectroscopy (protein concentration ~0.1-0.2 mg/mL). Ensure the buffer does not contain components that fluoresce in the relevant range.
-
-
Instrument Setup:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize interference from tyrosine.
-
-
Data Acquisition:
-
Record the fluorescence emission spectra from 310 nm to 400 nm for each sample.
-
-
Data Analysis:
-
For each spectrum, identify the wavelength of maximum emission (λmax).
-
Plot the λmax as a function of denaturant concentration for both urea and this compound.
-
Compare the shape and midpoint of the transition curves. A significant difference could indicate that this compound and urea affect the tertiary structure around tryptophan residues differently during the unfolding pathway.
-
Conclusion and Future Directions
The combined application of Differential Scanning Calorimetry, Circular Dichroism, and Intrinsic Fluorescence spectroscopy provides a robust, multi-faceted framework for validating the denaturation mechanism of this compound. By systematically comparing its effects on a model protein's thermodynamic stability, secondary structure, and tertiary structure against the well-characterized action of urea, researchers can build a compelling, data-driven case.
The expected outcome is a clear quantification of this compound's enhanced denaturing potency, supported by spectroscopic evidence suggesting a modified unfolding pathway. This validation is not only crucial for fundamental protein science but also has practical implications for industries where controlling protein stability is paramount. Further investigation using advanced techniques like NMR spectroscopy to map binding sites at the atomic level or molecular dynamics simulations could provide even deeper insights into the precise nature of this compound-protein interactions.[13]
References
-
Kumar, R., et al. (2014). Effect of urea and alkylureas on the stability and structural fluctuation of the M80-containing Ω-loop of horse cytochrome c. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(4), 826-834. [Link]
-
Ding, B., et al. (2018). Microscopic Insight into the Protein Denaturation Action of Urea and Its Methyl Derivatives. The Journal of Physical Chemistry Letters, 9(11), 2933–2940. [Link]
-
Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences, 100(9), 5142-5147. [Link]
-
Hua, L., et al. (2008). Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding. Proceedings of the National Academy of Sciences, 105(44), 16928-16933. [Link]
-
Sciencing. (2022). How Does Urea Denature Proteins? [Link]
-
Auton, M., & Bolen, D. W. (2007). Anatomy of energetic changes accompanying urea-induced protein denaturation. Proceedings of the National Academy of Sciences, 104(38), 15065-15068. [Link]
-
JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments. [Link]
-
Paci, E., & Karplus, M. (2010). Equilibrium study of protein denaturation by urea. Journal of the American Chemical Society, 132(7), 2338-2344. [Link]
-
Makhatadze, G. I., & Privalov, P. L. (1992). Protein interactions with urea and guanidinium chloride. A calorimetric study. Journal of Molecular Biology, 226(2), 491-505. [Link]
-
O'Brien, E. P., et al. (2011). Comment on “Urea-Mediated Protein Denaturation: A Consensus View”. The Journal of Physical Chemistry B, 115(5), 1143-1144. [Link]
-
Lund, M., & Jungwirth, P. (2008). On the Mechanism of Urea-Induced Protein Denaturation. DiVA portal. [Link]
-
Dias, C. L. (2017). Molecular interactions accounting for protein denaturation by urea. Digital Commons @ NJIT. [Link]
-
Graziano, G. (2019). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. MDPI. [Link]
-
MtoZ Biolabs. (n.d.). Exploring the Mysteries of Protein Denaturation: Characterization Methods and Technological Analysis. [Link]
-
G-Biosciences. (2018). Methods of Determining Protein Stability. [Link]
-
TA Instruments. (n.d.). Characterizing Protein stability by DsC. [Link]
-
Durrant, J. D., & McCammon, J. A. (2011). Molecular Dynamics Simulations and their relevance to drug discovery. BMC Biology, 9, 71. [Link]
-
Kumar, R., et al. (2014). Effect of urea and alkylureas on the stability and structural fluctuation of the M80-containing Ω-loop of horse cytochrome c. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(4), 826-834. [Link]
-
Ding, B., et al. (2018). Microscopic Insight into the Protein Denaturation Action of Urea and Its Methyl Derivatives. The Journal of Physical Chemistry Letters, 9(11), 2933–2940. [Link]
-
Bennion, B. J., & Daggett, V. (2003). The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences, 100(9), 5142-5147. [Link]
-
Hua, L., et al. (2008). Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding. Proceedings of the National Academy of Sciences, 105(44), 16928-16933. [Link]
Sources
- 1. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nutrisoil.com.au [nutrisoil.com.au]
- 3. sciencing.com [sciencing.com]
- 4. Anatomy of energetic changes accompanying urea-induced protein denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein interactions with urea and guanidinium chloride. A calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilibrium study of protein denaturation by urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of urea and alkylureas on the stability and structural fluctuation of the M80-containing Ω-loop of horse cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microscopic Insight into the Protein Denaturation Action of Urea and Its Methyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determining the conformational stability of a protein using urea denaturation curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethylurea and Other Short-Chain Alkylureas in Biological Systems: A Technical Guide
This guide provides a comprehensive comparative analysis of ethylurea and a selection of other short-chain alkylureas—mthis compound, propylurea, and tert-butylurea—within biological systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, mechanisms of action, metabolic fate, and cytotoxic profiles of these compounds. We will also contrast these simple alkylureas with their potent N-nitroso derivatives to highlight the profound impact of this chemical modification.
Introduction: The Biological Significance of Alkylureas
Urea and its derivatives are a ubiquitous class of organic compounds with diverse applications, from industrial feedstocks to key pharmacophores in medicinal chemistry.[1][2] Simple alkylureas, characterized by the substitution of one or more hydrogen atoms of the urea molecule with an alkyl group, are of particular interest due to their varying physicochemical properties and biological activities. While some serve as metabolic precursors or intermediates, others exhibit distinct toxicological profiles.[3] This guide aims to provide a comparative framework for understanding how the nature of the alkyl substituent—specifically, the progression from a methyl to a bulkier tert-butyl group—influences the biological behavior of these molecules.
Physicochemical Properties and Structure-Activity Relationships
The biological activity of a compound is intrinsically linked to its physicochemical properties. For short-chain alkylureas, the length and branching of the alkyl group significantly influence parameters such as lipophilicity, solubility, and steric hindrance, which in turn dictate their interactions with biological macromolecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Water Solubility |
| Mthis compound | C₂H₆N₂O | 74.08 | -1.4 | High |
| This compound | C₃H₈N₂O | 88.11 | -0.7 | Soluble[4] |
| Propylurea | C₄H₁₀N₂O | 102.13 | 0.1 | Moderately soluble |
| tert-Butylurea | C₅H₁₂N₂O | 116.16 | ~0.5 (estimated) | Appreciably soluble |
Data sourced from PubChem and other chemical databases.
As the alkyl chain length increases from methyl to propyl, the lipophilicity (indicated by LogP) increases. This trend generally correlates with increased membrane permeability and potentially stronger interactions with hydrophobic pockets in proteins. However, increased lipophilicity can also lead to decreased aqueous solubility, which can impact bioavailability.[1] The branched structure of tert-butylurea introduces steric bulk, which can influence its ability to bind to enzymes or receptors compared to its linear counterparts.
Comparative Cytotoxicity
The primary measure for comparing cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process (such as cell proliferation) by 50%. Lower IC50 values indicate higher cytotoxic potency.
A Note on Data Gaps: Direct, head-to-head IC50 values for mthis compound, this compound, propylurea, and tert-butylurea on a standardized cell line like HepG2 (a human liver cancer cell line commonly used in toxicology studies) are not consistently reported in publicly available databases. The PubChem BioAssay database, a repository for high-throughput screening data, contains numerous assays, but direct comparative data for this specific series of compounds is sparse.[5][6][7]
Based on general toxicological principles and Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, a slight increase in the toxicity of linear alkylureas may be expected with increasing alkyl chain length due to enhanced lipophilicity and membrane interactions. However, without direct experimental data, this remains a predictive assessment.
Mechanisms of Action: A Tale of Two Chemistries
The biological effects of alkylureas are dramatically altered by the presence or absence of a nitroso group. This distinction is critical for understanding their mechanisms of action.
Non-Nitrosated Alkylureas: Low Reactivity and Non-Genotoxic Effects
Simple alkylureas like this compound are generally considered to have low chemical reactivity and are not potent cytotoxic agents. Their biological effects are often subtle and may be related to:
-
Metabolic Conversion: They can serve as substrates for enzymes, leading to the formation of other metabolites that may have their own biological activities.
-
Enzyme Inhibition: While not extensively documented for these specific simple alkylureas, urea derivatives can act as enzyme inhibitors.[8] The mechanism often involves competitive or non-competitive binding to the active or allosteric sites of enzymes, disrupting their catalytic function.[9][10]
-
Disruption of Protein-Protein Interactions: The urea moiety is capable of forming hydrogen bonds, and in some contexts, urea derivatives can interfere with protein-protein interactions.
It is important to note that these compounds are not considered genotoxic (i.e., they do not directly damage DNA).
N-Nitroso Alkylureas: Potent Genotoxicity and Carcinogenicity
The introduction of a nitroso group transforms a relatively benign alkylurea into a potent DNA alkylating agent. N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (NMU) are well-characterized mutagens and carcinogens.
Their mechanism of action involves the spontaneous decomposition of the N-nitroso group to form highly reactive electrophilic species (carbocations). These electrophiles readily attack nucleophilic sites on DNA bases, leading to the formation of DNA adducts. The primary mutagenic lesion is the alkylation of the O⁶ position of guanine, which can lead to mispairing during DNA replication and result in G:C to A:T transition mutations. This DNA damage triggers cellular DNA damage response pathways, which can lead to cell cycle arrest, apoptosis, or, if the damage is not properly repaired, mutagenesis and carcinogenesis.
Figure 2: Workflow for the MTT cytotoxicity assay.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Principle: This assay determines the rate at which a compound is metabolized by liver enzymes, primarily CYPs. The disappearance of the parent compound over time is monitored.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Alkylurea compounds
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein) and the alkylurea compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent alkylurea at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.
-
Conclusion and Future Directions
This guide provides a comparative overview of this compound and other short-chain alkylureas in biological systems. A clear distinction emerges between the simple alkylureas and their N-nitroso counterparts. While the latter are potent genotoxic carcinogens with a well-defined mechanism of action, the former exhibit low acute toxicity and their biological effects are more subtle.
The influence of the alkyl chain length on properties such as lipophilicity, metabolic stability, and plasma protein binding follows predictable trends based on physicochemical principles. However, a significant gap exists in the literature regarding direct, quantitative comparative studies of the cytotoxicity and metabolism of these simple alkylureas.
Future research should focus on conducting head-to-head comparative studies to generate robust IC50 and metabolic stability data. Furthermore, investigations into the non-genotoxic mechanisms of action of simple alkylureas, including their potential to act as enzyme inhibitors or disrupt cellular signaling pathways, would provide a more complete understanding of their biological roles. Such studies will be invaluable for a more accurate risk assessment of these compounds and for guiding the design of new urea-based molecules in drug discovery.
References
-
Urea. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell... [Image]. Retrieved January 5, 2026, from [Link]
-
University of Surrey. (2018, June 22). A Study of Small Molecule-Protein Interactions: With Special Reference to the Plasma Protein Binding of Drugs. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem BioAssays. Retrieved January 5, 2026, from [Link]
-
PubMed. (n.d.). Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. Retrieved January 5, 2026, from [Link]
-
UreaKnowHow. (n.d.). "Urea," in: Ullmann's Encyclopedia of Industrial Chemistry. Retrieved January 5, 2026, from [Link]
- Wang, Y., & Bryant, S. H. (2011). PubChem's BioAssay Database.
- Kim, S., Thiessen, P. A., Bolton, E. E., Chen, J., Fu, G., Gindulyte, A., Han, L., He, J., He, S., Shoemaker, B. A., Wang, J., Yu, B., Zhang, J., & Bryant, S. H. (2016). PubChem BioAssay: 2017 update. Nucleic acids research, 45(D1), D955–D963.
-
National Center for Biotechnology Information. (n.d.). Propylurea. PubChem Compound Summary for CID 12303. Retrieved January 5, 2026, from [Link].
- D'Souza, A., Lau, C., & Black, D. S. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Journal of advances in medicine and medical research, 34(48), 1-10.
-
Plasma protein binding. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay. PubChem BioAssay. Retrieved January 5, 2026, from [Link]
-
PCC Group. (2025, January 22). Urea – applications, properties and significance in industry. Retrieved January 5, 2026, from [Link]
-
Turku PET Centre. (2008, April 2). Plasma protein binding in PET. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of Compound Binding to Plasma Proteins. Retrieved January 5, 2026, from [Link]
- Wang, Y., & Bryant, S. H. (2009). An overview of the PubChem BioAssay resource.
- Davis, A. P., Grondin, C. J., Johnson, R. J., Sciaky, D., McMorran, R., Wiegers, J., Wiegers, T. C., & Mattingly, C. J. (2021). The Comparative Toxicogenomics Database (CTD): update 2021. Nucleic acids research, 49(D1), D1138–D1143.
-
ResearchGate. (n.d.). Chemistry and Pharmacology of Alkylamides from Natural Origin. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Cytochrome P450 Enzymes Mechanism Based Inhibitors: Common Sub-Structures and Reactivity. Retrieved January 5, 2026, from [Link]
- Costantino, L., & Barlocco, D. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 25(23), 5648.
- F. Peter Guengerich. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 28(1), 21-27.
- Davis, A. P., Grondin, C. J., Johnson, R. J., Sciaky, D., McMorran, R., Wiegers, J., Wiegers, T. C., & Mattingly, C. J. (2023). Comparative Toxicogenomics Database (CTD): update 2023. Nucleic acids research, 51(D1), D1257–D1262.
- Neuvonen, P. J., Niemi, M., & Backman, J. T. (2020). Inhibition and induction of CYP enzymes in humans: an update. Naunyn-Schmiedeberg's archives of pharmacology, 393(10), 1817–1840.
-
PubMed. (n.d.). Rat liver-mediated metabolism of hydroxyurea to nitric oxide. Retrieved January 5, 2026, from [Link]
-
Aecetia. (2025, November 6). Urea Manufacturing Process Explained | How Urea Is Made In Industries. Retrieved January 5, 2026, from [Link]
-
Frontiers. (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Retrieved January 5, 2026, from [Link]
- Davis, A. P., Grondin, C. J., Johnson, R. J., Sciaky, D., McMorran, R., Wiegers, J., Wiegers, T. C., & Mattingly, C. J. (2019). The Comparative Toxicogenomics Database: update 2019. Nucleic acids research, 47(D1), D948–D954.
- Davis, A. P., Grondin, C. J., Johnson, R. J., Sciaky, D., McMorran, R., Wiegers, J., Wiegers, T. C., & Mattingly, C. J. (2025). Comparative Toxicogenomics Database's 20th anniversary: update 2025. Nucleic acids research, 53(D1), D1234–D1240.
-
PubMed. (n.d.). Comparative Toxicogenomics Database's 20th anniversary: update 2025. Retrieved January 5, 2026, from [Link]
-
Nature. (2020, November 26). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Retrieved January 5, 2026, from [Link]
-
Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved January 5, 2026, from [Link]
- Salehi, B., Sharopov, F., Martorell, M., Rajkovic, J., Adem, Ş., Martins, N., & Sharifi-Rad, J. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. Molecules (Basel, Switzerland), 25(19), 4565.
- Wang, Y., Zhang, Y., Chen, L., & Li, R. (2014). URD12: a urea derivative with marked antitumor activities. Oncology letters, 7(5), 1619–1622.
-
PubMed. (n.d.). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Retrieved January 5, 2026, from [Link]
-
Frontiers. (2017, January 30). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). The used cell lines with specific IC50 values. [Image]. Retrieved January 5, 2026, from [Link]
- F. Peter Guengerich. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 28(1), 21-27.
-
Jefferson Digital Commons. (2024, February 9). Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes. Retrieved January 5, 2026, from [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved January 5, 2026, from [Link]
- Martínez-Cardús, A., Martinez-Balibrea, E., & Bandrés, E. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 12(10), 2989.
- Hoek, J. B., & Taraschi, T. F. (1999). Cytotoxicity of short-chain alcohols. Annual review of pharmacology and toxicology, 39, 127–150.
-
PubMed. (n.d.). An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides. Retrieved January 5, 2026, from [Link]
-
PubMed. (n.d.). Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides. Retrieved January 5, 2026, from [Link]
-
PubMed. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved January 5, 2026, from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. The Biological Roles of Urea: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChem's BioAssay Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChem BioAssay: 2017 update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 10. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylurea vs. Other Hydrotropes: A Comparative Guide to Drug Solubilization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulation, enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) remains a critical challenge. Hydrotropy, a solubilization technique that employs specific agents to increase the solubility of solutes in water, offers a compelling alternative to more complex and potentially harsh methods. This guide provides an in-depth, objective comparison of ethylurea with other commonly used hydrotropes, supported by experimental data, to aid in the selection of the most effective solubilizing agent for your drug development needs.
The Principle of Hydrotropy: Beyond Simple Solubilization
Hydrotropy is a phenomenon where the addition of a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a poorly soluble compound.[1][2][3] Unlike surfactants, hydrotropes are typically smaller molecules and do not form well-defined micelles in the conventional sense. The mechanisms of hydrotropy are multifaceted and can vary between different agents, but generally involve:
-
Disruption of Water Structure: Some hydrotropes, like urea and its derivatives, are believed to disrupt the highly ordered hydrogen-bonding network of water. This creates a more disordered environment, reducing the energy required to create a cavity for the non-polar drug molecule.[4]
-
Molecular Aggregation and Complexation: Other hydrotropes, particularly aromatic ones like sodium benzoate and nicotinamide, can form non-stoichiometric, stacked aggregates that can encapsulate drug molecules through hydrophobic and π-π stacking interactions.[2][5][6] This effectively shields the hydrophobic drug from the aqueous environment.
The choice of hydrotrope is crucial, as their efficacy is highly dependent on the specific drug molecule. There is no universal hydrotrope, necessitating a screening process to identify the optimal agent for a given API.[7]
This compound: A Closer Look
This compound, a derivative of urea, has demonstrated significant potential as a hydrotropic agent. Its mechanism of action is primarily attributed to its ability to disrupt the structure of water, similar to its parent compound, urea.[8] The presence of the ethyl group, however, introduces a degree of hydrophobicity that can enhance its interaction with poorly soluble drugs.
Efficacy of this compound in Drug Solubilization
Experimental evidence has shown that the solubilizing effect of urea derivatives often increases with the hydrophobicity of the alkyl substituent. A study on the solubilization of the poorly soluble antihypertensive drug nifedipine demonstrated the following ranking of efficacy: Butylurea > This compound > Mthis compound > Urea.[8][9][10] This suggests that the ethyl group in this compound provides a favorable balance of hydrophilic and hydrophobic properties for interacting with certain drug molecules.
In a comparative study on solid dispersions of nifedipine, this compound was shown to be an effective carrier, leading to a higher dissolution rate of the drug compared to physical mixtures.[11][12]
Comparative Analysis: this compound vs. Other Common Hydrotropes
To provide a clear comparison, this section evaluates the performance of this compound against other widely used hydrotropes: sodium benzoate, sodium salicylate, and nicotinamide.
Mechanism of Action at a Glance
| Hydrotrope | Primary Mechanism of Action |
| This compound | Disruption of water's hydrogen-bonding network; weak self-aggregation.[8] |
| Sodium Benzoate | Formation of stacked aggregates that encapsulate drug molecules via hydrophobic and π-π interactions. |
| Sodium Salicylate | Molecular aggregation and potential for donor-acceptor type electrostatic interactions with the drug molecule.[1][3] |
| Nicotinamide | Self-association and non-stoichiometric accumulation around the drug molecule.[5][13][14] |
Quantitative Comparison of Solubilization Efficacy
The following tables summarize available experimental data on the solubility enhancement of various drugs by different hydrotropes.
Table 1: Solubility Enhancement of Nifedipine
| Hydrotrope | Concentration | Solubility Enhancement Factor | Reference |
| This compound | Not specified | Ranked higher than urea and mthis compound | [8][9] |
| Nicotinamide | Not specified | Effective solubilizer | [1] |
Table 2: Solubility Enhancement of Ibuprofen (mg/mL)
| Hydrotrope | 0.5 M | 1.0 M | 1.5 M | 2.0 M | Reference |
| Urea (as a proxy for this compound's class) | 2.237 | 8.443 | 15.984 | 29.047 | [4][15] |
| Sodium Benzoate | 2.273 | 8.745 | 16.084 | 30.047 | [4][16] |
Table 3: Solubility Enhancement of Ketoprofen
| Hydrotrope | Concentration | Solubility Enhancement Factor | Reference | | :--- | :--- | :--- | :--- | :--- | | Sodium Benzoate & Sodium Acetate (Mixed Hydrotropy) | Not specified | Up to 58-fold |[17][13] | | Sodium Citrate | Not specified | Significant enhancement |[7] |
Note: Direct data for this compound in ketoprofen solubilization was not found in the reviewed literature.
Practical Considerations: Advantages and Disadvantages
The selection of a hydrotrope extends beyond its solubilizing power. Practical aspects such as toxicity, cost, and formulation compatibility are critical.
| Hydrotrope | Advantages | Disadvantages |
| This compound | - Simple, small molecule.[18] - Effective for certain drugs like nifedipine.[11] - Part of the generally recognized as safe (GRAS) urea family. | - Requires high concentrations to be effective.[3] - Potential for decreased drug permeability at high concentrations. - Limited publicly available data on toxicity and regulatory status as a standalone excipient. |
| Sodium Benzoate | - Highly effective for a range of drugs.[16] - Well-established and widely used. - Cost-effective. | - Can have a salty or bitter taste. - Potential for nephrotoxicity at high doses. - Efficacy can be pH-dependent.[2] |
| Sodium Salicylate | - Strong solubilizing power for many compounds.[1][7] - Well-documented mechanism of action. | - Potential for pharmacological effects due to the salicylate moiety. - Efficacy can be influenced by pH.[2] |
| Nicotinamide | - Generally regarded as safe (GRAS). - Effective for a wide variety of drugs.[6] - Can exhibit a synergistic effect in mixed hydrotropy. | - Can be less effective than other hydrotropes for certain drugs. - Requires relatively high concentrations. |
Experimental Protocols
A standardized approach is crucial for accurately assessing and comparing the efficacy of different hydrotropes.
Workflow for Evaluating Hydrotropic Solubilization
Sources
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. nveo.org [nveo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Urea Crystalline (USP, BP, Ph. Eur.) Pharma Grade Excipient | Clyzo [clyzo.com]
- 7. One moment, please... [biointerfaceresearch.com]
- 8. wjpps.com [wjpps.com]
- 9. researchgate.net [researchgate.net]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Urea | Pharma Excipients | News | Suppliers | Prices [pharmacompass.com]
- 12. Enhancing Ketoprofen Solubility: A Strategic Approach Using Solid Dispersion and Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. jocpr.com [jocpr.com]
- 15. drugpatentwatch.com [drugpatentwatch.com]
- 16. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 17. Enhancing Ketoprofen Solubility: A Strategic Approach Using Solid Dispersion and Response Surface Methodology | Bentham Science [eurekaselect.com]
- 18. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethylurea Quantification
In the landscape of pharmaceutical development and safety assessment, the accurate quantification of small molecules like Ethylurea is paramount. This compound, a known metabolite and potential impurity of certain active pharmaceutical ingredients (APIs), requires rigorous analytical oversight. This guide provides an in-depth comparison of analytical methodologies for this compound quantification and a detailed framework for their cross-validation, ensuring data integrity and regulatory compliance. Our focus is on providing researchers, scientists, and drug development professionals with the expertise to select and validate appropriate analytical methods for their specific needs.
The Critical Need for Robust this compound Quantification
This compound can be present in pharmaceutical products as a manufacturing intermediate, a degradation product, or a metabolite. Its potential toxicological properties necessitate sensitive and accurate monitoring. The choice of an analytical method can significantly impact the reliability of these measurements, making the validation and potential cross-validation between different techniques a critical step in the analytical workflow.
A Comparative Overview of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] Typically, a reversed-phase C18 column is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1][2]
-
Principle: Separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
-
Detection: Ultraviolet (UV) detection is common for ureas, often monitored around 210-230 nm.[1][3] For compounds lacking a strong chromophore, derivatization with agents like xanthydrol can be employed to enhance UV detection or enable fluorescence detection.[4]
-
Advantages: Robust, reliable, and widely available instrumentation. Simple mobile phases can often be used.[3]
-
Limitations: Lower sensitivity and specificity compared to mass spectrometry-based methods. Potential for interference from co-eluting matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)
While this compound's thermal lability can be a concern for GC analysis, with proper derivatization, GC-MS can be a powerful tool.[1] Derivatization is often necessary to increase the volatility and thermal stability of the analyte.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase. The separated components are then detected by a mass spectrometer.
-
Derivatization: Silylation reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) can be used.[5] Another approach involves enzymatic conversion of urea to ammonia, which is then derivatized.[6]
-
Advantages: High chromatographic efficiency and excellent sensitivity and specificity provided by the mass spectrometric detector.
-
Limitations: The need for derivatization adds complexity and potential for variability to the sample preparation process. Not suitable for non-volatile or highly polar compounds without derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of trace-level impurities and metabolites in complex matrices due to its superior sensitivity and selectivity.[7][8][9]
-
Principle: Combines the separation power of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.
-
Advantages: High sensitivity (often to the picogram or femtogram level), exceptional specificity through selected reaction monitoring (SRM), and the ability to analyze complex samples with minimal cleanup.[7][8]
-
Limitations: Higher cost of instrumentation and maintenance. Potential for matrix effects (ion suppression or enhancement) that need to be carefully evaluated and controlled.
The Imperative of Cross-Validation
When an established analytical method is replaced by a new one, or when data from different analytical methods needs to be compared, a cross-validation study is essential. This process demonstrates that the two methods are in agreement and produce comparable results. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on the validation of analytical procedures, which form the basis for cross-validation protocols.[10][11][12][13][14][15][16]
The objective of cross-validation is to ensure the integrity of data throughout the lifecycle of a drug product, especially when methods are transferred between laboratories or updated with new technology.[17][18]
Cross-Validation Workflow
A typical cross-validation workflow involves a systematic comparison of the performance characteristics of the two methods.
Caption: A streamlined workflow for the cross-validation of two analytical methods.
Performance Characteristics for Comparison
The core of a cross-validation study is the direct comparison of key analytical performance parameters as defined by ICH Q2(R2).[10][13][19]
| Performance Characteristic | HPLC-UV | LC-MS/MS | Acceptance Criteria for Cross-Validation |
| Specificity/Selectivity | Moderate | High | No significant interferences at the retention time of this compound in either method. |
| Linearity (r²) | > 0.995 | > 0.998 | The slopes and intercepts of the calibration curves should be statistically equivalent. |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | The range of the new method should encompass the intended concentration range. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | The mean recovery of spiked samples should be within ±5% for both methods. |
| Precision (%RSD) | < 5% | < 3% | The relative standard deviation for replicate measurements should not differ by more than a predefined factor (e.g., 2). |
| Limit of Quantification (LOQ) (µg/mL) | 1 | 0.01 | The LOQ of the new method should be appropriate for the intended purpose. |
Note: The values presented in the table are illustrative and should be established based on the specific application and regulatory requirements.
Experimental Protocols for Cross-Validation
The following are detailed, step-by-step methodologies for conducting a cross-validation study between an existing HPLC-UV method and a new LC-MS/MS method for this compound quantification in a drug substance.
Protocol for Specificity
-
Preparation of Samples:
-
Prepare a blank sample (matrix without this compound).
-
Prepare a sample of the drug substance known to be free of this compound.
-
Prepare a sample of the drug substance spiked with this compound at the target concentration.
-
Prepare samples of known related substances and potential impurities.
-
-
Analysis:
-
Inject and analyze all prepared samples using both the HPLC-UV and LC-MS/MS methods.
-
-
Evaluation:
-
In the chromatograms of the blank and placebo samples, ensure no interfering peaks are observed at the retention time of this compound.
-
The peak for this compound should be spectrally pure (for HPLC-UV with a diode array detector) and have the correct mass transitions (for LC-MS/MS).
-
Protocol for Linearity
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected concentration range for both methods.
-
-
Analysis:
-
Inject each calibration standard in triplicate using both analytical methods.
-
-
Evaluation:
-
Construct a calibration curve by plotting the peak area versus concentration for each method.
-
Perform a linear regression analysis and determine the coefficient of determination (r²), slope, and y-intercept.
-
The r² should be ≥ 0.995.
-
A statistical comparison of the slopes and intercepts should be performed (e.g., using a t-test).
-
Protocol for Accuracy and Precision
-
Preparation of Samples:
-
Spike the drug substance matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
-
Analysis:
-
Analyze all nine samples using both the HPLC-UV and LC-MS/MS methods.
-
-
Evaluation:
-
Accuracy: Calculate the percent recovery for each sample. The mean recovery should be within a predefined range (e.g., 98-102%).
-
Precision (Repeatability): Calculate the relative standard deviation (%RSD) for the triplicate measurements at each concentration level for both methods. The %RSD should be ≤ 2%.
-
Intermediate Precision: If required, repeat the analysis on a different day with a different analyst and/or instrument.
-
Logical Relationships in Method Validation
The various performance characteristics of an analytical method are interconnected. Understanding these relationships is crucial for designing an efficient validation or cross-validation study.
Caption: Interdependencies of key analytical method validation parameters.
Conclusion and Recommendations
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the analysis, including the expected concentration levels, the complexity of the sample matrix, and the available instrumentation. While HPLC-UV offers a robust and cost-effective solution, LC-MS/MS provides unparalleled sensitivity and specificity, making it ideal for trace-level analysis.
Regardless of the chosen method, a thorough validation is non-negotiable. In scenarios requiring a change in methodology or a comparison of data from different techniques, a well-designed cross-validation study is imperative to ensure data consistency and regulatory compliance. By following the principles outlined in this guide and adhering to regulatory guidelines, researchers can confidently generate reliable and defensible analytical data for this compound.
References
- Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). - DTIC. (n.d.).
-
Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethylene urea on Newcrom R1 HPLC column. Retrieved from [Link]
-
Deutsche Forschungsgemeinschaft. (2021). Ethylenebis(dithiocarbamates) and ethylenethiourea – Determination of ethylenethiourea in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety, 6(2), Doc039. [Link]
-
European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 7). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Bowen, C., & Licea-Perez, H. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B, 917-918, 24–29. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents. (n.d.).
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ResearchGate. (n.d.). I'm interested to quantify Urea by HPLC method, reversed phase conditions are preferable. Is there a good method suited for urea? Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
D'Elia, M., et al. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Frontiers in Chemistry, 10, 869431. [Link]
-
Bioanalysis Zone. (2013, March 12). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC- AppNote. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Belame, A., et al. (2015). Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol. Journal of Pharmaceutical and Biomedical Analysis, 111, 243–248. [Link]
-
ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Retrieved from [Link]
-
Reddit. (2024, June 3). Can Urea & Kaolin be tested in GCMS? Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Development of Analytical Procedures for the Determination of Urea From Urea Manufacturing Facilities: Evaluation Test Report: Agrico Chemical Company, Blytheville, Arkansas. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Analysis of Urea. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote [mtc-usa.com]
- 4. Determination of hydroxyurea in human plasma by HPLC-UV using derivatization with xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair [frontiersin.org]
- 6. CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method - Google Patents [patents.google.com]
- 7. series.publisso.de [series.publisso.de]
- 8. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. researchgate.net [researchgate.net]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of the Teratogenic Properties of Ethylurea and Methylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of the teratogenic properties of two alkylating agents: N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU). It is crucial to note that while Ethylurea and Mthis compound themselves are not considered teratogenic, their N-nitroso derivatives, ENU and MNU, are potent developmental toxicants. This guide will delve into their mechanisms of action, comparative teratogenic potency, the spectrum of induced malformations, and detailed experimental protocols for their assessment. This information is intended to assist researchers in making informed decisions in preclinical drug development and toxicological studies.
Introduction: The Significance of N-Nitroso Compounds in Developmental Toxicology
N-nitroso compounds are a class of chemicals characterized by a nitroso group (-N=O) bonded to a nitrogen atom. Both ENU and MNU are direct-acting alkylating agents, meaning they do not require metabolic activation to exert their genotoxic effects. Their ability to transfer ethyl (in the case of ENU) or methyl (in the case of MNU) groups to nucleophilic sites on DNA is the primary driver of their mutagenic, carcinogenic, and teratogenic properties.[1][2] Understanding the differential teratogenic potential of these closely related compounds is critical for risk assessment and for elucidating the fundamental mechanisms of developmental toxicity.
Mechanism of Teratogenicity: DNA Alkylation and its Developmental Consequences
The teratogenicity of both ENU and MNU stems from their ability to alkylate DNA bases within embryonic cells. This covalent modification of DNA can lead to a cascade of adverse events, including mutations, chromosomal aberrations, and ultimately, cell death or dysfunction in developing tissues.
The primary mechanism involves the transfer of the ethyl group from ENU or the methyl group from MNU to various nucleophilic sites on DNA bases. While both compounds alkylate DNA, there are key differences in their reactivity and the persistence of the resulting DNA adducts. Notably, ethyl-DNA adducts induced by ENU tend to persist longer than the methyl-DNA adducts from MNU.[3] This difference in repair efficiency may contribute to variations in their mutagenic and teratogenic profiles.
The alkylation of DNA can disrupt normal gene transcription and replication, leading to apoptosis (programmed cell death) in rapidly proliferating embryonic tissues.[4] This is particularly detrimental during organogenesis, a critical window of development where precise cell proliferation, differentiation, and migration are essential for forming complex structures. The specific types of malformations observed often correlate with the developmental stage at the time of exposure.
Caption: Mechanism of ENU/MNU Teratogenicity.
Comparative Teratogenic Potency and Spectrum of Malformations
Experimental evidence from animal studies, primarily in rodents, indicates that N-methyl-N-nitrosourea (MNU) is a more potent teratogen than N-ethyl-N-nitrosourea (ENU) .[5] This is in contrast to their mutagenic effects in certain cell types, where ENU can be more potent.[2]
Quantitative Comparison
| Feature | N-ethyl-N-nitrosourea (ENU) | N-methyl-N-nitrosourea (MNU) | Reference |
| Relative Teratogenic Potency | Less potent | More potent | [5] |
| Embryolethality | Lower at equimolar doses | Higher at equimolar doses | [5] |
Spectrum of Induced Malformations
Both ENU and MNU induce a wide range of developmental abnormalities, with the specific defects being highly dependent on the dose and the gestational day of administration.
N-ethyl-N-nitrosourea (ENU) is known to induce a variety of malformations, including:
-
Central Nervous System (CNS): Microencephaly (abnormally small brain) is a prominent finding, with the severity depending on the timing of exposure.[4][6]
-
Craniofacial: Cleft lip and jaw have been observed, particularly with exposure during early organogenesis.[3]
-
Skeletal: Ectrodactyly (absence of digits) and curved caudal vertebrae are common skeletal anomalies.[4]
N-methyl-N-nitrosourea (MNU) also causes a broad spectrum of defects, often with greater severity at comparable doses:
-
Central Nervous System (CNS): Induces complex malformations including microencephaly, hydrocephalus (accumulation of fluid in the brain), and defects of the septum pellucidum and corpus callosum.[7]
-
Skeletal: A wide array of skeletal abnormalities are reported, including micrognathia (small jaw), aplasia of the zygomatic bone, hypoplasia of the clavicle and scapula, and limb deformities such as micromelia (abnormally small limbs), syndactyly (fused digits), and polydactyly (extra digits).[7]
-
Other: Cleft palate is also a frequently observed malformation.[7]
Experimental Protocols for Assessing Teratogenicity
The assessment of teratogenic potential relies on well-defined in vivo and in vitro experimental models. The choice of model and protocol depends on the specific research question, ranging from hazard identification to detailed mechanistic studies.
In Vivo Teratogenicity Study in Rodents (Rat Model)
This protocol is based on established guidelines for developmental toxicity studies, such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guideline 414.[8][9]
Objective: To determine the teratogenic potential of a test compound following administration to pregnant rats during the period of organogenesis.
Materials:
-
Time-mated pregnant rats (e.g., Sprague-Dawley or Wistar strain)
-
Test compound (ENU or MNU)
-
Vehicle for dosing (e.g., saline, corn oil)
-
Standard laboratory animal housing and care facilities
-
Surgical instruments for caesarean section
-
Fixatives (e.g., Bouin's solution, 70% ethanol)
-
Stains for skeletal evaluation (e.g., Alizarin Red S, Alcian Blue)
-
Dissecting microscope
Procedure:
-
Animal Acclimation and Mating: Acclimate virgin female rats to the laboratory conditions. Mate females with proven fertile males. The day a vaginal plug or sperm is observed is designated as Gestational Day (GD) 0.
-
Dose Preparation and Administration: Prepare fresh solutions of ENU or MNU in the chosen vehicle immediately before use due to their instability. Administer the test compound, typically by intraperitoneal (i.p.) injection or oral gavage, to groups of pregnant rats on specific days of gestation. For example, a single dose on GD 9, 10, 11, 12, or 13 is often used to target different stages of organogenesis.[7][10] A control group receiving only the vehicle is essential. At least three dose levels of the test compound should be used to establish a dose-response relationship.[8]
-
Maternal Monitoring: Observe the dams daily for clinical signs of toxicity, and record body weight and food consumption throughout the gestation period.
-
Caesarean Section and Fetal Examination: On GD 20 (one day before expected parturition), euthanize the dams and perform a caesarean section.
-
Uterine Examination: Record the number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses.
-
External Fetal Examination: Weigh and sex each fetus. Examine each fetus for external malformations.
-
Visceral and Skeletal Examination: Approximately half of the fetuses from each litter are processed for visceral examination, often involving fixation in Bouin's solution and subsequent dissection or sectioning.[11] The remaining half are processed for skeletal examination using staining techniques like Alizarin Red S and Alcian Blue to visualize bone and cartilage, respectively.[12][13]
Caption: In Vivo Teratogenicity Workflow.
In Vitro Whole Embryo Culture (WEC) Assay
The WEC assay offers a valuable alternative to in vivo studies, allowing for the direct assessment of a compound's effects on embryonic development in a controlled environment, free from maternal metabolic influences.[1][14]
Objective: To evaluate the direct teratogenic and embryotoxic effects of ENU or MNU on post-implantation rodent embryos.
Materials:
-
Time-mated pregnant rats or mice (e.g., GD 9.5 for rats, GD 8.5 for mice)
-
Sterile dissection tools
-
Culture medium (typically heat-inactivated rat serum)
-
Roller culture apparatus
-
Incubator with controlled temperature (37°C) and gas mixture (e.g., 5% O₂, 5% CO₂, 90% N₂)
-
Test compound (ENU or MNU) and vehicle
-
Dissecting microscope
Procedure:
-
Embryo Explantation: Euthanize pregnant rodents on the appropriate gestational day. Dissect the uterus and isolate the decidual swellings. Under a dissecting microscope, carefully dissect the embryos, leaving the yolk sac and amnion intact.
-
Culture Preparation: Place individual embryos in culture bottles containing the prepared culture medium.
-
Compound Exposure: Add the test compound (ENU or MNU) dissolved in a suitable vehicle to the culture medium at various concentrations. A vehicle control group is essential.
-
Incubation: Place the culture bottles in a roller culture apparatus within the incubator. The rolling action ensures adequate mixing and gas exchange. The culture period is typically 24-48 hours.
-
Embryo Assessment: At the end of the culture period, remove the embryos and assess them under a dissecting microscope for various developmental endpoints, including:
-
Viability: Presence of a heartbeat.
-
Growth: Crown-rump length, somite number.
-
Morphology: Closure of the neural tube, development of optic and otic vesicles, heart morphology, and presence of any malformations. A scoring system is often used to quantify developmental progress.
-
Conclusion
The N-nitroso derivatives of this compound and Mthis compound, namely ENU and MNU, are potent teratogens that induce a range of severe congenital malformations, primarily through their action as DNA alkylating agents. Comparative studies indicate that MNU is a more potent teratogen than ENU in rodent models. The choice of experimental model, whether in vivo or in vitro, depends on the specific research objectives, with both approaches providing valuable insights into the developmental toxicity of these compounds. A thorough understanding of their teratogenic properties and the methodologies for their assessment is crucial for professionals in drug development and toxicology to ensure the safety of new chemical entities.
References
- W. J. P. F. G. A. K. J. G. W. F. G. J. L. J. L. P. J. W. J. P. F. G. A. K. J. G. W. F. G. J. L. J. L. (1978). N-ethyl-N-nitrosourea-induced teratogenesis of brain in the rat. A cellular and cytoarchitectural analysis of the neocortex. Journal of the Neurological Sciences, 39(1), 111–122.
- Stuckhardt, J. L., & Poppe, S. M. (1984). Fresh visceral examination of rat and rabbit fetuses used in teratogenicity testing. Teratogenesis, Carcinogenesis, and Mutagenesis, 4(2), 181–188.
- Alexandrov, V. A. (1976). [Induction of malformations by N-methyl-N-nitrosourea (MNU) (author's transl))].
- Wada, A., Sato, M., Takashima, H., & Nagao, T. (1994). Congenital malformations in the offspring of male mice treated with ethylnitrosourea at the embryonic stage. Teratogenesis, Carcinogenesis, and Mutagenesis, 14(6), 271–279.
- Ohnishi, M. (1989). Craniofacial malformations induced by N-ethyl-N-nitrosourea in rat embryos in vivo and in vitro. Kobe Journal of Medical Sciences, 35(3), 155–169.
- Russell, L. B., Hunsicker, P. R., Cacheiro, N. L., Bangham, J. W., Russell, W. L., & Shelby, M. D. (1999). Comparison of the genetic effects of equimolar doses of ENU and MNU: While the chemicals differ dramatically in their mutagenicity in stem-cell spermatogonia, both elicit very high mutation rates in differentiating spermatogonia. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 429(2), 125–142.
- OECD. (2001). Test No. 414: Prenatal Developmental Toxicity Study. OECD Publishing.
- Seegmiller, R. E., & Knudsen, T. B. (2019). Assessment of Gross Fetal Malformations: The Modernized Wilson Technique and Skeletal Staining. In Teratogenicity Testing (pp. 371-388). Humana, New York, NY.
- de Castro, U. G. M., de Oliveira, A. C., de Castro, L. C., & de Mello, M. A. R. (2011). A model for the study of skeletal anomalies in rat fetuses. International Journal of Morphology, 29(4), 1185-1190.
- Allais, L., & Perin, F. (2013). Skeletal Examination by Alizarin Staining. In Teratogenicity Testing (pp. 221-230). Humana Press, Totowa, NJ.
- Rosario Fernández, L. A., & Arencibia Arrebola, D. F. (2003).
- Sadler, T. W., & Warner, C. W. (1982). Whole Embryo Culture: A Screening Technique for Teratogens?. Teratogenesis, Carcinogenesis, and Mutagenesis, 2(3-4), 243-253.
- Medcalf, A. S., & Wade, M. H. (1983). Comparison of mutagenicity of N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea in human diploid fibroblasts. Carcinogenesis, 4(1), 115–118.
- Katayama, K., Ishigami, N., Suzuki, M., Ohtsuka, R., Kiatipattanasakul, W., Nakayama, H., & Doi, K. (2000). Teratologic studies on rat perinates and offspring from dams treated with ethylnitrosourea (ENU). Experimental Animals, 49(3), 181–187.
- Winn, L. M., & Hales, B. F. (2019). Mouse Whole Embryo Culture. In Teratogenicity Testing (pp. 187-194). Humana, New York, NY.
- Karabulut, A. K., & Ulger, H. (2024). Developmental Toxicity Using the Rat Whole Embryo Culture. In Teratogenicity Testing (pp. 201-215). Humana, New York, NY.
- Katayama, K., Ishigami, N., Suzuki, M., Ohtsuka, R., Kiatipattanasakul, W., Nakayama, H., & Doi, K. (2000). Teratologic studies on rat perinates and offspring from dams treated with ethylnitrosourea (ENU). Profiles RNS.
- Webster, W. S. (1997). A review of the contribution of whole embryo culture to the determination of hazard and risk in teratogenicity testing. Toxicology in Vitro, 11(5), 641–648.
- Warner, C. W., Sadler, T. W., Shockey, J., & Smith, M. K. (1983). Rodent whole-embryo culture as a teratogen screening method. Annals of the New York Academy of Sciences, 407(1), 291-301.
- Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals.
- Platzek, T., & Bochert, G. (1989). Abnormal development of mouse embryos exposed to methylnitrosourea before implantation. Reproductive Toxicology, 3(1), 27-31.
- Tsubura, A., Yoshizawa, K., Kuwata, M., & Uehara, N. (2009). N-methyl-N-nitrosourea-induced retinal degeneration in mice is independent of the p53 gene. Molecular Vision, 15, 2791–2797.
- Giavini, E. (2006). Testing for teratogenicity: the current situation in Europe.
- Giavini, E. (2006). Testing for teratogenicity: the current situation in Europe.
- OECD. (2018). Test No. 414: Prenatal Developmental Toxicity Study. OECD Publishing.
- Russell, W. L., Kelly, E. M., Hunsicker, P. R., Bangham, J. W., Maddux, S. C., & Phipps, E. L. (1979). Specific-locus test shows ethylnitrosourea to be the most potent mutagen in the mouse. Proceedings of the National Academy of Sciences, 76(11), 5818-5819.
- Uehara, N., Tsubura, A., & Morii, S. (1992). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. Japanese Journal of Cancer Research, 83(11), 1169-1173.
- FAO. (n.d.). Reproductive toxicity – developmental studies (teratogenicity) (two species).
- Tsubura, A., Uehara, N., & Morii, S. (2011). Animal Models of N-Methyl-N-nitrosourea-induced Mammary Cancer and Retinal Degeneration with Special Emphasis on Therapeutic Trials. In Vivo, 25(1), 11-22.
- Yoshizawa, K., Oishi, Y., Tsubura, A., & Uehara, N. (2016). Susceptibility to N-methyl-N-nitrosourea-induced retinal degeneration in different rat strains.
- Daston, G. P., & Chapin, R. E. (2016). Numeric Estimates of Teratogenic Severity from Embryo-Fetal Developmental Toxicity Studies. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 107(1), 1-13.
- ACOG Committee on Practice Bulletins—Obstetrics. (2018). ACOG Committee Opinion No. 743: Low-Dose Aspirin Use During Pregnancy. Obstetrics and Gynecology, 132(1), e44-e52.
- Nakhai-Pour, H. R., Broy, P., & Bérard, A. (2010). Major malformations after first-trimester exposure to aspirin and NSAIDs. Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews.
- Wang, H., Zhang, M., Xu, Y., Li, Y., Chen, X., Zhang, J., ... & Wang, H. (2025). Effects of prenatal azithromycin exposure at different stages, doses, and treatment durations on placental development and function in mice. Placenta, 154, 102710.
- Pennell, P. B., French, J. A., May, R. C., Velez-Ruiz, N., Turnbull, J., La Neve, A., ... & L'Hernault, S. (2024). Teratogenesis, Perinatal, and Neurodevelopmental Outcomes After In Utero Exposure to Antiseizure Medication: Practice Guideline From the AAN, AES, and SMFM. Neurology, 102(9), e208139.
- Chen, Y., Wu, R., Lin, L., Chen, X., Li, C., Yi, X., & Zhang, S. (2022). Effect of low dose aspirin application during pregnancy on fetal congenital anomalies. BMC Pregnancy and Childbirth, 22(1), 1-8.
- Jacob, S., & Hickenbottom, S. (2012). Management of myasthenia gravis during pregnancy. Annals of Indian Academy of Neurology, 15(3), 183.
- Källén, B. (2007). Use of anti-asthmatic drugs during pregnancy. 3. Congenital malformations in the infants. European Journal of Clinical Pharmacology, 63(4), 383-388.
- Kumar, S., & Singh, S. (2025). Karaya and Its Derivatives as Potential Excipient in Pharmaceutical Industry: Preparation, Methods and Characteristics. International Journal of Pharmaceutical Sciences and Nanotechnology, 18(1), 1-10.
Sources
- 1. Whole embryo culture: a screening technique for teratogens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the genetic effects of equimolar doses of ENU and MNU: while the chemicals differ dramatically in their mutagenicity in stem-cell spermatogonia, both elicit very high mutation rates in differentiating spermatogonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Teratologic studies on rat perinates and offspring from dams treated with ethylnitrosourea (ENU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the genetic effects of equimolar doses of ENU and MNU: While the chemicals differ dramatically in their mutagenicity in stem-cell spermatogonia, both elicit very high mutation rates in differentiating spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-ethyl-N-nitrosourea-induced teratogenesis of brain in the rat. A cellular and cytoarchitectural analysis of the neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Induction of malformations by N-methyl-N-nitrosourea (MNU) (author's transl))] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Congenital malformations in the offspring of male mice treated with ethylnitrosourea at the embryonic stage [pubmed.ncbi.nlm.nih.gov]
- 11. Fresh visceral examination of rat and rabbit fetuses used in teratogenicity testing. | Semantic Scholar [semanticscholar.org]
- 12. Assessment of Gross Fetal Malformations: The Modernized Wilson Technique and Skeletal Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Skeletal Examination by Alizarin Staining | Springer Nature Experiments [experiments.springernature.com]
- 14. A review of the contribution of whole embryo culture to the determination of hazard and risk in teratogenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico Evaluation of Novel Ethylurea Derivatives
This guide provides a comprehensive framework for the in silico evaluation and comparison of ethylurea and its derivatives, tailored for researchers, scientists, and drug development professionals. We will navigate the rationale behind computational experimental design, offering detailed, field-proven protocols for predictive modeling of biological activity and pharmacokinetic properties. This document is structured to provide not just procedural steps, but the scientific reasoning that underpins them, ensuring a robust and self-validating approach to computational drug discovery.
Introduction: The Rationale for In Silico First Screening
In modern drug discovery, the "fail early, fail cheap" paradigm is a strategic imperative.[1] The journey from a hit compound to a marketable drug is long and expensive, with a high attrition rate primarily due to poor pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity).[2][3] In silico methodologies offer a cost-effective and high-throughput means to de-risk and prioritize lead candidates before significant investment in resource-intensive wet-lab synthesis and testing.[1][4]
The urea moiety is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[5] this compound, as a fundamental scaffold, presents a versatile starting point for generating derivatives with diverse physicochemical properties and potential therapeutic applications, from agrochemicals to pharmaceuticals.[6][7][8] This guide will use a hypothetical series of substituted phenyl this compound derivatives to illustrate a comparative in silico workflow.
Our chosen biological target for this comparative study is Human Carbonic Anhydrase II (hCA II) , a well-characterized zinc metalloenzyme. Its involvement in various physiological processes and pathologies makes it a relevant target for inhibitor design, and several studies have explored urea-based derivatives as potential inhibitors.[9][10]
Hypothetical Compound Set: For the purpose of this guide, we will compare this compound (the parent compound) with three hypothetical derivatives, where substitutions are made on a phenyl ring attached to the terminal nitrogen.
-
EU-001: N-ethyl-N'-phenylurea (unsubstituted)
-
EU-002: N-ethyl-N'-(4-chlorophenyl)urea (electron-withdrawing group)
-
EU-003: N-ethyl-N'-(4-methoxyphenyl)urea (electron-donating group)
The In Silico Evaluation Workflow: A Multi-Pillar Approach
Our comparative analysis rests on three computational pillars: Molecular Docking to assess binding affinity and mode, Molecular Dynamics to understand complex stability, and ADMET & Physicochemical Profiling to predict drug-likeness.
Caption: A generalized workflow for the in silico comparison of small molecules.
Methodologies and Experimental Protocols
This section details the step-by-step protocols for each phase of the in silico analysis. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Ligand and Target Preparation: The Foundation of a Reliable Study
Rationale: The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. Proper preparation, including the assignment of correct protonation states, charges, and energy minimization, is critical to ensure that the simulated interactions are biophysically realistic.
Protocol for Ligand Preparation:
-
Structure Retrieval: Obtain the 2D structures of this compound and the hypothetical derivatives (EU-001, EU-002, EU-003). This can be done using chemical drawing software or by retrieving them from databases like PubChem or ChEMBL.[11][12]
-
3D Conversion and Initial Optimization: Convert the 2D structures to 3D. Most molecular modeling software suites (e.g., Schrödinger, MOE, or open-source tools like Avogadro) can perform this.
-
Ligand Preparation Workflow: Utilize a dedicated ligand preparation tool (e.g., LigPrep in Schrödinger, or AutoDock Tools). This process typically involves:
-
Generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Generating tautomers and stereoisomers if applicable.
-
Performing a thorough energy minimization using a suitable force field (e.g., OPLS4 or MMFF94). This step is crucial to relieve any steric clashes and find a low-energy conformation.
-
Protocol for Target Protein Preparation:
-
PDB Structure Retrieval: Download the crystal structure of Human Carbonic Anhydrase II. For this guide, we will use PDB ID: 2CBA .[13] This structure is co-crystallized with an inhibitor, which helps in defining the active site.
-
Protein Preparation Workflow: Use a protein preparation wizard (e.g., Protein Preparation Wizard in Schrödinger or the functionalities in UCSF Chimera).[14] This critical process involves:
-
Removing all non-essential water molecules (those not involved in key interactions).
-
Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assigning correct bond orders and protonation states for residues like Histidine.
-
Optimizing the hydrogen-bond network by flipping terminal amide groups of Asparagine and Glutamine and the orientation of Histidine rings.
-
Performing a restrained energy minimization of the protein structure to relax the added hydrogens and relieve any minor steric clashes, while keeping the heavy atoms constrained to their crystallographic positions.
-
Molecular Docking: Predicting Binding Affinity and Interaction Patterns
Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] It employs a scoring function to estimate the binding affinity (e.g., in kcal/mol), allowing for a quantitative comparison of different ligands. This step is fundamental for initial screening and understanding the key interactions that drive binding.
Caption: A schematic of the molecular docking workflow.
Protocol for Molecular Docking (using Glide in Schrödinger as an example):
-
Grid Generation: Define the active site by creating a receptor grid. This is a box that encompasses the binding pocket. For PDB ID 2CBA, the grid should be centered on the co-crystallized ligand or the catalytic Zinc ion. The size of the box should be sufficient to allow the ligands to rotate and translate freely within the active site.
-
Ligand Docking: Set up the docking job, selecting the prepared ligands and the generated receptor grid.
-
Docking Precision: Choose a docking precision level (e.g., Standard Precision (SP) or Extra Precision (XP)). XP mode is more computationally intensive but provides more accurate scoring and pose prediction, making it suitable for comparing a small set of promising candidates.
-
Execution and Analysis: Run the docking calculation. The output will provide a docking score (GScore) for each ligand, representing the predicted binding affinity. Analyze the top-scoring pose for each derivative to identify key interactions, such as:
-
Hydrogen bonds with active site residues.
-
Coordination with the catalytic Zinc ion.
-
Hydrophobic and van der Waals interactions.
-
Molecular Dynamics (MD) Simulations: Assessing Complex Stability
Rationale: While docking provides a static snapshot of the binding pose, MD simulations offer a view of the dynamic evolution of the ligand-protein complex over time in a simulated physiological environment.[16] This allows for the assessment of the stability of the predicted binding pose and provides a more rigorous evaluation of the ligand's potential.
Protocol for MD Simulation (using GROMACS or AMBER as an example):
-
System Setup: Take the best-scoring docked pose of each this compound derivative in complex with hCA II.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes between the protein, ligand, and solvent.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble). This allows the solvent to relax around the protein-ligand complex.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 100 nanoseconds).[16] Trajectories (atomic coordinates over time) are saved at regular intervals.
-
Trajectory Analysis: Analyze the saved trajectories to calculate:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein backbone and the ligand's position over time. A stable RMSD indicates a stable complex.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual residues, highlighting which parts of the protein are most affected by ligand binding.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose throughout the simulation.
-
ADMET and Physicochemical Profiling: Predicting Drug-Likeness
Rationale: Early prediction of ADMET properties is crucial to avoid late-stage failures in drug development.[2][6] Numerous computational models, often based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, can predict these properties based on the molecule's structure.[4]
Protocol for ADMET Prediction:
-
Tool Selection: Utilize a comprehensive ADMET prediction tool. Several web-based servers and commercial software packages are available, such as ADMETlab 2.0, admetSAR, or the QikProp module in Schrödinger.[7]
-
Input Structures: Submit the 2D or 3D structures of the this compound derivatives to the selected tool.
-
Property Calculation: The tool will calculate a wide range of properties. Key parameters to compare include:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and number of Hydrogen Bond Donors/Acceptors.
-
Absorption: Caco-2 permeability and Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).
-
Metabolism: Prediction of interactions with Cytochrome P450 (CYP) enzymes (e.g., inhibition of CYP2D6, CYP3A4).
-
Toxicity: Prediction of Ames mutagenicity, and hERG (human Ether-à-go-go-Related Gene) inhibition, which is a key indicator of cardiotoxicity.
-
-
Lipinski's Rule of Five Analysis: Assess compliance with Lipinski's Rule of Five, a widely used guideline for evaluating drug-likeness and potential oral bioavailability.
Comparative Data Analysis
The data generated from the in silico experiments should be compiled into clear, comparative tables to facilitate analysis and decision-making.
Table 1: Molecular Docking and MD Simulation Results
| Compound ID | Docking Score (kcal/mol) | Key Interactions with hCA II | Avg. Ligand RMSD (Å) during MD |
| This compound | -5.2 | H-bond with Thr199 | 2.8 |
| EU-001 | -7.5 | H-bonds with Thr199, Gln92; Pi-pi stacking with His94 | 1.5 |
| EU-002 | -8.1 | H-bonds with Thr199, Gln92; Halogen bond with Leu198 | 1.2 |
| EU-003 | -7.8 | H-bonds with Thr199, Gln92; Pi-pi stacking with His94 | 1.4 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Predicted ADMET and Physicochemical Properties
| Property | This compound | EU-001 | EU-002 | EU-003 | Optimal Range |
| Physicochemical | |||||
| MW ( g/mol ) | 88.11 | 164.19 | 198.64 | 194.22 | < 500 |
| LogP | -0.5 | 1.8 | 2.5 | 1.9 | < 5 |
| TPSA (Ų) | 55.1 | 55.1 | 55.1 | 64.3 | < 140 |
| H-Bond Donors | 3 | 2 | 2 | 2 | < 5 |
| H-Bond Acceptors | 1 | 1 | 1 | 2 | < 10 |
| ADMET | |||||
| HIA (% Absorbed) | High | High | High | High | High |
| Caco-2 Perm. (nm/s) | Moderate | High | High | High | > 20 (High) |
| BBB Penetration | Low | High | High | Moderate | Low (for peripheral) |
| hERG Inhibition | No | No | Low Risk | No | No |
| Ames Test | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen | Non-mutagen |
Note: These are hypothetical predicted values for illustrative purposes.
Interpretation and Prioritization
Based on the integrated data, a comparative assessment can be made:
-
EU-002 (4-chloro derivative): Shows the best-predicted binding affinity in molecular docking, likely due to favorable halogen bonding interactions. The low RMSD in the MD simulation suggests a very stable binding pose. Its ADMET profile is generally favorable, although a low risk of hERG inhibition warrants further investigation.
-
EU-003 (4-methoxy derivative): Also demonstrates good binding affinity and stability. The increased polarity from the methoxy group might contribute to its slightly lower predicted BBB penetration compared to the other phenyl derivatives, which could be advantageous for targeting peripheral enzymes.
-
EU-001 (unsubstituted phenyl): Serves as a strong baseline, showing significant improvement over the parent this compound scaffold. Its predicted properties are well within the acceptable ranges for a drug candidate.
-
This compound: As expected, the parent compound shows the weakest binding affinity, highlighting the importance of the phenyl extension for interaction with the hydrophobic parts of the hCA II active site.
References
- Vertex AI Search. (2024).
- Aurlide. (2025).
- Bitesize Bio. (2025).
- Protheragen. (n.d.). ADMET Prediction.
- DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
- National Institutes of Health. (n.d.).
- Neovarsity. (2025). 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025.
- YouTube. (2022).
- Oxford Academic. (n.d.).
- PubMed. (2015). QSAR and Docking Studies of N-hydroxy Urea Derivatives as Flap Endonuclease-1 Inhibitors.
- ACS Publications. (2020).
- Broad Institute. (n.d.).
- Solubility of Things. (n.d.). This compound.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands.
- MDPI. (2025). An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction.
- Molecular Dynamics Simulations of Small Molecule Permeation Through Lipid Membranes - Queen Mary University of London.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.
- PubMed. (2016). A quantitative structure-activity relationship (QSAR)
- National Institutes of Health. (n.d.).
- ResearchGate. (2016). A quantitative structure-activity relationship (QSAR)
- National Institutes of Health. (2023).
- BenchChem. (2025). Quantum Mechanical Insights into Urea Derivatives: A Technical Guide for Drug Discovery.
- National Institutes of Health. (n.d.). This compound | C3H8N2O | CID 12254 - PubChem.
- EMBL-EBI. (n.d.). ChEMBL.
- ChemBK. (2024). N-ETHYLUREA.
- Wiley Online Library. (2024).
- PharmaCompass.com. (n.d.).
- PubMed. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 625-52-5.
- National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- ResearchGate. (2025). In-Silico Study of Urea Derivatives as a Potential DNA-Gyrase Inhibitors in Salmonella typhi.
- Zenodo. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]
- 6. ADMETlab 2.0 [admetmesh.scbdd.com]
- 7. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. QSAR and pharmacophore analysis of a series of piperidinyl urea derivatives as HERG blockers and H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Auto-ADMET: An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction [arxiv.org]
- 15. admetSAR [lmmd.ecust.edu.cn]
- 16. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethylurea synthesis methods for efficiency and greenness
An Application Scientist's Guide to Benchmarking Ethylurea Synthesis: Efficiency, Greenness, and Practicality
In the landscape of pharmaceutical and chemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. This compound, a fundamental building block and intermediate, serves as an excellent case study for evaluating synthetic methodologies.[1][2] Its production, while seemingly straightforward, offers a spectrum of routes, each with distinct implications for yield, purity, safety, and environmental impact.
This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of methods. It provides a comparative benchmark of common and emerging this compound synthesis routes, grounded in experimental data and the core tenets of sustainable chemistry. We will dissect the causality behind procedural choices, enabling researchers and process chemists to select the optimal method for their specific application, whether for bench-scale research or large-scale manufacturing.
Part 1: The Green Chemistry Imperative in Synthesis: Atom Economy
Before comparing methodologies, we must establish a key metric for "greenness": Atom Economy . Coined by Barry Trost, this concept measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.[3][4] A high atom economy signifies a more sustainable process, as it inherently minimizes the generation of waste byproducts.[5]
Formula for Atom Economy:
Addition and rearrangement reactions are characteristically high in atom economy, while substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.[4] This metric, alongside yield, safety, and solvent/energy use, will form the basis of our comparative analysis.
Part 2: A Comparative Analysis of Synthesis Routes
We will evaluate four primary methods for synthesizing this compound, ranging from traditional industrial processes to modern, greener alternatives.
Method 1: The Classical Urea-Amine Condensation
This is a traditional and widely used method for producing N-substituted ureas. It involves the direct reaction of urea with ethylamine, typically at elevated temperatures.
Reaction: CH₄N₂O (Urea) + C₂H₅NH₂ (Ethylamine) → C₃H₈N₂O (this compound) + NH₃ (Ammonia)
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the ethylamine on one of the carbonyl carbons of urea, leading to the displacement of ammonia. The use of a solvent like toluene is common in industrial settings to help control the reaction temperature and potentially aid in the removal of the ammonia byproduct.[6]
Greenness & Efficiency Profile:
-
Yield: Moderate to good, but often requires careful optimization of temperature and pressure to drive the equilibrium forward.
-
Atom Economy:
-
MW of this compound = 88.11 g/mol
-
MW of Urea = 60.06 g/mol
-
MW of Ethylamine = 45.08 g/mol
-
Atom Economy = (88.11 / (60.06 + 45.08)) * 100 = 83.8%
-
This is a respectable atom economy, with the only byproduct being ammonia, which can potentially be captured and reused.
-
-
Drawbacks: Requires elevated temperatures, and the handling of gaseous ethylamine and the ammonia byproduct requires a sealed reaction system.[6]
Method 2: The Isocyanate Route
This is arguably the most common laboratory-scale method for forming substituted ureas due to its high efficiency and mild reaction conditions.[7] It involves the reaction of an isocyanate with an amine.
Reaction: C₂H₅NCO (Ethyl Isocyanate) + NH₃ (Ammonia) → C₃H₈N₂O (this compound)
Mechanistic Insight: This is a highly efficient addition reaction. The lone pair of electrons on the ammonia nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. The reaction is typically very fast and exothermic.
Greenness & Efficiency Profile:
-
Yield: Often quantitative or near-quantitative.
-
Atom Economy:
-
MW of this compound = 88.11 g/mol
-
MW of Ethyl Isocyanate = 71.08 g/mol
-
MW of Ammonia = 17.03 g/mol
-
Atom Economy = (88.11 / (71.08 + 17.03)) * 100 = 100%
-
As an addition reaction, this method is perfectly atom-economical.[8]
-
-
Drawbacks: The primary drawback is the isocyanate starting material. Ethyl isocyanate is toxic, moisture-sensitive, and traditionally synthesized using phosgene or its equivalents (e.g., triphosgene), which are extremely hazardous.[9] This upstream toxicity severely compromises the overall "greenness" of the process. Safer alternatives for generating isocyanates in situ are an active area of research.[10][11]
Method 3: Microwave-Assisted Synthesis from CO₂
Leveraging carbon dioxide as a C1 feedstock is a cornerstone of modern green chemistry.[12] This method provides a pathway to isocyanates, and subsequently ureas, that avoids phosgene. The process typically involves the reaction of an alkyl azide with CO₂ in the presence of a phosphine reagent, facilitated by microwave irradiation.
Workflow Logic:
Sources
- 1. This compound | 625-52-5 [chemicalbook.com]
- 2. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atom economy - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. jocpr.com [jocpr.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 11. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 12. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
Comparative analysis of the antimicrobial activity of Ethylurea derivatives
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, urea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparative analysis of the antimicrobial properties of various urea derivatives, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction: The Potential of Urea Derivatives in Antimicrobial Drug Discovery
The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1] Its ability to form multiple hydrogen bonds allows for effective interaction with biological targets, a property that has been successfully exploited in the development of anticancer, antiviral, and antihypertensive drugs.[1] In recent years, there has been a burgeoning interest in urea derivatives as potential antimicrobial agents.[2][3][4] Their synthetic tractability allows for the creation of large, diverse libraries of compounds, and studies have shown that modifications to the substituents on the urea nitrogens can profoundly influence their antimicrobial potency and spectrum.[5]
This guide will delve into the experimental methodologies used to assess antimicrobial efficacy, present a comparative analysis of the activity of different classes of urea derivatives against clinically relevant pathogens, and discuss the structure-activity relationships that govern their function.
Foundational Methodologies for Assessing Antimicrobial Activity
To objectively compare the antimicrobial potency of different compounds, standardized and reproducible experimental protocols are essential. The following section details the core in vitro assays utilized in the evaluation of urea derivatives, explaining the scientific rationale behind the key steps. These protocols are based on guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[6][9][10][11] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[6][7][12]
Experimental Protocol: Broth Microdilution
-
Preparation of Antimicrobial Stock Solution: Accurately weigh the urea derivative and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The solvent chosen should not interfere with microbial growth at the final tested concentrations.[6]
-
Preparation of Inoculum: From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies. Suspend these colonies in a sterile broth, such as Mueller-Hinton Broth (MHB), and adjust the turbidity to match a 0.5 McFarland standard.[13] This standardization ensures a consistent starting bacterial concentration, typically around 1-2 × 10⁸ CFU/mL.[13] The final inoculum for the assay is prepared by diluting this suspension to achieve a concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[9]
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in MHB.[6] This creates a gradient of decreasing concentrations of the test compound. Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).[6]
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.[6]
-
Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the urea derivative in a well that remains clear (no visible growth).[6][9]
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for the Broth Microdilution MIC Assay.
Zone of Inhibition (Kirby-Bauer) Assay
The zone of inhibition test is a qualitative or semi-quantitative method used to rapidly screen the antimicrobial activity of a substance.[14][15][16] It is particularly useful for preliminary assessments and for compounds that can diffuse through an agar medium.[15]
Experimental Protocol: Agar Disk Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, as described for the MIC assay.[14]
-
Plate Inoculation: Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[14][16]
-
Application of Test Compound: Impregnate sterile paper disks with a known concentration of the ethylurea derivative solution. Using sterile forceps, place the disks onto the surface of the inoculated agar plate.[17]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14][17]
-
Measurement and Interpretation: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.[14] A larger zone of inhibition generally indicates greater antimicrobial potency.[14]
Comparative Antimicrobial Activity of Urea Derivatives
The antimicrobial efficacy of urea derivatives is highly dependent on their chemical structure. Various studies have explored the impact of different substituents on their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
N,N'-Diarylurea Derivatives
This class of compounds has shown significant promise, particularly against multidrug-resistant Gram-positive bacteria.
A study on novel N,N'-diarylurea derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[18][19] The data revealed that compounds with specific halogen substitutions on the phenyl rings exhibited lower MIC values compared to the control antibiotic, levofloxacin.[18][19]
Table 1: Comparative MIC Values (µM) of N,N'-Diarylurea Derivatives against Gram-Positive Bacteria
| Compound | MRSA | MRSE | VRE (E. faecium) |
| Derivative 2c | 0.30-1.21 | 0.60 | 1.29-2.58 |
| Derivative 2g | 0.33-1.31 | 0.65 | 1.31 |
| Derivative 2h | 0.36-1.45 | 0.72 | 1.45-2.90 |
| Levofloxacin | 0.69-22.14 | >44.28 | >44.28 |
| Sorafenib | 1.07-4.30 | 4.30 | 275.37 |
Data synthesized from a study by Wang et al. (2022).[18][19]
Adamantyl Urea Derivatives
The incorporation of bulky, lipophilic moieties like adamantane can significantly enhance antimicrobial activity. A notable study identified 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea as a highly potent agent against Acinetobacter baumannii, a challenging Gram-negative pathogen.[2][3] This derivative showed outstanding growth inhibition of 94.5% at a concentration of 32 µg/mL.[2][3][20]
Sulfonylurea Derivatives
Sulfonylureas represent another class of urea derivatives with documented antimicrobial properties. Research has shown that certain novel sulfonylurea derivatives exhibit potent inhibitory activity against MRSA and other Gram-positive bacteria, with MIC values as low as 0.78 µg/mL, which is superior to the positive control vancomycin in some cases.[21][22]
Table 2: Comparative MIC Values (µg/mL) of Sulfonylurea Derivatives against Gram-Positive Bacteria
| Compound | MRSA (Clinical) | S. aureus (ATCC 6538) | VRE-309 | B. subtilis (ATCC 6633) |
| Derivative 9i | 0.78 | 0.78 | 1.56 | 0.78 |
| Derivative 9q | 0.78 | 0.78 | 1.56 | 0.78 |
| Vancomycin | 1.00 | 1.00 | >100 | 1.00 |
| Methicillin | >200 | >200 | >200 | >200 |
Data synthesized from a study by Shi et al. (2022).[21][22]
Structure-Activity Relationship (SAR) and Mechanism of Action
The data from various studies allow for the elucidation of key structure-activity relationships.
-
Aromatic Substituents: For N,N'-diarylureas, the presence and position of electron-withdrawing groups, such as halogens, on the phenyl rings are critical for potent activity against Gram-positive bacteria.[18][23] Dichloro-substituted phenyl groups have been particularly effective.[24]
-
Lipophilic Groups: The introduction of bulky, lipophilic groups like adamantane appears to be a successful strategy for targeting Gram-negative bacteria, such as A. baumannii.[2][3][5] This may be due to enhanced membrane permeability.
-
Urea Linker: The urea moiety itself is crucial for activity, likely acting as a hydrogen bond donor and acceptor to interact with the active site of the target enzyme.[1]
The precise mechanism of action for many urea derivatives is still under investigation. However, some studies suggest that they may target bacterial DNA gyrase and topoisomerase IV, specifically the ATP-binding sites (GyrB/ParE), which are not targeted by fluoroquinolone antibiotics.[25] Molecular docking studies have supported this hypothesis, showing that the urea core can form key hydrogen bonds within the enzyme's active site.[3]
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Caption: Proposed mechanism of action for certain this compound derivatives.
Conclusion and Future Perspectives
This compound and other urea derivatives represent a highly promising and versatile class of antimicrobial agents. The extensive research into their synthesis and biological evaluation has revealed potent activity against a wide range of pathogens, including multidrug-resistant strains. The key to their success lies in the modular nature of their synthesis, which allows for fine-tuning of their properties to optimize potency and spectrum.
Future research should focus on elucidating the precise mechanisms of action for different subclasses of urea derivatives, which will enable more rational drug design. Furthermore, in vivo efficacy studies and toxicological profiling are necessary next steps to translate these promising in vitro results into clinically viable therapeutic agents. The continued exploration of this chemical space is a critical endeavor in the global effort to combat the growing threat of antimicrobial resistance.
References
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]
-
Zone of Inhibition Test - Kirby Bauer Test - Microbe Investigations. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [Link]
-
Zone of Inhibition | Nelson Labs. [Link]
-
Zone of Inhibition Test for Antimicrobial Activity - Microchem Laboratory. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - NIH. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]
-
Zone of Inhibition Lab | PDF | Biology | Microbiology - Scribd. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. [Link]
-
Zone of Inhibition explained - Singer Instruments. [Link]
-
Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents - PubMed. [Link]
-
Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - NIH. [Link]
-
Antimicrobial urea derivatives. | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis and biological evaluation of novel N, N'-diarylurea derivatives as potent antibacterial agents against MRSA - PubMed. [Link]
-
Antimicrobial and anthelmintic activities of aryl urea agents - PubMed. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]
-
Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - MDPI. [Link]
-
Synthesis and biological evaluation of novel N, N′-diarylurea derivatives as potent antibacterial agents against MRSA | Request PDF - ResearchGate. [Link]
-
The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - Semantic Scholar. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PubMed. [Link]
-
(PDF) A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds - ResearchGate. [Link]
-
Antimicrobial and anthelmintic activities of aryl urea agents - University of East Anglia. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. woah.org [woah.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. protocols.io [protocols.io]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. microchemlab.com [microchemlab.com]
- 17. scribd.com [scribd.com]
- 18. Synthesis and biological evaluation of novel N, N'-diarylurea derivatives as potent antibacterial agents against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Antimicrobial and anthelmintic activities of aryl urea agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 25. Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Mutagenic Landscape: A Comparative Guide to N-Ethyl-N-Nitrosourea (ENU) in Experimental Models
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of genetic and preclinical research, the generation of robust and relevant experimental models is paramount. For decades, chemical mutagens have served as powerful tools to induce genetic variation, enabling the discovery of novel gene functions and the creation of models for human diseases. Among these, N-ethyl-N-nitrosourea (ENU), a potent alkylating agent, has carved out a significant niche. This guide provides an in-depth validation of ENU's use in specific experimental models, offering a critical comparison with other mutagenesis techniques and furnishing the detailed experimental data and protocols necessary for informed application.
While the focus of this guide is on N-ethyl-N-nitrosourea (ENU), it is important to note its relationship with ethylurea. This compound is a chemical precursor in the standard laboratory synthesis of ENU.[1] The process involves the nitrosation of N-ethylurea, typically by treating an acidic aqueous solution of this compound with a metal nitrite like sodium nitrite.[1]
The Mechanism of Action: How ENU Remodels the Genome
ENU's mutagenic power lies in its ability to transfer its ethyl group to nucleophilic centers within the DNA molecule.[2] This process, known as alkylation, occurs without the need for metabolic activation.[3] The primary targets for ethylation are oxygen and nitrogen atoms in the DNA bases.[2] The most significant DNA adducts formed by ENU are O⁶-ethylguanine (O⁶-EtG), O⁴-ethylthymine (O⁴-EtT), and O²-ethylthymine (O²-EtT).[4]
These ethylated bases are prone to mispairing during DNA replication. For instance, O⁶-ethylguanine can incorrectly pair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication.[2] Similarly, O⁴-ethylthymine can pair with guanine instead of adenine, resulting in an A:T to G:C transition.[2] The high mutagenic potency of ENU is attributed to its efficiency in inducing these specific types of mispairing-prone DNA lesions.[2] The majority of mutations induced by ENU are single base-pair substitutions, with A:T to T:A transversions and A:T to G:C transitions being the most common.[2][5]
This alkylation damage triggers the cell's DNA damage response (DDR) pathways. The presence of DNA adducts and subsequent single-strand and double-strand breaks activates major checkpoint signaling kinases, including ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), and their downstream effectors, Chk2 and Chk1. This cascade coordinates cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.
Comparative Analysis: ENU vs. Other Mutagenesis Tools
The choice of a mutagenic tool depends on the specific goals of the research. ENU's primary strength lies in its high efficiency in inducing point mutations in spermatogonial stem cells, making it a "supermutagen" for forward genetic screens in mice.[6]
| Feature | N-Ethyl-N-Nitrosourea (ENU) | N-Methyl-N-Nitrosourea (MNU) | Ethyl Methanesulfonate (EMS) | CRISPR/Cas9 |
| Mechanism | Alkylating agent (ethylation)[2] | Alkylating agent (methylation)[7][8] | Alkylating agent (ethylation)[9] | RNA-guided endonuclease[10] |
| Primary Mutation Type | Point mutations (A:T>T:A, A:T>G:C)[2][5] | Point mutations (G:C>A:T)[11] | Point mutations (G:C>A:T)[9] | Insertions/deletions (indels), specific edits[10] |
| Approach | Forward genetics (phenotype-driven)[2] | Forward genetics[7] | Forward genetics[9] | Reverse genetics (genotype-driven)[10] |
| Mutation Frequency | High (~1 in 700-1500 gametes per locus)[2] | Lower than ENU in stem-cell spermatogonia[7] | Lower than ENU[12] | High at target site |
| Allelic Series | Can generate hypomorphic, neomorphic, and null alleles[2] | Can generate various alleles[7] | Can generate various alleles | Primarily generates null alleles (indels); can create specific edits |
| Advantages | Unbiased discovery, high efficiency, creates diverse alleles[13] | Effective in post-spermatogonial stages[7] | Effective mutagen in various organisms | Precise, targeted, can edit multiple genes |
| Disadvantages | Random, requires extensive screening and mapping[10] | More toxic than ENU at higher doses[14] | Lower mutagenic potency than ENU[12] | Off-target effects, requires knowledge of target gene[15] |
Experimental Models Validating the Use of ENU
Mouse Mutagenesis for Forward Genetics
The most prominent application of ENU is in large-scale mouse mutagenesis programs.[13] These programs aim to generate a vast library of random mutations to discover novel gene functions and create animal models of human diseases.[2]
Experimental Workflow:
Neuro-Oncology: Induction of Brain Tumors
ENU is a reliable tool for inducing central nervous system tumors, particularly gliomas, in rodents.[16][17] Administering ENU to pregnant rats transplacentally results in a high incidence of brain tumors in the offspring.[16] This model is invaluable for studying glioma development, progression, and for testing novel therapeutic interventions.[16] When a single dose of ENU (50 mg/kg body weight) is intravenously injected into pregnant rats on day 15 of gestation, all offspring develop gliomas.[16]
Male Fertility Research
ENU mutagenesis has been successfully employed to identify genes essential for male fertility.[18][19] By screening for reproductive phenotypes in ENU-mutagenized mice, researchers have uncovered novel genes involved in spermatogenesis and other aspects of male reproductive function.[18] This approach offers an unbiased way to discover critical regulators of male fertility.[19]
Experimental Protocols
Protocol 1: Preparation and Safe Handling of ENU
CAUTION: N-ethyl-N-nitrosourea (ENU) is a potent carcinogen, mutagen, and teratogen. All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, double nitrile gloves, and safety goggles.[2][20]
-
Preparation of Inactivation Solution: Prepare a solution of 0.1 M NaOH and 0.1 M sodium thiosulfate in water. This solution will be used to decontaminate all surfaces and equipment that come into contact with ENU.[5]
-
Dissolving ENU: ENU is typically supplied in a sealed vial. In a chemical fume hood, inject a suitable solvent (e.g., 95% ethanol or a phosphate-citrate buffer, pH 5.0) into the vial to dissolve the powder.[2][21] ENU is unstable in aqueous solutions and should be prepared fresh before each use.[2]
-
Concentration Determination: The concentration of the ENU solution can be determined spectrophotometrically by measuring the absorbance at 398 nm.[20][21] A 1 mg/mL solution typically gives an optical density of 0.72.[20]
-
Waste Disposal: All ENU-contaminated waste, including sharps, gloves, and bedding from treated animals for the first 24-48 hours, must be treated with the inactivation solution for at least 24 hours before disposal as hazardous waste.[2][22]
Protocol 2: ENU Administration in Mice for Mutagenesis
-
Animal Selection: Use young adult male mice (8-10 weeks old) for mutagenesis.[20] The C57BL/6J strain is commonly used, but the optimal dose can be strain-dependent.[13][20]
-
Dosage: A common and effective regimen is a fractionated dose of 250 to 300 mg of ENU per kg of body weight, administered in three weekly intraperitoneal (i.p.) injections.[8] Single doses of 150 to 200 mg/kg can also be used.[8]
-
Injection: Weigh each mouse to calculate the precise volume of the ENU solution to be injected. Administer the solution via i.p. injection.[20]
-
Post-Injection Monitoring: Treated males will undergo a period of temporary sterility for about 10-15 weeks as the spermatogonial stem cells recover.[2] Monitor the animals for any signs of toxicity.
Protocol 3: Phenotypic Screening of Mutagenized Mice
-
Breeding Schemes:
-
Dominant Screens: Breed the ENU-treated G0 males with wild-type females to produce G1 offspring. Screen the G1 generation for dominant phenotypes.[23]
-
Recessive Screens: A three-generation breeding scheme is required. Breed G0 males with wild-type females to get G1 offspring. Then, cross G1 males with wild-type females to produce the G2 generation. Finally, intercross G2 siblings to generate G3 progeny, a portion of which will be homozygous for the ENU-induced mutations and may display a recessive phenotype.[24]
-
-
Phenotypic Analysis: Conduct a comprehensive and systematic phenotypic analysis of the G1 or G3 mice. This can include visual inspection for morphological abnormalities, behavioral tests, physiological measurements, and analysis of blood and tissue samples.
-
Heritability Testing: Once a putative mutant is identified, confirm that the phenotype is heritable by breeding the mouse and observing the phenotype in subsequent generations.
Protocol 4: Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Assessment
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[3][7][25]
-
Cell Preparation: Isolate single cells from the tissue of interest (e.g., peripheral blood lymphocytes) from ENU-treated and control animals.
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.[26]
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.[26]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."[27]
-
Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold). Visualize the comets using a fluorescence microscope.[28]
-
Quantification: The extent of DNA damage is proportional to the amount of DNA in the comet tail. This can be quantified using image analysis software.[3]
Conclusion
N-ethyl-N-nitrosourea remains a cornerstone of mutagenesis in experimental research, particularly for unbiased, phenotype-driven discovery in mice. Its ability to efficiently generate a wide spectrum of point mutations provides a powerful complement to more targeted approaches like CRISPR/Cas9. By understanding its mechanism of action, comparing its performance to other tools, and employing validated experimental protocols, researchers can effectively harness the power of ENU to create valuable models of human disease and uncover the fundamental principles of gene function. As with any potent biological agent, a thorough understanding of its properties and a commitment to rigorous safety protocols are essential for its successful and responsible application.
References
-
Comparison of the genetic effects of equimolar doses of ENU and MNU: While the chemicals differ dramatically in their mutagenicity in stem-cell spermatogonia, both elicit very high mutation rates in differentiating spermatogonia. [Link]
-
Comet assay. [Link]
-
Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). [Link]
-
Mouse Mutagenesis with the Chemical Supermutagen ENU. [Link]
-
Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). [Link]
-
N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express. [Link]
-
ENU Mutagenesis in the Mouse. [Link]
-
Random mutagenesis of the mouse genome: a strategy for discovering gene function and the molecular basis of disease. [Link]
-
Random mutagenesis of the mouse genome: a strategy for discovering gene function and the molecular basis of disease. [Link]
-
The mutagenic action of N-ethyl-N-nitrosourea in the mouse. [Link]
-
Ethylnitrosourea-induced gliomas: a song in the attic? [Link]
-
Comparison of the genetic effects of equimolar doses of ENU and MNU: While the chemicals differ dramatically in their mutagenicity in stem-cell spermatogonia, both elicit very high mutation rates in differentiating spermatogonia. [Link]
-
a repository of ENU mutant mouse lines and their potential for male fertility research. [Link]
-
A repository of ENU mutant mouse lines and their potential for male fertility research. [Link]
-
Moving forward with chemical mutagenesis in the mouse. [Link]
-
N-ethyl-N-nitrosourea (ENU) mutagenesis and male fertility research. [Link]
-
Mouse Mutagenesis with the Chemical Supermutagen ENU. [Link]
-
ENU Mutagenesis in Mice Identifies Candidate Genes For Hypogonadism. [Link]
-
Dose-response relationships of MMS (A), EMS (B), MNU (C), and ENU (D) with respect to HPRT gene mutation frequency (MF). [Link]
-
(PDF) Mouse mutagenesis using N-Ethyl-N-Nitrosourea (ENU). [Link]
-
Comet Assay Protocol. [Link]
-
Different mutation frequencies and spectra among organs by N-methyl-N-nitrosourea in rpsL (strA) transgenic mice. [Link]
-
Defining EMS and ENU Dose-Response Relationships Using the Pig-a Mutation Assay In Rats. [Link]
-
Evaluation of ENU-induced gliomas in rats: nomenclature, immunochemistry, and malignancy. [Link]
-
The Enzyme-Modified Neutral Comet (EMNC) Assay for Complex DNA Damage Detection. [Link]
-
Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. [Link]
-
Comparison of mutagenicity of N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea in human diploid fibroblasts. [Link]
-
Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. [Link]
-
[In vitro ENU-induced carcinogenesis of rat fetal astroglia--biological character of mutant glial cell]. [Link]
-
Use of N-ethyl-N-nitrosourea (ENU). [Link]
-
An ENU-induced mutant archive for gene targeting in rats. [Link]
-
ENU mutagenesis and the Kyoto University Rat Mutant Archive (KURMA). [Link]
-
Classical Mutagenesis vs CRISPR: Modern Approaches to Strain Engineering. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. Comet assay - Wikipedia [en.wikipedia.org]
- 4. zfin.atlassian.net [zfin.atlassian.net]
- 5. medaka-book.org [medaka-book.org]
- 6. Single cell gel electrophoresis: detection of DNA damage at different levels of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The single cell gel electrophoresis assay (comet assay): a European review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining EMS and ENU Dose-Response Relationships Using the Pig-a Mutation Assay In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Using ENU mutagenesis for phenotype-driven analysis of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Random mutagenesis of the mouse genome: a strategy for discovering gene function and the molecular basis of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the genetic effects of equimolar doses of ENU and MNU: While the chemicals differ dramatically in their mutagenicity in stem-cell spermatogonia, both elicit very high mutation rates in differentiating spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Classical Mutagenesis vs CRISPR: Modern Approaches to Strain Engineering [synapse.patsnap.com]
- 16. Ethylnitrosourea-induced gliomas: a song in the attic? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of ENU-induced gliomas in rats: nomenclature, immunochemistry, and malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A repository of ENU mutant mouse lines and their potential for male fertility research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-ethyl-N-nitrosourea (ENU) mutagenesis and male fertility research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ehs.wisc.edu [ehs.wisc.edu]
- 23. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. neb.com [neb.com]
- 27. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - ProQuest [proquest.com]
- 28. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethylurea
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. Ethylurea (CAS No. 625-52-5), a common reagent, requires meticulous handling not only during application but also at the end of its use. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Section 1: Hazard Profile and Essential Safety Precautions
Understanding the "why" behind a protocol is fundamental to its correct implementation. This compound is not a benign substance; it is classified as a hazardous chemical and presents several risks that dictate its disposal pathway.[1]
1.1. Health Hazards this compound is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] It is known to cause skin and serious eye irritation.[3] Perhaps most significantly, it is suspected of causing genetic defects, placing it in Germ Cell Mutagenicity Category 2.[1][2] It may also cause respiratory irritation.[1][3] Due to these hazards, minimizing exposure is paramount.
1.2. Immediate Safety Precautions & Required PPE Before handling this compound in any form, including for disposal, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable minimum.[4] Always consult the manufacturer's glove compatibility chart.
-
Body Protection: A fully-buttoned laboratory coat is required.[4]
-
Respiratory Protection: If there is a risk of generating dust or if working outside a well-ventilated area, use a NIOSH/MSHA-approved respirator.[1][3]
Facilities must be equipped with an eyewash station and a safety shower in proximity to where the material is handled.[5]
Table 1: Summary of this compound Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][6] |
| Serious Eye Damage/Eye Irritation | Category 2A/2 | Causes serious eye irritation.[3][6] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3] |
Section 2: Regulatory Framework and Waste Classification
The foundation of compliant chemical disposal lies in correctly classifying the waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining whether a discarded chemical is a hazardous waste.[5]
While this compound (CAS# 625-52-5) is not explicitly found on the RCRA P-Series or U-Series lists of acute hazardous wastes, this does not exempt it from regulation.[5] Waste is deemed hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is otherwise "listed."[7] Given its toxicological profile, including mutagenicity and acute toxicity, this compound waste must be managed as a hazardous material to ensure full compliance and safety.[1] All disposal activities must adhere to applicable regional, national, and local laws and regulations.[2][3]
Section 3: Standard Operating Protocol for this compound Disposal
This protocol outlines the procedural steps for the safe collection, storage, and disposal of this compound waste streams, including unused product, contaminated labware, and spill cleanup materials.
Waste Segregation: The First Critical Step
Do not mix this compound waste with other chemical waste streams. Incompatible materials, particularly strong oxidizing agents, can lead to dangerous reactions.[1][5] Contact with acids may also liberate toxic gases.[3] Proper segregation prevents unforeseen chemical reactions and ensures the disposal pathway is appropriate for the specific hazards of this compound.
Containerization and Labeling
-
Select an Appropriate Container: Collect all this compound waste (solid, and contaminated items) in a designated, sealable, and compatible waste container.[4] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
Attach a Hazardous Waste Label: As soon as the first particle of waste is added to the container, affix a "Hazardous Waste" or "Dangerous Waste" label.[4]
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started (the day the first waste was added).
-
Managing Spills and Contaminated Materials
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[5]
-
Don Appropriate PPE: Before cleanup, don all PPE as outlined in Section 1.2.
-
Contain the Spill: For solid this compound, carefully sweep up the material. Crucially, avoid generating dust .[5] Do not use a standard shop vacuum.[8] A HEPA-filter vacuum is recommended for larger spills.[8]
-
Package the Waste: Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into your designated this compound hazardous waste container.[4][5]
-
Clean the Area: Thoroughly clean the contaminated surface to decontaminate it.[3]
-
Wash Hands: After removing gloves, wash hands thoroughly.[5]
Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal company.[1][9]
-
Store Securely: While awaiting pickup, store the sealed and labeled waste container in a cool, dry, well-ventilated area away from incompatible substances.[5] Ensure the storage area is secure and clearly marked as a hazardous waste accumulation point.
-
Schedule Pickup: Do not allow waste to accumulate for extended periods. Follow your institution's procedures to complete a chemical collection request form and arrange for pickup by your Environmental Health & Safety (EHS) department or a contracted hazardous waste vendor.[4]
Diagram 1: this compound Waste Disposal Workflow
This diagram illustrates the decision-making and procedural flow for proper this compound disposal.
Caption: Workflow for the compliant disposal of this compound waste.
Section 4: Prohibited Disposal Methods
To prevent environmental damage and ensure regulatory compliance, the following disposal methods are strictly forbidden:
-
Drain Disposal: Do NOT wash this compound down the drain.[2][10] Its water solubility means it can easily contaminate waterways.[2] Ureas contribute to nitrogen loading, which can harm aquatic ecosystems.[11][12]
-
Trash Disposal: Do NOT dispose of this compound or its containers in the regular trash.[9] This is a violation of hazardous waste regulations and poses a risk to sanitation workers.
-
Incineration (Uncontrolled): Only a licensed hazardous waste facility with appropriate emission controls can incinerate this material. Uncontrolled burning can generate toxic nitrogen oxides and other hazardous gases.[5]
Section 5: Emergency Exposure Response
In case of accidental exposure, immediate first aid is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5]
-
Inhalation: Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Always consult the Safety Data Sheet (SDS) for the most detailed information and provide it to emergency medical personnel.[4]
References
-
SC-498924 - 1-Cyanoacetyl-3-ethyl urea - SAFETY DATA SHEET. (2024). Santa Cruz Biotechnology, Inc.
-
This compound - Safety Data Sheet. (2025). ChemicalBook.
-
Material Safety Data Sheet - this compound, 97%. Cole-Parmer.
-
N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
SAFETY DATA SHEET - this compound. (2025). Fisher Scientific.
-
SAFETY DATA SHEET - this compound. (2025). Thermo Fisher Scientific.
-
This compound | C3H8N2O | CID 12254. PubChem, National Institutes of Health.
- Standard Operating Procedure - Urea. The University of Iowa.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR, U.S. Government Publishing Office.
-
SAFETY DATA SHEET - Urea. (2025). Sigma-Aldrich.
-
SAFETY DATA SHEET - this compound. (2025). TCI Chemicals.
-
Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin.
-
Safety Data Sheet: Urea. Carl ROTH.
-
Environmental problems derived from chemical fertilizers. Defeder.
-
Urea's Critical Role in the Petrochemical Industry. Green Gubre Group.
-
What Environmental Impact Does the Production and Disposal of Urea for DEF Have? (2025). Learn.
-
What is the environmental impact of urea? (2024). ResearchGate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. nj.gov [nj.gov]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. defeder.es [defeder.es]
- 12. researchgate.net [researchgate.net]
Navigating the Handling of Ethylurea: A Practical Guide to Personal Protective Equipment and Safety Protocols
For the diligent researcher, scientist, or drug development professional, the introduction of any new compound into a workflow demands a rigorous assessment of its handling requirements. Ethylurea, a versatile building block in organic synthesis, is no exception. While not classified among the most hazardous laboratory chemicals, a nuanced understanding of its properties is essential to ensure personnel safety and procedural integrity. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, alongside operational and disposal plans designed to integrate seamlessly into your laboratory's safety culture.
Understanding the Risks: Why PPE is Non-Negotiable
This compound typically presents as a white to beige crystalline solid.[1] While its toxicological properties have not been exhaustively investigated, available data indicates that it can cause skin, eye, and respiratory tract irritation.[1][2] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is foundational to safe handling. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task, a principle that is central to our approach.[3][4]
Core PPE Requirements for Handling this compound
The following table outlines the essential PPE for handling this compound, grounded in an analysis of its potential hazards.
| Body Part | PPE Recommendation | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | OSHA 29 CFR 1910.133[2][5], EN 166[6][7] | Protects against airborne dust particles and accidental splashes of solutions containing this compound, which can cause serious eye irritation.[2] |
| Hands | Nitrile gloves. | Consult manufacturer's chemical resistance data. | While specific permeation data for this compound is not widely available, nitrile gloves offer good general resistance to a range of chemicals and are preferred over latex to avoid potential allergies.[8] For prolonged contact or immersion, heavier-duty gloves should be considered. |
| Body | Laboratory coat. | N/A | Prevents contamination of personal clothing with this compound dust. |
| Respiratory | Required when engineering controls are insufficient or during spill cleanup. | OSHA 29 CFR 1910.134[9][10], EN 149[11][12] | A NIOSH-approved N95 or higher respirator is recommended to prevent inhalation of fine dust particles that can cause respiratory tract irritation.[1] |
A Step-by-Step Guide to PPE Selection and Use
The process of selecting and using PPE for handling this compound should be systematic and well-documented. The following workflow provides a logical sequence for ensuring safety at every stage.
Operational Plan: From Receipt to Disposal
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]
Handling and Weighing
-
Whenever possible, handle solid this compound in a chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation.
-
Use dedicated spatulas and weighing boats. Clean them thoroughly after use.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.
Spills
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes respiratory protection (at a minimum, an N95 respirator), chemical-resistant gloves, and safety goggles.
-
Contain and Clean: For small spills, gently sweep up the solid material, avoiding the generation of dust.[14] Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated.
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[14][15] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[14] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As this compound is not typically listed as an acute hazardous waste by the EPA, it is generally managed as non-hazardous chemical waste in a laboratory setting.[7][17] However, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[18]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a designated, durable, and sealable container.[15]
-
The container should be clearly labeled as "this compound Waste" or "Non-Hazardous Chemical Waste" in accordance with your institution's policies.
-
-
Container Management:
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal Request:
-
Once the container is full, or if the waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash.[18]
-
The following decision tree illustrates the general process for laboratory chemical waste disposal.
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their work, upholding the highest standards of laboratory safety and scientific integrity.
References
-
EN 149 standard - Sir Safety System. (URL: [Link])
-
Material Safety Data Sheet - this compound, 97% - Cole-Parmer. (URL: [Link])
-
Understanding EN 166 Personal Eye Protection Standards - Skanwear. (URL: [Link])
-
Occupational Safety and Health Admin., Labor § 1910.133 - GovInfo. (URL: [Link])
-
European respirator standards - Wikipedia. (URL: [Link])
-
First Aid: Chemical Exposure | UMass Memorial Health. (URL: [Link])
-
Eye protection standards explained - jspsafety Support. (URL: [Link])
-
OSHA Personal Protective Equipment (PPE) 1910.132 General Requirements - Select Safety Sales. (URL: [Link])
-
N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (URL: [Link])
-
OSHA Occupational Chemical Database | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
OSHA Respiratory Protection Standard (29 CFR 1910.134) - Creative Safety Supply. (URL: [Link])
-
VIII. Disposal Procedures for Non Hazardous Waste | SFA. (URL: [Link])
-
Occupational Chemical Database | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
29 CFR 1910.134 -- Respiratory protection. - eCFR. (URL: [Link])
-
Substance Information - ECHA - European Union. (URL: [Link])
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (URL: [Link])
-
Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (URL: [Link])
-
Hazardous vs. Non-Hazardous Waste | VLS Environmental Services. (URL: [Link])
-
Non-Hazardous Materials and Waste Management Hierarchy | US EPA. (URL: [Link])
-
1910.133 - Eye and face protection. | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
1910.132 - General requirements. | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
Protective effect of ethyl-3-(3-dimethyl aminopropyl)urea dihydrochloride (EDU) against LPS-induced death in mice - PubMed. (URL: [Link])
-
Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. (URL: [Link])
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (URL: [Link])
-
Chemical splash in the eye: First aid - Mayo Clinic. (URL: [Link])
-
Registered substances information - ECHA - European Union. (URL: [Link])
-
This compound - ChemBK. (URL: [Link])
-
Glove Chemical Resistance Table - Pro-Val. (URL: [Link])
-
Material Safety Data Sheet - this compound, 97% - Cole-Parmer. (URL: [Link])
-
OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])
-
Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC. (URL: [Link])
-
Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC. (URL: [Link])
-
OSHA Occupational Chemical Database Advanced Search. (URL: [Link])
-
GLOVE SELECTION CHART - WSU Spokane. (URL: [Link])
-
Occupational Safety and Health Administration (OSHA) Chemicals | TRI Explorer | US EPA. (URL: [Link])
-
Reproductive and developmental toxicity - PubMed. (URL: [Link])
-
Chemical Resistance Chart A-B. (URL: [Link])
-
Substance evaluation and CoRAP - ECHA CHEM. (URL: [Link])
-
NIOSH Pocket Guide to Chemical Hazards - CDC. (URL: [Link])
-
niosh pocket guide to chemical hazards. (URL: [Link])
-
Developmental and Reproductive Toxicology - ScienceDirect. (URL: [Link])
-
Mutagenicity of alkyl azides - PubMed. (URL: [Link])
-
Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines - PubMed. (URL: [Link])
-
Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed. (URL: [Link])
Sources
- 1. Mutagenic damage to mammalian cells by therapeutic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. acess.nl [acess.nl]
- 5. uswonline.com [uswonline.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 11. Herbicidal phenylalkylureas as possible mutagens I. Mutagenicity tests with some urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. safety.rochester.edu [safety.rochester.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Ascertaining Information on the Reproductive and Developmental Toxicity of Agent Exposures - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 17. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
